NOVAN
Description
Properties
CAS No. |
106097-12-5 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Synonyms |
NOVAN |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Novan's NITRICIL™ Technology: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Novan's proprietary NITRICIL™ technology. This innovative platform is designed for the controlled, localized delivery of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. The guide details the core chemistry, mechanism of NO release, and the downstream biological effects, supported by quantitative data from key experiments and detailed methodologies.
Core Technology: A Polysiloxane-Based Macromolecular Scaffold
This compound's NITRICIL™ technology is centered around a novel new chemical entity, berdazimer sodium. This macromolecule consists of a polysiloxane backbone to which N-diazeniumdiolates, the nitric oxide donor moieties, are covalently bound.[1][2] This structure allows for the stable storage of the otherwise volatile and reactive nitric oxide gas.[2][3]
The release of nitric oxide is initiated by proton donors, such as water, in the physiological environment of the skin.[2] When the berdazimer sodium gel is applied topically, it is co-administered with a hydrogel that acts as a proton donor.[1][2] This protonation triggers the decomposition of the N-diazeniumdiolate, leading to the controlled and sustained release of therapeutic levels of nitric oxide directly at the site of application.[1][2]
Mechanism of Nitric Oxide Release
The fundamental mechanism of NO release from the NITRICIL™ platform is a chemical decomposition reaction initiated by protons. The N-diazeniumdiolate moieties on the polysiloxane backbone are stable in their salt form. Upon exposure to a proton-donating substance like water from the accompanying hydrogel or the skin's moisture, the diazeniumdiolate is protonated, forming an unstable intermediate that rapidly decomposes to release two molecules of nitric oxide.
Multifaceted Biological Actions of Released Nitric Oxide
The therapeutic efficacy of the NITRICIL™ technology stems from the diverse biological activities of the released nitric oxide. NO is a pleiotropic molecule that can exert antimicrobial, antiviral, and immunomodulatory effects.[2][4]
Antimicrobial and Antiviral Activity
Nitric oxide possesses broad-spectrum activity against a range of pathogens, including bacteria, viruses, and fungi.[4] Its mechanisms of action are multifaceted and include:
-
Protein Nitrosylation: NO can react with thiol groups on cysteine residues of key microbial enzymes, leading to their inactivation and disruption of essential metabolic processes.[2]
-
Oxidative and Nitrosative Stress: NO can react with reactive oxygen species (ROS) to form highly reactive nitrogen species (RNS), such as peroxynitrite. These molecules can damage microbial DNA, lipids, and proteins, leading to cell death.[4]
-
Inhibition of Viral Replication: As demonstrated in preclinical studies, nitric oxide released from berdazimer sodium can inhibit the replication of viruses such as poxviruses (as a surrogate for Molluscum Contagiosum Virus - MCV) and Human Papillomavirus (HPV).[5][6] For HPV, NVN1000 (an investigational drug based on NITRICIL™ technology) has been shown to interfere with the function of the viral oncoproteins E6 and E7.[6]
Immunomodulatory Effects
Nitric oxide plays a crucial role in regulating the immune response. Its effects are concentration-dependent. At low concentrations, it can have pro-inflammatory effects, while at higher concentrations, it can be anti-inflammatory. A key target of NO's immunomodulatory action is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway .[1]
NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. In the context of viral infections like molluscum contagiosum, the virus can produce proteins, such as MC160, that block NF-κB activation, allowing the virus to evade the host's immune response. By releasing nitric oxide, the NITRICIL™ technology is thought to counteract this inhibition, leading to the activation of NF-κB and the subsequent inflammatory cascade that helps in clearing the viral infection.[7][8]
Inhibition of HPV Oncoproteins E6 and E7
Infections with high-risk Human Papillomavirus (HPV) are a major cause of cervical and other cancers. The viral oncoproteins E6 and E7 are critical for the malignant transformation of infected cells. They primarily function by targeting and degrading the tumor suppressor proteins p53 and retinoblastoma protein (pRb), respectively.
Preclinical studies with NVN1000, a NITRICIL™-based compound, have demonstrated its ability to inhibit the functions of HPV-18 E6 and E7 oncoproteins.[6] The release of nitric oxide is believed to interfere with the activity of these oncoproteins, potentially through S-nitrosylation or other modifications, thereby restoring the function of p53 and pRb and inhibiting the proliferation of HPV-infected cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies evaluating this compound's NITRICIL™ technology.
Table 1: In Vitro Antiviral Activity of Berdazimer Sodium
| Virus/Assay | Endpoint | Concentration | Result | Reference |
| Vaccinia Virus (MCV surrogate) | IC₅₀ (Plaque Reduction) | 37.43 µg/mL | 50% inhibition of virus production. | [5] |
| Vaccinia Virus (MCV surrogate) | IC₅₀ (Direct Virion Inactivation) | 404.6 µg/mL | 50% inactivation of input virions. | [5] |
| Molluscum Contagiosum Virus | IC₅₀ (MC160 Gene Expression) | 192.9 µg/mL | 50% inhibition of MC160 expression. | [5] |
Table 2: Clinical Efficacy of Berdazimer Gel, 10.3% for Molluscum Contagiosum (Integrated Analysis of 3 Phase 3 Trials)
| Endpoint | Berdazimer Gel, 10.3% (n=917) | Vehicle (n=681) | Odds Ratio (95% CI) | P-value | Reference |
| Complete Clearance at Week 12 | 30.0% | 19.8% | 1.75 (1.38-2.23) | < .001 | [9] |
Detailed Experimental Protocols
Vaccinia Virus Plaque Reduction Assay
This assay was used to determine the antiviral activity of berdazimer sodium against a surrogate for the molluscum contagiosum virus.[5]
Methodology:
-
Virus Preparation: A stock of vaccinia virus (VVEGIR) is prepared and quantified.
-
Drug Preparation: Berdazimer sodium is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations (e.g., 50, 100, 200, 400 µg/mL) in DMEM cell culture medium with a pH of 6.5.
-
Virus Treatment: Equal volumes of the virus suspension (containing 5 x 10⁴ plaque-forming units) and the berdazimer sodium dilutions are mixed and incubated overnight at room temperature.
-
Infection of Cells: The treated virus mixtures are serially diluted (1:10,000) in DMEM with a pH of 7.4. Monolayers of BSC40 cells are then infected with these dilutions.
-
Plaque Visualization: After a 2-day incubation period, the cell monolayers are stained with crystal violet, and the number of plaques (zones of cell death) is counted.
-
Data Analysis: The percentage of plaque reduction compared to the vehicle control is calculated for each drug concentration to determine the IC₅₀.
HPV Organotypic (Raft) Culture and Immunoblot Analysis
This methodology is used to study the effects of NITRICIL™-based compounds on HPV replication and oncoprotein expression in a 3D tissue model that mimics the natural environment of the virus.[10][11][12][13][14]
Methodology:
-
Establishment of Raft Cultures:
-
Primary human keratinocytes are cultured and, if necessary, transfected with HPV DNA.
-
A dermal equivalent is created using collagen and fibroblasts.
-
The keratinocytes are seeded onto the dermal equivalent.
-
The culture is lifted to an air-liquid interface to induce differentiation and stratification, forming a 3D epithelial tissue.
-
-
Treatment with NVN1000:
-
The raft cultures are treated with varying concentrations of NVN1000 (e.g., 4 mg/mL) at specified intervals (e.g., every other day).
-
-
Harvesting and Analysis:
-
After the treatment period, the raft cultures are harvested.
-
Tissues can be fixed, paraffin-embedded, and sectioned for histological analysis.
-
Proteins are extracted from the tissues for immunoblot (Western blot) analysis.
-
-
Immunoblot Analysis:
-
Protein extracts are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with specific primary antibodies against HPV E6 and E7 oncoproteins, as well as cellular proteins like p53 and pRb.
-
Secondary antibodies conjugated to a detection enzyme are used for visualization.
-
The intensity of the protein bands is quantified to determine the effect of the treatment on protein expression levels.
-
Conclusion
This compound's NITRICIL™ technology represents a significant advancement in the topical delivery of nitric oxide. Its core mechanism, based on a stable polysiloxane macromolecule that releases NO in a controlled manner upon protonation, allows for the targeted application of this therapeutic agent. The released nitric oxide exerts its effects through a variety of mechanisms, including direct antimicrobial and antiviral actions, as well as modulation of key host signaling pathways like NF-κB. Preclinical and clinical data have demonstrated the potential of this technology in treating viral skin infections such as molluscum contagiosum and HPV. Further research will continue to elucidate the full therapeutic potential of this versatile platform.
References
- 1. pelthos.com [pelthos.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVN1000, a novel nitric oxide-releasing compound, inhibits HPV-18 virus production by interfering with E6 and E7 oncoprotein functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berdazimer gel for molluscum contagiosum: An integrated analysis of 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3D Oral and Cervical Tissue Models to Study Papillomavirus Host-Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Using Organotypic Epithelial Tissue Culture to Study the Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propagation of Infectious, High-Risk HPV in Organotypic “Raft” Culture | Springer Nature Experiments [experiments.springernature.com]
- 14. A new cell culture model to genetically dissect the complete human papillomavirus life cycle | PLOS Pathogens [journals.plos.org]
The Liberating Force: A Technical Guide to Nitric Oxide Release from Macromolecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles governing the release of nitric oxide (NO) from various macromolecular scaffolds. As a pleiotropic signaling molecule, the controlled and targeted delivery of NO is a paramount objective in contemporary drug development. Understanding the core mechanisms of release is critical for designing effective NO-based therapeutics. This document provides a detailed overview of the primary classes of NO-releasing macromolecules, their triggers for release, quantitative release kinetics, and the experimental protocols used to characterize them.
Core Principles of Nitric Oxide Release
The release of nitric oxide from a carrier macromolecule is not a monolithic process. It is a nuanced event governed by the specific chemistry of the NO donor moiety and the external stimuli it is designed to respond to. The primary strategies for eliciting NO release can be broadly categorized as enzymatic, chemical, and physical.
-
Enzymatic Release: This strategy leverages the specificity of enzymes to trigger NO release at a target site. For instance, glutathione-S-transferases (GSTs) have been implicated in the biotransformation of organic nitrates, leading to the release of NO[1]. This approach offers high biological specificity.
-
Chemical Triggers: The local chemical environment can be a powerful stimulus for NO release. This includes changes in pH, the presence of specific biomolecules like thiols (e.g., glutathione), or the action of metal ions.
-
pH-Dependent Release: Diazeniumdiolates are a prominent class of NO donors that decompose in a pH-dependent manner to release NO[2][3]. Protonation of the diazeniumdiolate structure initiates the release cascade[2][4][5][6].
-
Thiol-Mediated Release: Furoxan derivatives are a class of NO donors that are specifically triggered by thiol-containing molecules to release NO[7].
-
Metal-Ion Catalysis: The decomposition of S-nitrosothiols (RSNOs) can be significantly accelerated by the presence of transition metal ions, particularly copper ions (Cu⁺/Cu²⁺)[8][9][10].
-
-
Physical Triggers: External energy sources can be precisely controlled to induce NO release, offering excellent spatial and temporal command over NO delivery.
-
Photochemical Release (Photolysis): A widely explored mechanism where light is used to cleave the bond holding NO to the macromolecule. This is a hallmark of metal nitrosyl complexes, such as those based on ruthenium, which release NO upon exposure to light of specific wavelengths[11][12][13][14][15][16][17]. S-nitrosothiols can also undergo photoinitiated decomposition[8][10].
-
Thermal Release: Some NO donors, like S-nitrosothiols, can release NO upon heating, which involves the homolytic cleavage of the S-N bond[10][18].
-
Major Classes of NO-Releasing Macromolecules
S-Nitrosothiols (RSNOs)
S-Nitrosothiols are endogenously relevant NO carriers and have been extensively incorporated into macromolecular scaffolds[7]. Their decomposition can be triggered by multiple stimuli, making them versatile but also complex to control.
The decomposition of RSNOs can proceed through several pathways:
-
Homolytic Cleavage: Triggered by heat or light, this pathway breaks the S-N bond to yield a thiyl radical (RS•) and a nitric oxide radical (•NO)[8][10][18][19].
-
Metal-Ion Catalyzed Decomposition: Trace amounts of transition metal ions, especially copper, can catalyze the breakdown of RSNOs to release NO[8][9]. Reduced metal ions like Cu⁺ are more potent than their oxidized counterparts (Cu²⁺)[8].
-
Transnitrosation: The nitroso group can be transferred from one thiol to another, a process that can influence the overall rate of NO release if the newly formed RSNO is less stable[8][20].
Diazeniumdiolates (NONOates)
Diazeniumdiolates, commonly known as NONOates, are a versatile class of NO donors synthesized from the reaction of nitric oxide with amines[3][6]. They are characterized by the [N(O)NO]⁻ functional group. Their primary advantage is the predictable, first-order release of up to two moles of NO per mole of the donor compound, which is dependent on pH and temperature[3][6].
The release mechanism is initiated by protonation, leading to spontaneous decomposition[2][3][6]. The rate of NO release and the half-life of the NONOate can be tuned by altering the chemical structure of the parent amine, spanning from seconds to many hours under physiological conditions (pH 7.4, 37°C)[3][21]. Depending on the structure (primary vs. secondary amine) and the pH, some diazeniumdiolates can also release nitroxyl (B88944) (HNO), a related signaling molecule[2][5][22][23].
| NONOate Compound | Half-life (t₁/₂) at pH 7.4, 37°C | Reference |
| PROLI NONOate | ~1.8 seconds | [3] |
| DETA NONOate | ~20 hours | [21] |
| DETA NONOate | 56 hours (at 22-25°C) | [3] |
Ruthenium Nitrosyl Complexes
Transition metal nitrosyls, particularly ruthenium-based complexes, have emerged as highly controllable photoactivated NO donors[13]. In these molecules, NO is coordinated to a ruthenium center. The Ru-NO bond is stable in the dark but can be cleaved upon irradiation with light, leading to the precise release of NO[11][15][16].
A significant area of research is the development of complexes that are sensitive to lower-energy visible or near-infrared (NIR) light, as this allows for deeper tissue penetration and reduces the potential for photodamage associated with UV radiation[15][24]. The efficiency of this process is described by the quantum yield (φ), which is the number of NO molecules released per photon absorbed.
| Complex | Excitation Wavelength (nm) | Quantum Yield (φ) of NO Release | Reference | | :--- | :--- | :--- | | K₂[Ru(NO)(Cl)₅] | 355 | 0.06 |[11] | | [RuII(antpy)(bpy)NO+/˙]³⁺ | >700 | - |[24] | | Rate Constant (k) | Half-life (t₁/₂) | | | [RuII(antpy)(bpy)NO+/˙]³⁺ (Xenon light) | 8.01 x 10⁻³ min⁻¹ | ~86 min |[24] | | [RuII(antpy)(bpy)NO+/˙]²⁺ (Xenon light) | 3.27 x 10⁻² min⁻¹ | ~21 min |[24] | | [RuII(antpy)(bpy)NO+/˙]³⁺ (IR light >700nm) | 9.4 x 10⁻³ min⁻¹ | ~73 min |[24] |
Experimental Protocols for Measuring NO Release
Accurate quantification of NO release is essential for the development and characterization of NO-releasing macromolecules. Several direct and indirect methods are commonly employed.
Griess Assay for Nitrite (B80452) Quantification (Indirect Method)
This colorimetric assay is one of the most common methods for indirectly measuring NO release. It quantifies nitrite (NO₂⁻), a stable and primary oxidation product of NO in aqueous solutions.
Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilic acid (Griess Reagent I) to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (Griess Reagent II) to form a colored azo dye, which has a strong absorbance at approximately 540 nm[25][26].
Detailed Protocol:
-
Sample Preparation:
-
Collect the supernatant or buffer solution in which the NO-releasing macromolecule has been incubated.
-
If using biological samples like serum or plasma, deproteinize the samples using a 10 kDa molecular weight cut-off filter to prevent interference[25][26]. For cell lysates, centrifuge to remove debris[25].
-
-
Standard Curve Preparation:
-
Prepare a stock solution of sodium nitrite (e.g., 100 mM).
-
Perform serial dilutions in the same buffer as the samples to create a standard curve (e.g., from 0 to 100 µM)[26].
-
-
Assay Procedure (96-well plate format):
-
Pipette 50-100 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate[27][28].
-
Add 50 µL of sulfanilic acid solution (Reagent A or I) to each well and mix. Incubate for 5-10 minutes at room temperature, protected from light[27][28].
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Reagent B or II) to each well and mix. Incubate for another 10-25 minutes at room temperature, protected from light[27][28].
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader[26][28].
-
Subtract the absorbance of a blank (buffer only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the unknown samples by interpolating their absorbance values on the standard curve.
-
Chemiluminescence Detection (Direct Method)
This is a highly sensitive and specific method for the direct measurement of NO in either gas or aqueous phase[29]. It is considered a gold standard for NO quantification.
Principle: The method is based on the gas-phase reaction between nitric oxide and ozone (O₃). This reaction produces nitrogen dioxide in an electronically excited state (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the concentration of NO[29].
Detailed Protocol:
-
System Setup:
-
A chemiluminescence NO analyzer is required. The setup typically includes a reaction chamber, an ozone generator, a photomultiplier tube (PMT) detector, and a vacuum pump.
-
For aqueous samples, a purge vessel is used. An inert gas (e.g., nitrogen or helium) is bubbled through the sample to strip the dissolved NO into the gas phase, which is then carried to the reaction chamber.
-
-
Calibration:
-
Calibrate the instrument using a certified NO gas standard of a known concentration.
-
For aqueous measurements, generate a standard curve by injecting known concentrations of an NO donor with a rapid and known release profile (e.g., a standard NONOate solution) into the reaction buffer[30].
-
-
Sample Measurement:
-
Place the aqueous sample containing the NO-releasing macromolecule into the purge vessel.
-
Initiate the inert gas flow to carry the released NO to the analyzer.
-
The analyzer continuously draws the gas sample into the reaction chamber where it mixes with ozone.
-
The PMT detects the light emitted from the NO + O₃ reaction.
-
The signal is recorded over time, generating a real-time profile of NO release.
-
-
Data Analysis:
-
The concentration of NO is calculated by comparing the signal from the sample to the calibration curve.
-
The area under the curve of the signal-time plot can be integrated to determine the total amount of NO released.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that specifically detects molecules with unpaired electrons. Since NO is a radical with one unpaired electron, EPR can be used for its direct detection and quantification[31][32][33].
Principle: In the presence of a strong magnetic field, the unpaired electron can exist in two spin states. EPR spectroscopy measures the absorption of microwave radiation that causes transitions between these states. The resulting spectrum provides information about the identity and environment of the radical species[32]. To enhance detection in biological systems, NO is often trapped using spin traps to form a more stable radical adduct.
Detailed Protocol:
-
Spin Trapping:
-
Due to the short half-life of NO in biological systems, spin trapping is often necessary.
-
Commonly, iron-dithiocarbamate complexes, such as Fe²⁺(DETC)₂, are used. NO reacts with these complexes to form a stable paramagnetic iron-nitrosyl complex, which gives a characteristic triplet EPR signal.
-
-
Sample Preparation:
-
Incubate the NO-releasing macromolecule in the presence of the spin trapping agent (e.g., a solution of FeSO₄ and diethyl dithiocarbamate).
-
The reaction should be performed in an EPR-compatible tube (e.g., a thin-walled quartz capillary tube).
-
Immediately freeze the sample in liquid nitrogen to stop the reaction and stabilize the radical adduct.
-
-
EPR Measurement:
-
Place the frozen sample into the EPR spectrometer's resonant cavity.
-
Record the EPR spectrum, typically at cryogenic temperatures (e.g., 77 K).
-
The characteristic triplet signal of the NO-Fe(DETC)₂ adduct will be observed.
-
-
Quantification:
-
The intensity of the EPR signal is proportional to the concentration of the trapped NO.
-
Quantify the signal by double integration of the spectrum and comparison to a standard curve generated with a stable radical of known concentration (e.g., TEMPO) or a known concentration of the NO-adduct.
-
Signaling Pathways Activated by Released NO
Once released, NO exerts its biological effects primarily by interacting with specific molecular targets. The most well-characterized pathway is the activation of soluble guanylyl cyclase (sGC).
sGC-cGMP Pathway:
-
Diffusion: Released NO is a small, lipophilic molecule that readily diffuses across cell membranes.
-
sGC Activation: In the cytoplasm, NO binds to the heme iron atom in the enzyme soluble guanylyl cyclase (sGC)[3][34].
-
cGMP Production: This binding event causes a conformational change that activates sGC, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP)[34][35].
-
Downstream Effects: cGMP acts as a second messenger, activating downstream targets such as protein kinase G (PKG). This cascade ultimately leads to a variety of physiological responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission[36][37].
References
- 1. mdpi.com [mdpi.com]
- 2. HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HNO and NO release from a primary amine-based diazeniumdiolate as a function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of superoxide dismutase/H(2)O(2)-mediated nitric oxide release from S-nitrosoglutathione--role of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocontrollable nitric oxide (NO) and nitroxyl (HNO) donors and their release mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Photocontrollable NO-releasing compounds and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00290F [pubs.rsc.org]
- 16. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 20. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Near-IR light-induced photorelease of nitric oxide (NO) on ruthenium nitrosyl complexes: formation, reactivity, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assaygenie.com [assaygenie.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cosmobiousa.com [cosmobiousa.com]
- 29. Research Portal [iro.uiowa.edu]
- 30. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 31. Detection of nitric oxide by electron paramagnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique | MDPI [mdpi.com]
- 34. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Mechanisms of nitric oxide generation in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. [Mechanisms of nitric oxide synthesis and action in cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novan's Nitric Oxide Platform for Dermatological Diseases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Novan's proprietary nitric oxide (NO) platform, Nitricil™, and its application in the development of novel therapeutics for a range of dermatological diseases. The document details the core technology, mechanism of action, preclinical and clinical data for key product candidates, and the experimental methodologies employed in their evaluation.
Core Technology: The Nitricil™ Platform
This compound's therapeutic approach is centered on its proprietary Nitricil™ technology, a platform that enables the stable storage and controlled, timed release of nitric oxide gas from large polymers.[1][2] This technology addresses the inherent challenges of delivering a gaseous molecule like nitric oxide for therapeutic purposes.[1][3] The Nitricil™ platform can be engineered to modulate the level of nitric oxide storage, the rate of its release, and the size of the macromolecule for targeted delivery, making it adaptable for various dermatological indications.[2]
The core of the Nitricil™ technology is a polysiloxane backbone to which N-diazeniumdiolate nitric oxide donors are covalently bound.[4][5] This macromolecular structure, known as berdazimer sodium, is combined with a hydrogel that acts as a proton donor.[4][5] This co-administration facilitates the release of nitric oxide at the site of application.[4][5]
Mechanism of Action of Nitric Oxide in Dermatology
Nitric oxide is an endogenous molecule with a well-established role in a variety of physiological processes, including immune response and inflammation.[6] this compound's platform harnesses the multifaceted mechanisms of action of nitric oxide to treat dermatological diseases.
Antimicrobial and Antiviral Effects
Nitric oxide possesses broad-spectrum antimicrobial properties against bacteria, viruses, and fungi.[6] Its mechanisms of action are diverse, making the development of microbial resistance less likely. These mechanisms include:
-
Disruption of microbial cell membranes.
-
Inhibition of DNA replication. [4]
-
Disruption of viral protein function. [4]
-
Generation of reactive nitrogen and oxygen species that cause oxidative and nitrosative damage to pathogens.
Anti-inflammatory Effects
Nitric oxide also exhibits significant immunomodulatory and anti-inflammatory properties.[6] In the context of inflammatory skin diseases like psoriasis and atopic dermatitis, nitric oxide has been shown to:
-
Inhibit the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17). [7]
-
Modulate the NF-κB signaling pathway, a key regulator of inflammation. [4]
Key Product Candidates and Clinical Data
This compound is developing a pipeline of product candidates based on its Nitricil™ platform for various dermatological indications.
Berdazimer Gel, 10.3% (SB206) for Molluscum Contagiosum
Berdazimer gel, 10.3% is a topical prescription treatment developed for molluscum contagiosum, a common and contagious viral skin infection.[8]
Clinical Trial Data: B-SIMPLE4
The pivotal Phase 3 clinical study, B-SIMPLE4, was a multicenter, randomized, double-blind, vehicle-controlled trial that enrolled 891 patients with molluscum contagiosum.[8][9]
| Endpoint | Berdazimer Gel, 10.3% (n=444) | Vehicle Gel (n=447) | p-value |
| Primary Endpoint: Complete Clearance of Lesions at Week 12 | 32.4% | 19.7% | <0.0001 |
| Secondary Endpoint: Lesion Count of 0 or 1 at Week 12 | 43.5% | 24.6% | Not specified |
| Secondary Endpoint: ≥90% Reduction in Lesion Count at Week 12 | 43.0% | 23.9% | Not specified |
Safety Profile: Adverse event rates were low, with the most common being mild application-site pain and erythema.[8]
SB414 for Inflammatory Skin Diseases (Psoriasis and Atopic Dermatitis)
SB414 is a nitric oxide-releasing cream that has been evaluated in preclinical models for psoriasis and atopic dermatitis.
Preclinical Data: Psoriasis
In a psoriasis mouse model, SB414 demonstrated a significant reduction in composite psoriasis scores (p<0.05) and inhibited the production of pro-inflammatory cytokines, including IL-17A and IL-17F.[7]
Preclinical Data: Atopic Dermatitis
In in vivo models of atopic dermatitis, SB414 showed potent anti-staphylococcal activity and a dose-dependent inhibition of inflammation that was comparable to the mid-potency corticosteroid, betamethasone.[10]
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This widely used preclinical model was employed to evaluate the efficacy of SB414 in psoriasis.
Protocol Outline:
-
Animal Model: Female C57BL/6 mice are typically used.[11]
-
Induction of Psoriasis-like Lesions: A daily topical application of 62.5 mg of 5% imiquimod (B1671794) cream (Aldara®) is administered to the shaved back and right ear of the mice for five to six consecutive days.[2][12]
-
Treatment: Therapeutic or prophylactic treatment with the test compound (e.g., SB414) is initiated.
-
Assessment: The severity of the skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI). This involves scoring erythema (redness), scaling, and skin thickness on a scale of 0 to 4 (0=none, 4=very marked).[11][12] Ear and skin thickness are also measured.[11]
-
Analysis: At the end of the study, skin and spleen tissues can be harvested for cytokine analysis (e.g., IL-17, IL-23) via methods like ELISA or RT-PCR, and for histological examination.[11][12]
B-SIMPLE4 Clinical Trial for Berdazimer Gel
Trial Design: A multicenter, double-blind, randomized, vehicle-controlled, parallel-group (1:1) Phase 3 study.[4][13]
Patient Population: 891 patients aged 6 months or older with 3 to 70 raised molluscum contagiosum lesions.[4]
Treatment Regimen: Patients were randomized to receive either berdazimer gel, 10.3% or a vehicle gel, applied as a thin layer to all lesions once daily for 12 weeks.[4]
Primary Endpoint: The proportion of patients with complete clearance of all treatable molluscum lesions at Week 12.[13]
Key Secondary Endpoints:
-
Proportion of patients with a lesion count of 0 or 1 at Week 12.[8]
-
Proportion of patients with a ≥90% reduction from baseline in the number of molluscum lesions at Week 12.[8]
Safety Assessments: Monitoring of adverse events, local skin reactions, and scarring.[14]
In Vitro Nitric Oxide Release Measurement
The release of nitric oxide from the Nitricil™ platform can be quantified using various analytical techniques.
Common Methodologies:
-
Griess Assay: This is a colorimetric method that indirectly measures nitric oxide by detecting its oxidation product, nitrite. It is a cost-effective and straightforward assay for quantifying micromolar amounts of NO.[15][16]
-
Chemiluminescence: This technique offers high sensitivity and provides detailed real-time information about the rate of nitric oxide release.[15]
-
Electrochemical Sensors: These sensors can provide real-time measurements of nitric oxide in various biological settings.[15][16]
Signaling Pathways and Logical Relationships
Nitric Oxide Modulation of NF-κB Signaling
Nitric oxide can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. One proposed mechanism is through the stabilization of the inhibitory protein IκBα, preventing its degradation and the subsequent translocation of NF-κB to the nucleus.[6]
Caption: Nitric Oxide inhibits NF-κB activation by stabilizing IκBα.
Nitric Oxide and the IL-23/IL-17 Inflammatory Axis in Psoriasis
The IL-23/IL-17 axis is a central pathway in the pathogenesis of psoriasis. This compound's preclinical data suggests that their nitric oxide-releasing technology can disrupt this pathway.
Caption: Nitric Oxide inhibits the IL-23/IL-17 pathway in psoriasis.
Berdazimer Sodium Nitric Oxide Release Workflow
The release of nitric oxide from berdazimer sodium is a controlled process initiated by the co-administration with a hydrogel.
Caption: Workflow of nitric oxide release from berdazimer sodium.
References
- 1. This compound Initiates B-SIMPLE4 Pivotal Phase 3 Study of SB206 for Treatment of Molluscum - BioSpace [biospace.com]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Topical Nitric Oxide−Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelthos.com [pelthos.com]
- 6. Induction and stabilization of I kappa B alpha by nitric oxide mediates inhibition of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound's Berdazimer Gel Performs Well in Phase 3 for Molluscum: Study - - PracticalDermatology [practicaldermatology.com]
- 9. This compound Announces Publication of Positive Results from Pivotal Phase 3 Study of Berdazimer Gel, 10.3% (SB206) in Patients with Molluscum Contagiosum in JAMA Dermatology [prnewswire.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. new.zodml.org [new.zodml.org]
- 13. FDA guidance for Phase III B-SIMPLE 4 trial of SB 206 to treat molluscum contagiosum.- this compound Inc. - Medical Update Online [medicalupdateonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Novan's Nitric Oxide Therapies: A Technical Guide
This technical guide provides an in-depth overview of the preclinical research and development of Novan's innovative nitric oxide (NO)-releasing therapies. This compound's proprietary NITRICIL™ technology allows for the controlled, topical delivery of nitric oxide, a versatile signaling molecule with broad therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the core science underpinning this compound's therapeutic candidates.
Core Technology: The NITRICIL™ Platform
This compound's NITRICIL™ technology utilizes a macromolecular polysiloxane backbone with covalently bound N-diazeniumdiolate nitric oxide donors.[1] This platform enables the stable storage and controlled release of nitric oxide gas in topical formulations such as gels and creams.[1][2] The release of NO is initiated upon application to the skin, where physiological conditions trigger the liberation of the gas, allowing for targeted delivery to the site of action.[3][4] This technology, exemplified by the new chemical entity berdazimer sodium (formerly NVN1000), overcomes the challenges of delivering a short-lived gaseous molecule and allows for the development of a diverse pipeline of product candidates.[1][5]
Preclinical Efficacy Across Multiple Therapeutic Areas
This compound's nitric oxide-releasing therapies have demonstrated significant preclinical efficacy in various dermatological and infectious disease models. The multifaceted mechanism of action of nitric oxide, which includes antimicrobial, anti-inflammatory, and immunomodulatory effects, allows for its application in a wide range of indications.[2][6]
Anti-inflammatory Effects
Preclinical studies have highlighted the potent anti-inflammatory properties of this compound's nitric oxide therapies, particularly in models of inflammatory skin diseases like psoriasis and atopic dermatitis.
Psoriasis: In a psoriasis mouse model, this compound's product candidate SB414, a nitric oxide-releasing cream, demonstrated a significant reduction in composite psoriasis scores (p<0.05), which include assessments of erythema and plaque.[6][7][8] Mechanistically, SB414 was shown to inhibit the production of key pro-inflammatory cytokines, including Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F).[6] The IL-23/IL-17 axis is a well-established pathway in the pathogenesis of psoriasis.[6]
Atopic Dermatitis: In preclinical models relevant to atopic dermatitis, SB414 exhibited dose-dependent inhibition of inflammation comparable to the mid-potency corticosteroid, betamethasone.[6] Furthermore, studies have shown that nitric oxide can modulate the expression of inflammatory cytokines involved in atopic dermatitis, such as IL-4 and IL-13.[9]
Table 1: Preclinical Anti-inflammatory Efficacy of this compound's Nitric Oxide Therapies
| Therapeutic Candidate | Indication | Model | Key Findings | Significance |
| SB414 | Psoriasis | Mouse Model | Significant reduction in composite psoriasis scores. | p<0.05[6][7][8] |
| Inhibition of pro-inflammatory cytokines IL-17A and IL-17F. | [6] | |||
| SB414 | Atopic Dermatitis | In Vivo Models | Dose-dependent inhibition of inflammation comparable to betamethasone. | [6] |
| Inhibition of key inflammatory cytokines IL-4 and IL-13. | [9] |
Antimicrobial Effects
Nitric oxide is a crucial component of the innate immune response against pathogens.[6] this compound's technology harnesses this natural antimicrobial activity for therapeutic benefit.
Antibacterial Activity: The nitric oxide-releasing formulation NVN4100 has demonstrated both inhibitory and bactericidal effects against a variety of clinically relevant bacteria, including antimicrobial-resistant and susceptible strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus pseudintermedius, and Staphylococcus schleiferi.[2] In a porcine wound infection model, a proprietary nitric oxide ointment, NVN4428, effectively reduced the pathogenic burden of Methicillin-Resistant Staphylococcus aureus (MRSA).[10]
Antiviral Activity: this compound's nitric oxide platform has shown promise in combating viral infections.
-
Human Papillomavirus (HPV): The drug substance NVN1000 demonstrated durable inhibition of high-risk HPV-18 DNA replication in a three-dimensional human skin culture model.[11] This was associated with a reduction in the levels of the viral oncoproteins E6 and E7, which are critical for HPV-related oncogenesis.[11][12] Preclinical data presented at the 31st International Papillomavirus Conference further supported the antiviral effects against high-risk HPV-18 and the inhibition of the E6 viral protein.[12]
-
SARS-CoV-2: In an in vitro model mimicking the human airway epithelium, berdazimer sodium demonstrated a significant antiviral effect against SARS-CoV-2.[13][14] At concentrations as low as 0.75 mg/mL, it reduced 90% of the virus after repeated once-daily dosing.[13] The proposed mechanism involves the disruption of critical viral protein function through the generation of reactive intermediates.[14][15]
Table 2: Preclinical Antimicrobial Efficacy of this compound's Nitric Oxide Therapies
| Therapeutic Candidate/Substance | Target Pathogen | Model | Key Findings | Quantitative Data |
| NVN4100 | Various Bacteria | In Vitro Assay | Inhibitory and bactericidal effects against resistant and susceptible strains. | - |
| NVN4428 (0.3%, 0.9%, 1.8%) | MRSA | Porcine Wound Infection Model | Significant reduction in bacterial counts compared to untreated control. | Day 4: 87.51%, 94.33%, 99.61% reduction, respectively (p ≤ 0.05).[10] |
| NVN1000 (berdazimer sodium) | HPV-18 | 3D Human Skin Culture | Durable inhibition of viral DNA replication; reduction of E6 and E7 oncoproteins. | - |
| Berdazimer Sodium | SARS-CoV-2 | In Vitro 3D Human Airway Epithelium Model | Reduction of viral burden. | 90% reduction of virus at 0.75 mg/mL with repeat dosing.[13] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections outline the methodologies employed in key studies of this compound's nitric oxide therapies.
Psoriasis Mouse Model (for SB414)
-
Model: While the specific inducing agent is not consistently detailed in the provided press releases, a common method for inducing psoriasis-like skin inflammation in mice is the topical application of imiquimod.
-
Treatment: Mice were treated with SB414 cream.
-
Assessments:
-
Composite Psoriasis Scores: Disease severity was evaluated using a scoring system that typically assesses erythema (redness), scaling, and skin thickness. A significant reduction in the composite score (p<0.05) was observed with SB414 treatment.[6][7][8]
-
Cytokine Analysis: The production of pro-inflammatory cytokines, such as IL-17A and IL-17F, was measured in skin samples, likely using techniques like quantitative polymerase chain reaction (qPCR) or enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Models for Atopic Dermatitis (for SB414)
-
Models: The press release mentions two in vivo models that assess critical components of atopic dermatitis pathology, which likely include a model for inflammation and a model for staphylococcal activity.[6]
-
Treatment: Animals were treated with SB414.
-
Assessments:
-
Anti-staphylococcal Activity: The ability of SB414 to reduce the burden of Staphylococcus aureus on the skin was evaluated.
-
Inflammation: The anti-inflammatory effects were assessed and compared to a mid-potency corticosteroid, betamethasone.[6]
-
Three-Dimensional Human Skin Culture Model (for NVN1000 against HPV)
-
Model: A three-dimensional human skin culture model was used to mimic the structure and function of human skin infected with high-risk HPV-18.[11] This advanced in vitro model allows for the evaluation of topical therapies in a more physiologically relevant context.
-
Treatment: The cultures were treated with NVN1000.
-
Assessments:
-
Viral DNA Replication: The level of HPV-18 DNA was quantified to determine the inhibitory effect of NVN1000.
-
Oncoprotein Levels: The expression of the viral oncoproteins E6 and E7 was measured to assess the impact on viral oncogenesis.[11]
-
Porcine Wound Infection Model (for NVN4428 against MRSA)
-
Model: A porcine model was utilized due to the anatomical and physiological similarities between pig and human skin.[10] Wounds were created and subsequently infected with a nasal isolate of MRSA.
-
Treatment Groups: The study included various concentrations of NVN4428 ointment (0.3%, 0.9%, 1.8%), a vehicle ointment, a positive control (Mupirocin 2%), and an untreated control.[10]
-
Application: 200mg of the assigned formulation was applied daily to each wound, starting 48 hours after inoculation.[10]
-
Assessment: Bacterial counts (Log CFU/mL) were determined at baseline and on day 4 and day 7 post-treatment to evaluate the reduction in bacterial burden.[10]
In Vitro Human Airway Infection Model (for Berdazimer Sodium against SARS-CoV-2)
-
Model: The study was conducted using differentiated normal human bronchial epithelial cells in a 3-D tissue model that mimics the human airway epithelium.[13][14]
-
Treatment: Berdazimer sodium was administered to the cultures at various concentrations.
-
Assessment: The reduction in viral burden was measured to determine the antiviral efficacy.[13]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the preclinical research of this compound's nitric oxide therapies.
Caption: Anti-inflammatory mechanism of SB414 in psoriasis and atopic dermatitis.
Caption: Experimental workflow for evaluating NVN1000's efficacy against HPV-18.
Caption: General antimicrobial mechanisms of this compound's nitric oxide therapies.
Conclusion
The preclinical data for this compound's nitric oxide-releasing therapies demonstrate a robust and broad-spectrum therapeutic potential. The NITRICIL™ platform provides a versatile means of delivering nitric oxide topically for a range of dermatological and infectious diseases. The consistent anti-inflammatory, antibacterial, and antiviral effects observed across multiple preclinical models underscore the promise of this technology. Further clinical development will be crucial to translate these encouraging preclinical findings into effective therapies for patients with significant unmet medical needs.
References
- 1. s27.q4cdn.com [s27.q4cdn.com]
- 2. Results from this compound’s Exploratory Studies Further Demonstrate Antimicrobial Effect of NITRICIL™ Platform Technology with NVN4100 in Companion Animal Health - BioSpace [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Efficacy and Safety of Topical Nitric Oxide−Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Announces Publication of Positive Results from Pivotal Phase 3 Study of Berdazimer Gel, 10.3% (SB206) in Patients with Molluscum Contagiosum in JAMA Dermatology - BioSpace [biospace.com]
- 6. This compound Presents Preclinical Data From Inflammatory Skin Diseases Program - BioSpace [biospace.com]
- 7. malinplc.com [malinplc.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. This compound Provides Update on SB414 Inflammatory Skin Disease Development Program | santé log [santelog.com]
- 10. The efficacy of a nitric oxide-releasing formulation on nares isolated Methicillin-Resistant Staphylococcus aureus in porcine wound infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. This compound’s NITRICIL™ Technology Shows In Vitro Antiviral [globenewswire.com]
- 14. This compound’s NITRICIL™ Technology Shows In Vitro Antiviral Effect Against SARS-CoV-2 in Human Airway Infection Model - BioSpace [biospace.com]
- 15. aviseanalytics.com [aviseanalytics.com]
A Technical Guide to Novan's Nitricil™ Platform: Macromolecular Storage and Controlled Release of Nitric Oxide
Introduction
Nitric oxide (NO), a simple, endogenously produced gaseous molecule, is a critical mediator in a vast array of physiological processes, including vasodilation, neurotransmission, and host defense.[1] Its potent, broad-spectrum antimicrobial and immunomodulatory properties make it an attractive therapeutic agent for a variety of diseases, particularly in dermatology.[2][3] However, the therapeutic utility of NO has historically been limited by its transient nature and high reactivity, making stable storage and controlled delivery a significant challenge.[4]
Novan, Inc. has developed a proprietary technology platform, known as NITRICIL™, designed to overcome these limitations. This platform enables the storage of nitric oxide on large, stable macromolecules, allowing for controlled, sustained release directly to the target tissue.[5][6] This document provides a technical overview of the core chemistry, mechanism of action, and characterization of this compound's technology, with a focus on its lead compound, berdazimer sodium.
Core Technology: The NITRICIL™ Platform
The foundation of the NITRICIL™ platform is the covalent attachment of a nitric oxide donor functional group to a large polymer backbone. This creates a stable new chemical entity (NCE) that protects the NO molecule until its intended release.
Macromolecular Structure: Polysiloxanes and Silica (B1680970)
This compound's technology is built upon a polysiloxane (silicone-oxygen) backbone.[7][8] Their lead compound, berdazimer sodium (formerly NVN1000), is a co-condensed silica-based macromolecule.[9] It is synthesized from silane (B1218182) precursors: sodium 1-hydroxy-3-methyl-3-(3-(trimethoxysilyl)propyl)-1-triazene-2-oxide and a backbone alkoxysilane such as tetraethyl orthosilicate.[10][11] This process results in a stable, cross-linked silica network.
The use of a polysiloxane or silica backbone offers several advantages:
-
Stability: The silicon-oxygen bond is highly stable, providing a durable scaffold for the NO-donor groups.
-
Tunability: The synthesis process, often a sol-gel co-condensation, allows for control over the particle size and the density of NO-donor groups within the matrix.[12]
-
Biocompatibility: Silicon-based polymers are widely used in biomedical applications and are generally well-tolerated.
NO Storage Chemistry: N-Diazeniumdiolates
Nitric oxide is stored on the macromolecule using the N-diazeniumdiolate functional group, also known as a "NONOate".[7] This moiety is formed by the reaction of nitric oxide gas with a secondary amine under basic conditions.[8] In this compound's technology, aminoalkoxysilanes are incorporated into the polymer structure, providing the necessary amine functional groups for the subsequent reaction with NO.[12] The resulting N-diazeniumdiolate group, [R-N(O)NO]⁻, is covalently bound to the polysiloxane backbone and remains stable until triggered.[7]
Mechanism of Nitric Oxide Release
The release of nitric oxide from the N-diazeniumdiolate group is initiated by a proton donor.[7][13] In this compound's topical formulations, berdazimer sodium gel is co-administered with a second hydrogel that provides a source of protons (e.g., from water).[1][8] This proton-catalyzed decomposition is a first-order reaction that yields two molecules of nitric oxide per functional group, leaving behind the original amine.[13]
The reaction is as follows: R₂N-N(O)=NO⁻ + 2H⁺ → R₂NH + 2NO
This triggered release mechanism ensures that the NO is liberated at the time and site of application, allowing for targeted delivery and minimizing systemic exposure.[11]
Quantitative Data and Release Kinetics
A critical aspect of a drug delivery platform is the characterization of its release profile. While specific preclinical data on the NO payload and release kinetics for berdazimer sodium are proprietary to this compound and not available in public literature, we can summarize the publicly available clinical efficacy data and present illustrative data from similar technologies to provide context.
Clinical Efficacy of Berdazimer Gel, 10.3%
The clinical development program for berdazimer gel, 10.3% (SB206) for molluscum contagiosum provides quantitative measures of its therapeutic effect. The B-SIMPLE4 Phase 3 trial is a key data source.[11]
| Endpoint (B-SIMPLE4 Trial) | Berdazimer Gel, 10.3% (n=444) | Vehicle Gel (n=447) | Odds Ratio (95% CI) | P-Value |
| Complete Clearance of Lesions at Week 12 | 32.4% | 19.7% | 2.0 (1.5-2.8) | < .001 |
| Complete Clearance of Lesions at Week 8 | 19.6% | 11.6% | 1.88 (1.3-2.8) | .001 |
| Mean % Reduction in Lesions at Week 12 | 57.5% | 31.3% | - | < .001 |
| Table 1: Summary of Primary and Key Secondary Efficacy Endpoints from the B-SIMPLE4 Phase 3 Trial.[11][14] |
Illustrative Release Characteristics of NO-Releasing Silica
To provide a technical context for the capabilities of this class of materials, the following table summarizes quantitative data from seminal academic research on NO-releasing silica nanoparticles developed by Schoenfisch et al. These particles share a similar chemical basis (diazeniumdiolate-modified silica) with this compound's technology.
| Particle Precursor (Aminoalkoxysilane) | Particle Diameter (nm) | Total NO Load (µmol/mg) | NO Release Half-life (h) | Max NO Flux (ppb/mg) |
| N-(6-aminohexyl)aminopropyltrimethoxysilane | 136 ± 15 | 1.78 | 12.1 | 5500 |
| [3-(Methylamino)propyl]trimethoxysilane | 90 ± 10 | 0.81 | 1.5 | 4700 |
| Table 2: Illustrative NO release properties of diazeniumdiolate-modified silica nanoparticles. Note: This data is from academic research on related materials and is presented for illustrative purposes only; it does not represent this compound's specific berdazimer sodium product.[12] |
Experimental Protocols for Characterization
The quantification of nitric oxide release from a macromolecular scaffold is essential for its development and quality control. The primary methods used are chemiluminescence and the Griess assay. While this compound's specific internal protocols are not public, the following sections describe the standard methodologies employed for such characterization.
Method 1: Chemiluminescence
Chemiluminescence is the gold-standard method for real-time, direct detection of nitric oxide.[15] It offers high sensitivity and specificity.
Principle: The assay measures the light produced when NO gas reacts with ozone (O₃). An inert carrier gas purges the NO released from the sample in a buffered solution and carries it into a reaction chamber within a nitric oxide analyzer. In the chamber, the NO reacts with O₃ to form excited-state nitrogen dioxide (NO₂*), which emits a photon upon relaxing to its ground state. This light is detected by a photomultiplier tube, generating a signal proportional to the NO concentration.[6]
General Protocol:
-
Instrument Setup: A nitric oxide analyzer is calibrated using a certified NO gas standard.
-
Sample Preparation: A known mass of the NO-releasing polymer is placed in a reaction vessel containing a deoxygenated physiological buffer (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C.
-
Measurement: An inert gas (e.g., nitrogen) is bubbled through the sample vessel at a constant flow rate. This gas stream continuously carries the released NO from the headspace of the vessel to the analyzer's reaction chamber.
-
Data Acquisition: The signal from the photomultiplier tube is recorded over time, generating a real-time profile of NO release.
-
Data Analysis: The raw signal is converted to NO concentration (ppb or ppm) using the calibration curve. From this profile, key parameters like total NO release (µmol/mg), release duration, half-life (t₁/₂), and maximum flux can be calculated.[6]
Method 2: Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions. It is a simple and cost-effective endpoint assay.
Principle: The Griess reaction is a two-step diazotization process. First, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, magenta-colored azo compound, which can be quantified by measuring its absorbance at approximately 540 nm.[16]
General Protocol:
-
Standard Curve Preparation: A standard curve is prepared using known concentrations of sodium nitrite in the same buffer as the samples.
-
Sample Preparation: A known mass of the NO-releasing polymer is incubated in a physiological buffer at 37°C. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), aliquots of the buffer are collected.
-
Reaction: The collected sample aliquots and standards are added to a 96-well plate. The Griess reagents (sulfanilamide and NED) are added sequentially with a brief incubation period after each addition, protected from light.
-
Measurement: The absorbance of each well is measured at ~540 nm using a microplate reader.
-
Data Analysis: The nitrite concentration in the samples is determined by interpolating their absorbance values from the standard curve. This allows for the calculation of the cumulative NO released over time.[16]
Signaling Pathways & Mechanism of Action
The therapeutic effects of the NO released from this compound's macromolecules are primarily attributed to its antimicrobial and immunomodulatory activities.
Antimicrobial Action
Nitric oxide exerts broad-spectrum antimicrobial effects through a multi-faceted attack that circumvents typical antibiotic resistance mechanisms. At high local concentrations (>1 µM), NO and its reactive nitrogen species (RNS) byproducts, such as peroxynitrite (ONOO⁻), cause widespread damage to microbial cells.[1]
Key mechanisms include:
-
Oxidative & Nitrosative Stress: NO reacts with oxygen and superoxide (B77818) to form potent RNS that damage lipids, proteins, and nucleic acids.[2]
-
Enzyme Inhibition: NO can bind to metal centers in enzymes (e.g., iron-sulfur clusters in respiratory enzymes), disrupting cellular respiration and metabolism.
-
DNA Damage: NO can directly deaminate DNA bases, leading to mutations and cell death.
Immunomodulatory and Antiviral Action
In the context of viral infections like molluscum contagiosum, NO is believed to have a dual role. It can directly inhibit viral replication and modulate the host immune response. In vitro studies suggest that berdazimer may exert its antiviral effects through protein nitrosylation and the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11] By inhibiting viral proteins that block NF-κB, NO may allow for a more effective host inflammatory response to clear the virus, a clinical phenomenon sometimes referred to as the "beginning-of-the-end" sign.[13]
Conclusion
This compound's NITRICIL™ technology represents a significant advancement in the therapeutic application of nitric oxide. By covalently linking N-diazeniumdiolate functional groups to stable polysiloxane macromolecules, the platform enables the controlled, topical delivery of a notoriously difficult-to-handle molecule. The proton-triggered release mechanism ensures that NO is generated at the site of application, maximizing its potent antimicrobial and immunomodulatory effects while minimizing systemic exposure. While detailed preclinical release kinetics remain proprietary, the clinical success of berdazimer gel, 10.3% in Phase 3 trials validates the efficacy of this technological approach for treating challenging dermatological diseases. This platform holds considerable promise for the development of novel therapies across a range of infectious and inflammatory conditions.
References
- 1. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Pharmacokinetic Profile, Safety, and Tolerability of Topical Berdazimer Gel, 10.3% in Patients With Molluscum Contagiosum - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Synthesis and characterization of nitric oxide -releasing silica materials for sensing applications | Semantic Scholar [semanticscholar.org]
- 6. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. pelthos.com [pelthos.com]
- 9. s27.q4cdn.com [s27.q4cdn.com]
- 10. SB206, a Nitric Oxide–Releasing Topical Medication, Induces the Beginning of the End Sign and Molluscum Clearance | Semantic Scholar [semanticscholar.org]
- 11. Efficacy and Safety of Topical Nitric Oxide−Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of nitric oxide-releasing silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pelthos.com [pelthos.com]
- 15. Research Portal [iro.uiowa.edu]
- 16. promega.com [promega.com]
A Technical Guide to Berdazimer Sodium: A Novel Nitric Oxide-Releasing Macromolecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berdazimer sodium is a first-in-class nitric oxide (NO) releasing agent approved for the topical treatment of molluscum contagiosum.[1][2] Marketed under the brand name Zelsuvmi, this novel macromolecule provides a controlled and sustained release of nitric oxide directly to the skin, offering a valuable therapeutic option for this common viral skin infection.[2][3] This technical guide provides an in-depth overview of the fundamental properties of berdazimer sodium, focusing on its mechanism of nitric oxide release, physicochemical characteristics, and the preclinical and clinical evidence supporting its use.
Physicochemical Properties of Berdazimer Sodium
Berdazimer sodium is a polymeric substance characterized by a polysiloxane backbone with covalently bound N-diazeniumdiolate nitric oxide donors.[3][4] The empirical formula and molecular weight are indeterminate due to its polymeric nature.[2] The drug substance is a white to off-white powder.[5]
Table 1: Physicochemical and Formulation Properties of Berdazimer Sodium
| Property | Description | Source(s) |
| Chemical Name | poly[{[3-(methylamino)propyl]silasesquioxane}-co-{[3-(1-methyl-2-nitroso2-oxidohydrazin-1-yl)propyl] silasesquioxane}-co-silicate (1:3:6 x)], partially hydrolyzed (Si : OH ~ 10 : 5) | [5] |
| CAS Number | 1846565-00-1 | [2] |
| Molecular Formula | Indeterminate | [2] |
| Molar Mass | Indeterminate | [2] |
| Appearance | White to off-white powder | [5] |
| Formulation | Two-component topical gel: Berdazimer gel (10.3%) and a hydrogel | [6][7] |
| Drug Substance Concentration | Tube A contains 240 mg of berdazimer sodium per gram of gel. | [5] |
| Inactive Ingredients (Tube A) | cyclomethicone, hexylene glycol, hydroxypropyl cellulose, isopropyl alcohol | [5][7] |
| Inactive Ingredients (Tube B) | benzoic acid, carboxymethylcellulose sodium, cyclomethicone, ethanol (B145695) (13% v/v), glycerin, potassium phosphate (B84403) monobasic, purified water | [5][7] |
Mechanism of Nitric Oxide Release
The release of nitric oxide from berdazimer sodium is a critical aspect of its therapeutic action. This process is initiated by the admixture of the two gel components, which brings the berdazimer sodium macromolecule into contact with a proton donor from the hydrogel.[3][6]
The N-diazeniumdiolate moieties on the polysiloxane backbone are stable until protonated. The acidic environment provided by the hydrogel protonates the N-diazeniumdiolates, leading to their decomposition and the subsequent release of two molecules of nitric oxide per diazeniumdiolate group. This controlled release mechanism allows for sustained delivery of nitric oxide to the target tissue.[3][8]
Proposed Mechanism of Action in Viral Infections
While the exact mechanism of action of berdazimer sodium in the treatment of molluscum contagiosum is unknown, it is believed to be mediated by the antiviral and immunomodulatory properties of the released nitric oxide.[2]
Antiviral Effects
Nitric oxide is known to have broad-spectrum antiviral activity.[9] Its primary antiviral mechanisms are thought to involve:
-
Protein S-nitrosylation: NO can covalently modify cysteine residues in viral proteins, a process known as S-nitrosylation.[1][10] This can inactivate critical viral enzymes and structural proteins, thereby inhibiting viral replication and assembly.[11]
-
Inhibition of Viral Replication: In vitro studies using vaccinia virus as a surrogate for the molluscum contagiosum virus have shown that berdazimer sodium can reduce viral replication.[12]
Immunomodulatory Effects
Nitric oxide is a key signaling molecule in the immune system.[8] It can modulate the host immune response to viral infections through several mechanisms, including the regulation of inflammatory pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] By modulating the immune response, NO may help the host to clear the viral infection.
Experimental Protocols
In Vitro Antiviral Activity Assessment
A key preclinical method to evaluate the antiviral activity of berdazimer sodium involves using vaccinia virus (VACV) as a surrogate for the molluscum contagiosum virus (MCV), which is difficult to culture in vitro.[12][14]
Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Culture: BS-C-1 or a similar susceptible cell line is cultured to confluence in 6- or 12-well plates.[15]
-
Compound Preparation: Berdazimer sodium is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a cell culture medium with a slightly acidic pH (e.g., pH 6.5) to initiate NO release.
-
Viral Infection: The cell monolayers are infected with a known titer of vaccinia virus for 1-2 hours.[16][17]
-
Treatment: After infection, the viral inoculum is removed, and the cells are overlaid with a medium containing different concentrations of berdazimer sodium or a vehicle control. The overlay medium typically contains a gelling agent like methylcellulose (B11928114) to localize the viral plaques.
-
Incubation: The plates are incubated for 48 to 96 hours to allow for plaque formation.[15]
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye such as crystal violet to visualize the viral plaques. The number of plaques in the treated wells is compared to the number in the control wells to determine the concentration of berdazimer sodium that inhibits viral replication by 50% (IC50).
Clinical Trial Protocol (B-SIMPLE Studies)
The efficacy and safety of berdazimer sodium for the treatment of molluscum contagiosum were evaluated in several Phase 3, multicenter, randomized, double-blind, vehicle-controlled trials known as the B-SIMPLE studies.[18][19]
Protocol: B-SIMPLE Phase 3 Clinical Trial
-
Patient Population: Participants aged 6 months and older with a clinical diagnosis of molluscum contagiosum, having between 3 and 70 lesions.[18]
-
Randomization: Patients are randomized in a 1:1 or 2:1 ratio to receive either berdazimer gel, 10.3%, or a vehicle gel.[2]
-
Treatment Regimen: A thin layer of the assigned gel is applied once daily to all molluscum lesions for up to 12 weeks.[2]
-
Primary Efficacy Endpoint: The primary outcome is the proportion of patients with complete clearance of all molluscum lesions at Week 12.[18]
-
Safety Assessments: Safety is monitored through the recording of adverse events, with a particular focus on application site reactions.[7]
-
Study Visits: Patients are evaluated at baseline and at regular intervals (e.g., weeks 2, 4, 8, and 12) during the treatment period.[18]
Clinical Efficacy and Safety Data
The B-SIMPLE clinical trial program demonstrated the superiority of berdazimer gel, 10.3%, over vehicle in achieving complete clearance of molluscum contagiosum lesions.
Table 2: Summary of Efficacy Results from B-SIMPLE Phase 3 Trials
| Outcome | Berdazimer Gel, 10.3% | Vehicle Gel | p-value | Source(s) |
| Complete Clearance at Week 12 (B-SIMPLE 4) | 32.4% | 19.7% | <0.001 | [18] |
| Complete Clearance at Week 12 (Integrated Analysis of B-SIMPLE 1, 2 & 4) | 30.0% | 19.8% | <0.0001 | [19] |
| Complete Clearance at Week 8 (B-SIMPLE 4) | 19.6% | 11.6% | 0.001 | [18] |
Berdazimer sodium was generally well-tolerated. The most common adverse events were application site reactions, which were typically mild to moderate in severity.
Table 3: Common Adverse Events (≥1%) in B-SIMPLE Trials
| Adverse Event | Berdazimer Gel, 10.3% | Vehicle Gel | Source(s) |
| Application Site Pain (burning/stinging) | 18.7% | Not Reported | [7] |
| Application Site Erythema | 11.7% | Not Reported | [7] |
| Application Site Pruritus | 5.7% | Not Reported | [7] |
| Application Site Exfoliation | 5.0% | Not Reported | [7] |
| Application Site Dermatitis | 4.9% | Not Reported | [7] |
| Application Site Swelling | 3.5% | Not Reported | [7] |
| Application Site Erosion | 1.6% | Not Reported | [7] |
| Application Site Discoloration | 1.5% | Not Reported | [7] |
| Application Site Vesicles | 1.5% | Not Reported | [7] |
| Application Site Irritation | 1.2% | Not Reported | [7] |
| Application Site Infection | 1.1% | Not Reported | [7] |
Conclusion and Future Directions
Berdazimer sodium represents a significant advancement in the topical treatment of molluscum contagiosum, leveraging the multifaceted therapeutic properties of nitric oxide. Its novel, controlled-release formulation provides a valuable and well-tolerated option for patients.
Future research should focus on elucidating the precise molecular mechanisms by which berdazimer-derived nitric oxide exerts its antiviral and immunomodulatory effects in the context of molluscum contagiosum. Furthermore, the publication of detailed physicochemical characterization data, including quantitative nitric oxide release kinetics, would be of great benefit to the scientific community and would allow for a more complete understanding of this innovative therapeutic agent. The potential applications of this nitric oxide-releasing technology in other dermatological conditions also warrant further investigation.
References
- 1. Enzymatic mechanisms regulating protein S-nitrosylation: implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berdazimer sodium - Wikipedia [en.wikipedia.org]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. zelsuvmi.com [zelsuvmi.com]
- 8. What is the mechanism of Berdazimer sodium? [synapse.patsnap.com]
- 9. What is Berdazimer sodium used for? [synapse.patsnap.com]
- 10. S-Nitrosylation - Wikipedia [en.wikipedia.org]
- 11. Nitric oxide and viral infection: Recent developments in antiviral therapies and platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein S-nitrosylation in health and disease: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. mednexus.org [mednexus.org]
- 18. Efficacy and Safety of Topical Nitric Oxide−Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Berdazimer gel 10.3 % found effective in clearing molluscum lesions in phase 3 SIMPLE clinical trial [medicaldialogues.in]
In Vitro Efficacy of Novan's NITRICIL™ Platform: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the initial in vitro studies conducted on Novan's proprietary NITRICIL™ platform. The NITRICIL™ technology harnesses the power of nitric oxide (NO), a naturally occurring antimicrobial and immunomodulatory agent, by storing it in a stable, deliverable macromolecule. This allows for controlled, localized release of NO, offering a promising therapeutic approach for a variety of dermatological and infectious diseases. This document is intended for researchers, scientists, and drug development professionals interested in the core science and early-stage validation of this innovative platform.
Core Technology: Controlled Nitric Oxide Release
The NITRICIL™ platform is centered around large polymers engineered to store and release nitric oxide in a controlled manner. This technology overcomes the challenges of delivering a gaseous molecule as a therapeutic agent by covalently binding NO to a macromolecular scaffold. The release of nitric oxide can be triggered by physiological conditions, such as the presence of water, allowing for targeted delivery to the site of action. This controlled release is crucial for achieving therapeutic efficacy while minimizing potential side effects.
Caption: Nitric oxide release from the NITRICIL™ macromolecule.
Antimicrobial In Vitro Studies: NVN4100
This compound's new chemical entity, NVN4100, has been evaluated for its antimicrobial properties in a series of in vitro studies. These exploratory assessments were designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant microorganisms, including both antibiotic-susceptible and -resistant strains.
Data Presentation: Antimicrobial Activity of NVN4100
While specific MIC and MBC values from the initial exploratory studies have not been publicly disclosed in detail, the studies demonstrated that NVN4100 possesses both inhibitory and bactericidal effects against a range of pathogens prevalent in skin and ear infections in companion animals.[1]
| Pathogen | Strain Type | Activity Observed |
| Escherichia coli | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal[1] |
| Pseudomonas aeruginosa | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal[1] |
| Staphylococcus pseudintermedius | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal[1] |
| Staphylococcus schleiferi | Antimicrobial-susceptible and -resistant | Inhibitory and Bactericidal[1] |
Experimental Protocols: Broth Dilution Antimicrobial Susceptibility Testing
The in vitro antimicrobial activity of NVN4100 was assessed using the broth dilution method to determine MIC and MBC values.
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates, and colonies were used to prepare a standardized inoculum suspension in a suitable broth medium. The turbidity of the suspension was adjusted to a 0.5 McFarland standard.
-
Drug Dilution: NVN4100 was serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated at a controlled temperature and duration appropriate for the growth of the specific pathogen.
-
MIC Determination: The MIC was determined as the lowest concentration of NVN4100 that visibly inhibited bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth was sub-cultured onto agar plates. The MBC was defined as the lowest concentration of NVN4100 that resulted in a significant reduction in the initial inoculum.
Caption: Workflow for MIC and MBC determination of NVN4100.
Antiviral In Vitro Studies: Berdazimer Sodium
Berdazimer sodium, a key compound from the NITRICIL™ platform, has demonstrated significant antiviral activity in preclinical in vitro models.
Activity Against SARS-CoV-2
Initial studies evaluated the efficacy of berdazimer sodium against SARS-CoV-2 in a 3-D tissue model that mimics the human airway epithelium. These experiments were conducted at the Institute for Antiviral Research at Utah State University.
Data Presentation: Anti-SARS-CoV-2 Activity of Berdazimer Sodium
| Cell Model | Compound Concentration | Dosing Regimen | Viral Reduction |
| Differentiated Normal Human Bronchial Epithelial Cells | 0.75 mg/mL | Once daily, repeat dosing | 90% |
Experimental Protocols: 3D Human Airway Model
-
Cell Culture: Differentiated normal human bronchial epithelial cells were cultured on permeable supports to form a 3D air-liquid interface model, closely resembling the architecture of the human respiratory tract.
-
Infection: The apical surface of the differentiated cell cultures was infected with SARS-CoV-2.
-
Treatment: Berdazimer sodium was applied to the infected cultures at the specified concentration and dosing schedule.
-
Viral Load Assessment: The viral burden in the cell cultures was quantified following treatment to determine the reduction in viral replication.
Activity Against Poxvirus (Molluscum Contagiosum Surrogate)
Due to the difficulty in replicating the molluscum contagiosum virus (MCV) in vitro, vaccinia virus was utilized as a surrogate to assess the anti-poxvirus properties of berdazimer sodium.
Data Presentation: Anti-Poxvirus Activity of Berdazimer Sodium
| Assay | Endpoint | IC₅₀ |
| Plaque Reduction Assay (Direct Virion Treatment) | Inhibition of Vaccinia Virus Infectivity | 404.6 µg/mL[2] |
| Viral Production Assay (Infected Cell Treatment) | Reduction of Vaccinia Virus Production | 37.43 µg/mL |
Experimental Protocols: Plaque Reduction Assay
-
Virus Preparation: A known concentration of vaccinia virus was prepared.
-
Drug Treatment: The virus was incubated with varying concentrations of berdazimer sodium.
-
Infection: Monolayers of a suitable cell line (e.g., BSC40 cells) were infected with the treated virus.
-
Plaque Formation: The infected cell monolayers were overlaid with a semi-solid medium to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Quantification: After a defined incubation period, the cells were stained, and the plaques were counted. The concentration of berdazimer sodium that reduced the number of plaques by 50% (IC₅₀) was calculated.[2]
Caption: Workflow for the vaccinia virus plaque reduction assay.
Mechanism of Action: Modulation of NF-κB Pathway
In vitro studies suggest that the antiviral effect of berdazimer sodium may be, in part, attributed to the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3][4][5] The molluscum contagiosum virus expresses proteins, such as MC160, that inhibit the NF-κB pathway to evade the host's immune response. By releasing nitric oxide, berdazimer sodium is thought to counteract this inhibition, leading to the activation of NF-κB and subsequent transcription of genes involved in the antiviral immune response.[3] This is supported by the observation of reduced early gene expression of MCV in the presence of berdazimer sodium.[3][6]
Caption: Proposed mechanism of berdazimer sodium via NF-κB modulation.
Conclusion
The initial in vitro studies of this compound's NITRICIL™ platform demonstrate a broad spectrum of antimicrobial and antiviral activity. The controlled release of nitric oxide from a stable macromolecular carrier offers a versatile approach to treating a range of infectious diseases. The data from these early studies provide a strong foundation for the continued development of NITRICIL™-based therapeutics. Further publication of detailed quantitative data from these and ongoing studies will be critical for a comprehensive understanding of the platform's full potential.
References
- 1. Results from this compound’s Exploratory Studies Further Demonstrate Antimicrobial Effect of NITRICIL™ Platform Technology with NVN4100 in Companion Animal Health - BioSpace [biospace.com]
- 2. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Topical Nitric Oxide−Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitric Oxide-Releasing Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis, characterization, and application of nitric oxide (NO)-releasing nanoparticles. The methodologies described herein are based on established literature and are intended to serve as a comprehensive guide for researchers in the field of nanomedicine and drug delivery.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO is vast; however, its short half-life and gaseous nature present significant challenges for controlled delivery. Nitric oxide-releasing nanoparticles have emerged as a promising strategy to overcome these limitations by providing a stable and targeted delivery platform. These nanoparticles can be engineered to release NO in a sustained and controlled manner, enhancing its therapeutic efficacy while minimizing systemic side effects.
This guide details the synthesis of three common types of NO-releasing nanoparticles: silica-based, chitosan-based, and liposomal nanoparticles. It also provides protocols for their characterization and the quantification of NO release.
Synthesis of Nitric Oxide-Releasing Silica (B1680970) Nanoparticles
Silica nanoparticles are a versatile platform for NO delivery due to their biocompatibility, tunable size, and high surface area for functionalization. Two primary methods for incorporating NO-releasing moieties are through the formation of N-diazeniumdiolates and S-nitrosothiols.
N-Diazeniumdiolate-Modified Silica Nanoparticles
This method involves the reaction of secondary amines on the silica nanoparticle surface with high-pressure NO gas to form N-diazeniumdiolate NO donors.
Experimental Protocol:
-
Amine Functionalization:
-
Synthesize silica nanoparticles using a modified Stöber method.
-
In a typical synthesis, mix tetraethoxysilane (TEOS) and an aminoalkoxysilane (e.g., (3-aminopropyl)triethoxysilane - APTES) in ethanol (B145695).
-
Add this silane (B1218182) solution to a mixture of ethanol and aqueous ammonia (B1221849) under vigorous stirring.
-
Allow the reaction to proceed for a set time to achieve the desired particle size.
-
Collect the nanoparticles by centrifugation, wash with ethanol, and dry.
-
-
N-Diazeniumdiolate Formation:
-
Suspend the amine-functionalized silica nanoparticles in an appropriate solvent (e.g., ethanol/methanol (B129727) mixture) in the presence of a base like sodium methoxide.[1]
-
Place the suspension in a high-pressure Parr reactor.
-
Purge the reactor with argon to remove oxygen.
-
Pressurize the reactor with NO gas (typically 5 atm) and stir the suspension for 2-3 days.[1][2]
-
After the reaction, purge the reactor with argon to remove unreacted NO.
-
Collect the NO-releasing silica nanoparticles by centrifugation, wash with ethanol, and dry under vacuum.
-
Store the final product at -20°C in a sealed container.[1]
-
S-Nitrosothiol-Modified Silica Nanoparticles
This approach involves modifying the silica nanoparticle surface with thiol groups, which are subsequently nitrosated to form S-nitrosothiols (RSNOs).
Experimental Protocol:
-
Thiol Functionalization:
-
Synthesize silica nanoparticles using the Stöber method.
-
Functionalize the nanoparticles with thiol groups by reacting them with a mercaptosilane, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), in a solvent like anhydrous DMF with a base catalyst (e.g., triethylamine).[3]
-
Reflux the mixture for several hours.
-
Collect the thiol-functionalized nanoparticles by centrifugation, wash with ethanol, and dry.
-
-
S-Nitrosation:
-
Suspend the thiol-functionalized silica nanoparticles in a mixture of methanol and hydrochloric acid on ice.[4]
-
Add an aqueous solution of sodium nitrite (B80452) (in molar excess to the thiol groups) to the suspension and stir in the dark for about 2 hours.[4]
-
Collect the S-nitrosothiol-modified nanoparticles by centrifugation.[4]
-
Wash the particles with a chilled aqueous solution containing a chelating agent (e.g., DTPA) and then with chilled methanol.[4]
-
Dry the particles under vacuum while protecting them from light.[4]
-
Store the final product at -20°C in the dark.[4]
-
Data Presentation: Silica Nanoparticles
| Parameter | N-Diazeniumdiolate Silica NP | S-Nitrosothiol Silica NP | Reference |
| Size Range | 20 - 500 nm | Varies with synthesis | [5] |
| NO Payload | 50 - 1780 nmol/mg | Varies with thiol loading | [5] |
| Max NO Release | 10 - 5500 ppb/mg | Dependent on nitrosation efficiency | [5] |
| Release Half-life | 0.1 - 12 h | Varies | [5] |
| Release Duration | Up to 30 h | Varies | [5] |
Diagram: Synthesis of N-Diazeniumdiolate-Modified Silica Nanoparticles
Caption: Workflow for synthesizing N-diazeniumdiolate NO-releasing silica nanoparticles.
Synthesis of Nitric Oxide-Releasing Chitosan (B1678972) Nanoparticles
Chitosan, a biocompatible and biodegradable polymer, can be formulated into nanoparticles for NO delivery. The primary amine groups on chitosan can be modified to carry NO donors. A common method to prepare chitosan nanoparticles is through ionotropic gelation.
Experimental Protocol:
-
Preparation of Chitosan Nanoparticles:
-
Dissolve chitosan in an acidic aqueous solution (e.g., acetic acid).
-
Prepare a solution of a cross-linking agent, typically sodium tripolyphosphate (TPP).
-
Add the TPP solution dropwise to the chitosan solution under constant stirring. Nanoparticles form spontaneously via ionotropic gelation.[6]
-
To incorporate an NO donor precursor, such as glutathione (B108866) (GSH) or mercaptosuccinic acid (MSA), it can be encapsulated during the gelation process.[7][8]
-
-
S-Nitrosation of Thiol-Containing Chitosan Nanoparticles:
-
If a thiol-containing molecule like GSH or MSA was encapsulated, the resulting nanoparticles can be nitrosated.
-
Suspend the thiol-containing chitosan nanoparticles in an acidic solution.
-
Add a solution of sodium nitrite and stir in the dark to form S-nitrosothiols.
-
Purify the S-nitrosated chitosan nanoparticles by centrifugation and washing.
-
Store the final product protected from light at low temperatures.
-
Data Presentation: Chitosan Nanoparticles
| Parameter | S-Nitroso-MSA-CS NPs | Reference |
| Encapsulation Efficiency (MSA) | 91.07% | [8] |
| NO Release Profile | Sustained release | [8] |
Diagram: Synthesis of NO-Releasing Chitosan Nanoparticles via Ionotropic Gelation
Caption: Workflow for synthesizing S-nitrosothiol-modified chitosan nanoparticles.
Synthesis of Nitric Oxide-Releasing Liposomes
Liposomes are lipid-based vesicles that can encapsulate hydrophilic or lipophilic NO donors.
Experimental Protocol:
-
Synthesis of N-Diazeniumdiolate NO Donor:
-
Preparation of NO-Releasing Liposomes:
-
Dissolve lipids (e.g., DMPC, DPPC) and cholesterol in an organic solvent (e.g., chloroform/diethyl ether mixture) in a round-bottom flask.[9][10]
-
Prepare an aqueous solution of the N-diazeniumdiolate NO donor.
-
Add the aqueous NO donor solution to the lipid solution and sonicate to form an emulsion.[10]
-
Remove the organic solvent by rotary evaporation to form a thin lipid film, which is then hydrated to form liposomes.
-
The resulting liposome (B1194612) suspension is incubated above the lipid transition temperature.[10]
-
Remove unencapsulated NO donor by size exclusion chromatography (e.g., Sephadex G-25 spin columns).[10]
-
Store the purified NO-releasing liposomes at 4°C.[10]
-
Data Presentation: Liposomal Nanoparticles
| Parameter | Value Range | Reference |
| Liposome Size (DLS) | Varies with lipid composition and preparation method | [10] |
| NO Donor Encapsulation Efficiency | Dependent on donor and lipid composition | [10] |
Diagram: Nitric Oxide Signaling Pathway
Caption: Simplified signaling pathway of nitric oxide leading to physiological effects.
Characterization of NO-Releasing Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the synthesized nanoparticles.
Experimental Protocols:
-
Dynamic Light Scattering (DLS):
-
Disperse a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., deionized water, PBS).
-
Place the sample in a DLS instrument to measure the hydrodynamic diameter and polydispersity index (PDI).
-
-
Transmission Electron Microscopy (TEM):
-
Dilute the nanoparticle suspension.
-
Place a drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate.
-
If necessary, negatively stain the sample (e.g., with uranyl acetate (B1210297) for liposomes).[10]
-
Image the dried grid using a transmission electron microscope to observe the size, morphology, and aggregation state of the nanoparticles.
-
-
Quantification of Nitric Oxide Release:
-
Chemiluminescence: This is the gold standard for real-time NO detection.
-
Calibrate a chemiluminescence NO analyzer with a standard NO gas.[1]
-
Suspend a known mass of NO-releasing nanoparticles in deoxygenated buffer (e.g., PBS, pH 7.4) at 37°C in a reaction vessel.[1]
-
Bubble an inert gas (e.g., nitrogen or argon) through the suspension to carry the released NO to the analyzer.[1]
-
The analyzer detects NO through its reaction with ozone, which produces a detectable light emission. Record the NO concentration over time.
-
-
Griess Assay: This colorimetric assay measures nitrite, a stable breakdown product of NO.
-
Prepare a standard curve of known nitrite concentrations.
-
Incubate a known amount of NO-releasing nanoparticles in a buffer.
-
At various time points, take aliquots of the supernatant.
-
Add the Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic solution) to the standards and samples.[11][12]
-
Allow the color to develop (a pink azo dye is formed).
-
Measure the absorbance at ~540 nm using a microplate reader.[11][13]
-
Calculate the nitrite concentration in the samples from the standard curve. Note: If the buffer contains nitrate (B79036), it must first be converted to nitrite using nitrate reductase.[11]
-
-
Diagram: Nanoparticle Characterization Workflow
Caption: Experimental workflow for the characterization of NO-releasing nanoparticles.
References
- 1. Anti-Biofilm Efficacy of Nitric Oxide-Releasing Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Inorganic/Organic Hybrid Silica Nanoparticles as a Nitric Oxide Delivery Scaffold | ID: 4t64gv333 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Extended nitric oxide-releasing polyurethanes via S-nitrosothiol-modified mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stöber Synthesis of Nitric Oxide-Releasing S-Nitrosothiol-Modified Silica Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chitosan Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multivariate chemometric design of nitric oxide-releasing chitosan nanoparticles for skin-related biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Nitric oxide-releasing chitosan nanoparticles alleviate the effects of salt stress in maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlled release of nitric oxide from liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Griess Reagent System [worldwide.promega.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Characterization of Nitric Oxide Nanoparticles using FTIR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novan Inc.'s proprietary NITRICIL™ technology utilizes nanoparticles, typically based on silica (B1680970) or polysiloxane platforms, to store and release nitric oxide (NO) for therapeutic applications. The core of this technology lies in the covalent attachment of N-diazeniumdiolate functional groups to the nanoparticle scaffold. Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical technique for the characterization of these nanoparticles, enabling the confirmation of successful functionalization, assessment of nanoparticle stability, and elucidation of the nitric oxide release mechanism. These application notes provide a detailed overview and protocols for the characterization of this compound's nitric oxide nanoparticles using FTIR.
Principle of FTIR in Nanoparticle Characterization
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the chemical bonds present in the molecules. This technique is invaluable for:
-
Identifying Functional Groups: Confirming the presence of key chemical moieties such as siloxane (Si-O-Si), silanol (B1196071) (Si-OH), amine (N-H), and N-diazeniumdiolate groups on the nanoparticle surface.
-
Monitoring Surface Modification: Tracking the chemical changes occurring on the nanoparticle surface at each step of the synthesis and functionalization process.
-
Assessing Stability: Evaluating the stability of the N-diazeniumdiolate functionalization under different conditions.
-
Investigating NO Release: Observing the changes in the FTIR spectrum as nitric oxide is released, providing insights into the release mechanism.
Experimental Protocols
Protocol 1: FTIR Analysis of Nitric Oxide Nanoparticles using Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing solid powder samples directly without the need for extensive sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
This compound's nitric oxide nanoparticle powder (as-synthesized and post-NO release)
-
Spatula
-
Isopropanol (B130326) or ethanol (B145695) for cleaning the ATR crystal
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or ethanol.
-
Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO2 and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the nanoparticle powder onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum of the sample. Typically, spectra are collected in the mid-infrared range (4000 - 400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be displayed in terms of absorbance or transmittance.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups of interest.
-
Compare the spectra of the nanoparticles at different stages (e.g., before and after N-diazeniumdiolate formation, and after NO release) to identify spectral changes.
-
-
Cleaning:
-
After analysis, carefully remove the sample powder from the ATR crystal.
-
Clean the crystal thoroughly with a solvent-dampened lint-free wipe.
-
Data Presentation
The successful functionalization of silica nanoparticles with an aminoalkoxysilane and subsequent formation of N-diazeniumdiolates can be confirmed by comparing the FTIR spectra at each stage. The following table summarizes the expected characteristic FTIR peaks.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3400 (broad) | O-H stretching of surface silanol groups | Indicates the presence of hydroxyl groups on the silica nanoparticle surface. |
| ~2930 | C-H stretching of alkyl chains | Confirms the presence of the organic component from the aminoalkoxysilane linker. |
| ~1630 | N-H bending of amine groups | Indicates the successful grafting of the aminoalkoxysilane onto the silica surface. |
| ~1575 | N=N stretching of diazeniumdiolate | A key indicator of the successful formation of the NO-donor group. This peak will diminish upon NO release. |
| 1100 - 1000 | Si-O-Si asymmetric stretching | The characteristic strong absorption of the silica backbone of the nanoparticle. |
| ~960 | Si-OH stretching | Corresponds to surface silanol groups. |
| ~800 | Si-O-Si symmetric stretching | Another characteristic peak of the silica network. |
Visualizations
Experimental Workflow for Nanoparticle Characterization
The overall process for synthesizing and characterizing this compound's nitric oxide nanoparticles can be visualized as a sequential workflow.
Application Note: Real-Time Measurement of Nitric Oxide Release Kinetics Using Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Understanding the kinetics of NO release—the rate and duration of its generation—is paramount for developing novel therapeutics and for elucidating its complex biological roles.[3][4] Chemiluminescence detection stands as the gold standard for accurate, real-time quantification of nitric oxide.[1][5] This method offers high sensitivity and specificity, allowing for the direct measurement of NO gas as it is released from various sources.[6][7]
This application note provides a detailed overview and experimental protocols for measuring nitric oxide release kinetics using chemiluminescence technology. It is intended for researchers in academia and industry engaged in pharmacology, cell biology, and drug discovery.
Principle of Chemiluminescence Detection
The detection of nitric oxide by chemiluminescence is based on a gas-phase reaction between NO and ozone (O₃). This reaction produces nitrogen dioxide in an electronically excited state (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the concentration of NO in the sample.[8][9]
The reaction proceeds as follows:
-
Reaction: NO + O₃ → NO₂* + O₂
-
Luminescence: NO₂* → NO₂ + hν (light)
This method is highly specific for NO and possesses a wide dynamic range, capable of detecting concentrations from parts per billion (ppb) to parts per million (ppm).[4][10]
Instrumentation
A typical chemiluminescence Nitric Oxide Analyzer (NOA) consists of several key components:
-
Ozone Generator: Produces ozone from a stream of oxygen or dry air.
-
Reaction Chamber: A light-tight chamber where the sample gas stream mixes with ozone.
-
Photomultiplier Tube (PMT): A highly sensitive detector that measures the photons emitted from the chemiluminescent reaction.[1][11]
-
Vacuum Pump: Maintains a low pressure within the reaction chamber to optimize the reaction and light emission.
-
Gas Flow Controllers: Precisely regulate the flow of the sample gas and ozone.
-
Data Acquisition System: Records the signal from the PMT and converts it into NO concentration, typically displayed in real-time.
A schematic of the experimental setup is illustrated below.
Caption: Experimental workflow for measuring NO release.
Experimental Protocols
This section provides detailed protocols for instrument calibration and the measurement of NO release from chemical donors and cell cultures.
Protocol 1: Instrument Calibration
Accurate calibration is crucial for obtaining reliable quantitative data.[12][13] This protocol involves a two-point calibration using a zero-gas and a known concentration of NO standard.
Materials:
-
Certified NO gas standard (e.g., 10-50 ppm NO in N₂)
-
Zero-grade nitrogen or air (NO-free)
-
Mass flow controllers
-
Chemiluminescence NO Analyzer
Procedure:
-
Warm-up: Turn on the NO analyzer, ozone generator, and vacuum pump. Allow the instrument to warm up and stabilize for at least 30-60 minutes as per the manufacturer's instructions.
-
Zero Calibration:
-
Flow zero-grade nitrogen or air through the analyzer at the same flow rate that will be used for samples.
-
Monitor the reading until a stable baseline is achieved.
-
Adjust the analyzer's zero offset until the reading is 0 ppb. This corrects for any electronic noise or background signal.[14]
-
-
Span Calibration (Gas Phase Titration):
-
Use a calibrated mass flow controller to dilute the certified NO gas standard with zero-grade nitrogen to a known concentration within the expected experimental range.
-
Introduce this calibration gas into the analyzer.
-
Allow the reading to stabilize.
-
Adjust the analyzer's span gain until the displayed concentration matches the calculated concentration of the calibration gas.
-
-
Linearity Check (Optional but Recommended):
-
Generate a series of at least five known NO concentrations by diluting the standard gas.
-
Measure each concentration and plot the analyzer's response against the calculated NO concentration.
-
The relationship should be linear (R² > 0.99).
-
Protocol 2: Measuring NO Release from Donor Compounds
This protocol details the real-time measurement of NO release kinetics from a chemical NO donor in an aqueous solution.
Materials:
-
NO donor compound (e.g., S-nitroso-N-acetylpenicillamine (SNAP), spermine (B22157) NONOate)[3]
-
Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer. The buffer should be deoxygenated by purging with an inert gas (e.g., nitrogen) for at least 30 minutes.
-
Reaction vessel with a gas-tight seal, inlet for purge gas, and outlet to the NO analyzer.
-
Stir plate and stir bar.
-
Constant temperature water bath.[15]
Procedure:
-
System Setup:
-
Establish Baseline:
-
Add a known volume of deoxygenated buffer to the reaction vessel and begin stirring.
-
Start the nitrogen purge gas flow at a constant rate (e.g., 100-200 mL/min). This inert gas continuously carries the NO from the headspace of the vessel to the analyzer.[15]
-
Record the baseline signal from the analyzer until it is stable and near zero.
-
-
Initiate NO Release:
-
Prepare a stock solution of the NO donor.
-
Inject a small volume of the stock solution into the reaction vessel to achieve the desired final concentration.
-
Immediately begin recording the NO concentration over time using the data acquisition software.
-
-
Data Acquisition:
-
Continue recording until the NO signal returns to baseline, indicating that the donor is exhausted.
-
The resulting data will be a curve of NO concentration versus time, representing the release kinetic profile.
-
Protocol 3: Measuring NO Release from Cell Cultures
This protocol is adapted for measuring NO production from adherent or suspension cells.
Materials:
-
Cultured cells (e.g., endothelial cells, macrophages).[16][17]
-
Cell culture medium appropriate for the cell type.
-
Stimulants for NO production (e.g., lipopolysaccharide (LPS), interferon-gamma (IFN-γ), acetylcholine).
-
Reaction vessel suitable for cell culture (e.g., sealed flask or a specialized cell culture chamber).
Procedure:
-
Cell Preparation:
-
Seed cells in the reaction vessel and allow them to adhere (for adherent cells) or add a known number of suspension cells.
-
Replace the culture medium with fresh, pre-warmed medium just before the experiment.
-
-
System Setup and Baseline:
-
Set up the reaction vessel within the NOA system as described in Protocol 2, ensuring sterile conditions are maintained as much as possible.
-
Start a gentle flow of a humidified gas mixture (e.g., 95% N₂ / 5% CO₂) to maintain cell viability and carry released NO to the analyzer.
-
Establish a stable baseline reading.
-
-
Stimulation and Measurement:
-
Introduce the stimulating agent(s) into the cell culture medium.
-
Record the NO concentration in real-time. The data will show the kinetic response of the cells to the stimulus.
-
-
Controls:
-
Run parallel experiments with unstimulated cells to measure basal NO release.
-
Consider using an inhibitor of nitric oxide synthase (NOS), such as L-NAME, to confirm that the detected signal is indeed from NOS activity.[16]
-
Data Presentation and Analysis
Quantitative data from kinetic experiments should be summarized for clear interpretation and comparison. The raw data (NO concentration vs. time) can be used to calculate several key kinetic parameters.
Table 1: Key Kinetic Parameters for NO Release
| Parameter | Description | Typical Units | Example Value (Spermine NONOate) |
| t₁/₂ (Half-life) | The time required for the NO donor to release 50% of its total NO payload. | min or h | 39 min (at 37°C, pH 7.4) |
| Cₘₐₓ (Peak [NO]) | The maximum concentration of NO detected during the release period. | ppb, nM, or µM | Dependent on donor concentration |
| tₘₐₓ (Time to Peak) | The time at which the maximum NO concentration is reached. | min or h | Dependent on release kinetics |
| Total NO Release | The total amount of NO released, calculated by integrating the area under the concentration-time curve. | moles or µmoles | ~2 moles NO per mole of donor |
| Initial Rate | The initial rate of NO release, determined from the initial slope of the release profile. | moles/min | Dependent on conditions |
Note: Example values are illustrative and can vary significantly based on experimental conditions such as temperature, pH, and the specific NO donor used.[3]
Signaling Pathway Visualization
The canonical pathway for NO-mediated signaling involves the activation of soluble guanylyl cyclase (sGC).
References
- 1. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Measurement of NO in Biological Systems Using Chemiluminescence | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review | MDPI [mdpi.com]
- 7. Direct measurement of nitric oxide (NO) production rates from enzymes using ozone-based gas-phase chemiluminescence (CL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dec.alaska.gov [dec.alaska.gov]
- 9. horiba.com [horiba.com]
- 10. scribd.com [scribd.com]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Gas Phase Titration Technique as Used for Calibration of Nitrogen Dioxide Chemiluminescence Analyzers. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Fast5 May 2017-Calibrating the Model 42i NO NO2 Nox Analyzer with Zero Air or Nitrogen | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Kinetic Analysis of the Fate of Nitric Oxide Synthesized by Macrophage" by Randy S. Lewis, Snait Tamir et al. [scholarsarchive.byu.edu]
Application Notes and Protocols for In Vitro Antimicrobial Assays of Novan's NITRICIL™ Technology Platform
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novan's NITRICIL™ platform technology harnesses the broad-spectrum antimicrobial properties of nitric oxide (NO). This technology utilizes large polysiloxane macromolecules to store and deliver nitric oxide in a controlled-release manner, offering a promising therapeutic approach for various dermatological and infectious diseases. The NITRICIL™ platform allows for tunable nitric oxide storage and release, enabling the development of targeted therapies. Key product candidates derived from this platform include berdazimer sodium (Zelsuvmi™), NVN1000, and NVN4100, which have demonstrated antibacterial, antifungal, and antiviral activities in vitro.
This document provides detailed application notes and protocols for the in vitro assessment of the antimicrobial efficacy of this compound's nitric oxide-releasing compounds.
Mechanism of Action of Nitric Oxide
Nitric oxide exerts its antimicrobial effects through a multi-faceted approach, primarily involving nitrosative and oxidative stress. At high concentrations, NO and its reactive nitrogen oxide species (RNOS) byproducts can cause significant damage to microbial cells. Key mechanisms include:
-
DNA Damage: RNOS can deaminate DNA bases and cause strand breaks.[1]
-
Protein Dysfunction: Nitric oxide can cause S-nitrosylation of cysteine residues in proteins, altering their structure and function. This can inhibit critical enzymes involved in cellular respiration and other metabolic pathways.[1]
-
Lipid Peroxidation: RNOS can damage microbial cell membranes through lipid peroxidation, leading to loss of membrane integrity.[1]
-
Modulation of Host Immune Response: Nitric oxide is also an important signaling molecule in the immune system and can modulate the activity of immune cells like macrophages. It is implicated in the regulation of the NF-κB signaling pathway, which is crucial for the inflammatory response.[2]
Data Presentation
The following tables summarize the types of quantitative data obtained from in vitro antimicrobial assays of this compound's technology platform. While comprehensive datasets from this compound's internal studies are not fully available in the public domain, the provided data from published studies and press releases illustrate the platform's efficacy.
Table 1: In Vitro Antibacterial Activity of NVN4100
| Bacterial Species | Strain Type | Assay | Results | Reference |
| Escherichia coli | Antimicrobial Susceptible & Resistant | MIC & MBC | Inhibitory and bactericidal effects observed | [3] |
| Pseudomonas aeruginosa | Antimicrobial Susceptible & Resistant | MIC & MBC | Inhibitory and bactericidal effects observed | [3] |
| Staphylococcus pseudintermedius | Antimicrobial Susceptible & Resistant | MIC & MBC | Inhibitory and bactericidal effects observed | [3] |
| Staphylococcus schleiferi | Antimicrobial Susceptible & Resistant | MIC & MBC | Inhibitory and bactericidal effects observed | [3] |
Note: Specific MIC and MBC values for NVN4100 are not publicly available but were determined in exploratory studies.[3]
Table 2: In Vitro Antiviral Activity of Berdazimer Sodium
| Virus | Cell Line | Assay | Key Findings | Reference |
| Vaccinia Virus (MCV surrogate) | BSC40 | Viral Titer Reduction | IC50 of 37.43 µg/mL | [4] |
| SARS-CoV-2 | Differentiated Normal Human Bronchial Epithelial Cells | Viral Burden Reduction | 90% reduction in viral load at 0.75 mg/mL (once daily, repeat dosing) | [5][6] |
Table 3: In Vitro Antifungal Activity of NVN1000
| Fungal Species | Assay Type | Key Findings | Reference |
| Dermatophytes (Trichophyton spp.) | Broth Microdilution, Time-Kill Assay | Broad-spectrum antifungal activity, fungicidal activity observed as early as 4 hours | |
| Yeasts (Candida spp., Malassezia spp.) | Broth Microdilution, Time-Kill Assay | Broad-spectrum antifungal activity, fungicidal activity observed as early as 4 hours |
Note: Specific MIC values for NVN1000 are not detailed in the provided search results, but its broad-spectrum activity is confirmed.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method and is suitable for assessing the antibacterial and antifungal activity of this compound's nitric oxide-releasing compounds.
a. Materials:
-
Test compound (e.g., NVN4100, NVN1000)
-
Microbial strains (bacteria or fungi)
-
Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 medium for fungi, supplemented as required
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
b. Procedure:
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in the appropriate broth medium in a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or 24-72 hours for fungi.
-
MIC Determination: Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates for 24-48 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Protocol for Antifungal Time-Kill Assay
This assay provides information on the rate of fungicidal or fungistatic activity of a compound.
a. Materials:
-
Test compound (e.g., NVN1000)
-
Fungal strain
-
RPMI-1640 medium
-
Sterile culture tubes
-
Incubator with shaking capabilities
-
Sterile saline or PBS
-
Sabouraud Dextrose Agar (SDA) plates
b. Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described in the MIC protocol, adjusted to a final concentration of 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Assay Setup: Prepare culture tubes with RPMI-1640 medium containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared fungal suspension.
-
Incubation and Sampling: Incubate all tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto SDA plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Protocol for In Vitro Antiviral Assay against Poxvirus (MCV Surrogate)
This protocol is based on the methodology used to evaluate berdazimer sodium's effect on a vaccinia virus, a surrogate for the molluscum contagiosum virus (MCV).[4]
a. Materials:
-
Berdazimer sodium
-
Vaccinia virus stock
-
BSC40 cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well and 6-well plates
-
Incubator
-
Reagents for viral titer determination (e.g., crystal violet staining for plaque assay)
b. Procedure:
-
Cell Culture: Culture BSC40 cells in DMEM supplemented with FBS in 6-well plates until they reach confluence.
-
Infection: Infect the confluent cell monolayers with vaccinia virus at a low multiplicity of infection (MOI).
-
Treatment: After viral adsorption, remove the inoculum and add fresh medium containing various concentrations of berdazimer sodium. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 3 days).
-
Viral Titer Determination: After incubation, harvest the cells and virus by freeze-thawing. Determine the viral titer in the lysates using a standard plaque assay on fresh BSC40 cell monolayers.
-
Data Analysis: Calculate the percentage of viral titer reduction for each concentration of berdazimer sodium compared to the vehicle control. Determine the 50% inhibitory concentration (IC50).[4]
Protocol for Nitric Oxide Release Measurement (Griess Assay)
The Griess assay is a colorimetric method to indirectly quantify nitric oxide by measuring its stable breakdown product, nitrite (B80452).
a. Materials:
-
Griess Reagent System (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microtiter plates
-
Microplate reader
b. Procedure:
-
Sample Preparation: Collect the supernatant from cell cultures treated with the nitric oxide-releasing compound at various time points.
-
Standard Curve Preparation: Prepare a series of nitrite standards by serially diluting a stock solution in the same medium used for the cell cultures.
-
Griess Reaction: Add the Griess reagents to the samples and standards in a 96-well plate according to the manufacturer's instructions. This typically involves a two-step addition with a short incubation period after each step, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Antimicrobial Mechanism of Nitric Oxide.
Caption: Modulation of NF-κB Pathway by Nitric Oxide.
References
- 1. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results from this compound’s Exploratory Studies Further Demonstrate Antimicrobial Effect of NITRICIL™ Platform Technology with NVN4100 in Companion Animal Health - BioSpace [biospace.com]
- 4. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. This compound’s NITRICIL™ Technology Shows In Vitro Antiviral [globenewswire.com]
Application of Novan's Topical Nitric Oxide Gels in Preclinical Animal Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Novan's topical nitric oxide-releasing gels in various preclinical animal models. The information is compiled from publicly available preclinical data and scientific literature, offering insights into the experimental design, methodologies, and key findings.
Application in Porcine Wound Infection Models
Topical nitric oxide gels have demonstrated significant antimicrobial efficacy in porcine models of wound infection, which are highly relevant to human skin due to anatomical and physiological similarities. These models are crucial for evaluating the potential of novel therapeutics to combat challenging infections, including those caused by antibiotic-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA).
Experimental Protocol: Polymicrobial and Monomicrobial Wound Infections
This protocol details the methodology for establishing and treating infected deep partial-thickness wounds in a porcine model.
Animal Model:
-
Species: Domestic pigs (e.g., Yorkshire) of either sex.
-
Housing: Housed individually in AALAC-accredited facilities with controlled temperature, humidity, and 12-hour light/dark cycles. Access to standard chow and water ad libitum.
Wound Creation and Inoculation:
-
Anesthetize the animal following approved institutional animal care and use committee (IACUC) protocols.
-
Shave the dorsal thoracic region and disinfect the skin.
-
Create deep partial-thickness wounds (e.g., 10 mm x 7 mm x 0.5 mm) using a specialized electrokeratome.
-
Inoculate the wounds with a suspension of the desired bacterial strain(s) (e.g., MRSA USA300, Pseudomonas aeruginosa PA09-010, or a nares-isolated MRSA strain like BAA1686).
-
Cover the inoculated wounds with a polyurethane film dressing (e.g., Tegaderm™) to allow for biofilm formation.
Treatment Regimen:
-
After a 48-hour incubation period to establish infection, remove the dressings.
-
Collect baseline tissue biopsies from a subset of wounds for bacterial enumeration.
-
Randomly assign the remaining wounds to treatment groups:
-
This compound's Nitric Oxide Releasing Formulation (e.g., NVN4428 ointment at 0.3%, 0.9%, 1.8%)
-
Vehicle Control (ointment base without the active nitric oxide-releasing component)
-
Positive Control (e.g., Mupirocin 2% ointment)
-
Untreated Control
-
-
Apply the assigned treatment topically to the wounds once daily for a specified duration (e.g., 4 or 7 days).
-
After each treatment application, cover the wounds with a new sterile dressing.
Outcome Assessment:
-
Bacterial Enumeration: At designated time points (e.g., Day 4 and Day 7), excise wound tissue. Homogenize the tissue and perform serial dilutions for plating on selective agar (B569324) to determine the colony-forming units per gram of tissue (CFU/g).
-
Histological Analysis: Collect tissue samples for histological processing to assess wound healing parameters such as re-epithelialization, inflammation, and granulation tissue formation.
Data Presentation: Antimicrobial Efficacy
| Animal Model | Pathogen | This compound Formulation | Concentration | Assessment Day | Bacterial Reduction (%) | Log Reduction (CFU/mL or CFU/g) | Reference |
| Porcine Wound | MRSA (Nares Isolate BAA1686) | NVN4428 Ointment | 1.8% | Day 4 | 99.30% (vs. Vehicle) | 2.16 ± 0.23 (vs. Vehicle) | [1] |
| Porcine Wound | MRSA (Nares Isolate BAA1686) | NVN4428 Ointment | 1.8% | Day 7 | >99% (vs. Baseline, Vehicle, Untreated) | 4.52 ± 0.94 (vs. Vehicle) | [1][2][3] |
| Porcine Wound | MRSA (Nares Isolate BAA1686) | NVN4428 Ointment | 0.9% | Day 7 | 98.84% (vs. Vehicle) | 1.94 ± 0.00 (vs. Vehicle) | [1] |
| Porcine Wound | MRSA (Nares Isolate BAA1686) | NVN4428 Ointment | 0.3% | Day 7 | 93.01% (vs. Vehicle) | 1.16 ± 0.01 (vs. Vehicle) | [1] |
| Porcine Wound | MRSA (AD Isolate) | NO+GEL | 20% | Day 7 | 99.23% (vs. Baseline) | >3 | [4][5] |
| Porcine Wound | MRSA (AD Isolate) | NO+UNG | 16% | Day 4 & 7 | >99.5% (vs. Untreated) | >3 | [4][5] |
| Porcine Wound | MRSA (AD Isolate) | NO+CREAM | 6% | Day 7 | 99.97% (vs. Untreated) | >3 | [4][5] |
Application in Murine Models of Dermatological Conditions
Murine models are widely used to study the pathophysiology of various skin diseases and to evaluate the efficacy of novel therapeutics. This compound's nitric oxide-releasing formulations have been investigated in models of psoriasis, atopic dermatitis, and acne.
Psoriasis: Imiquimod-Induced Psoriasis-Like Skin Inflammation
The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice recapitulates many features of human psoriasis, including the involvement of the IL-23/IL-17 inflammatory axis.
Experimental Protocol:
-
Animal Model: Use susceptible mouse strains such as BALB/c or C57BL/6.
-
Induction of Psoriasis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 5% imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear for 5-7 consecutive days.
-
-
Treatment:
-
Initiate topical application of this compound's nitric oxide-releasing cream (e.g., SB414) or vehicle control on a specified day of the IMQ treatment.
-
Apply the treatment daily for the remainder of the study.
-
-
Assessment of Psoriasis Severity:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness daily on a scale of 0 to 4 for each parameter. The sum of the scores provides the total PASI score.
-
Skin and Ear Thickness: Measure daily using a digital caliper.
-
Histology: At the end of the study, collect skin samples for histological analysis of epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Analyze the expression of key pro-inflammatory cytokines (e.g., IL-17A, IL-17F, IL-23) in skin homogenates or serum using methods like ELISA or qPCR.
-
Expected Outcomes: Treatment with an effective nitric oxide-releasing formulation is expected to reduce PASI scores, decrease skin and ear thickness, and lower the expression of pro-inflammatory cytokines like IL-17A and IL-17F.
Atopic Dermatitis: DNCB-Induced Atopic Dermatitis-Like Skin Inflammation
The 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis (AD) model is a common method to mimic the allergic skin inflammation seen in human AD.
Experimental Protocol:
-
Animal Model: Use BALB/c mice.
-
Induction of Atopic Dermatitis:
-
Sensitization: Shave the dorsal skin and apply a 1% DNCB solution (in a vehicle like acetone/olive oil) to sensitize the mice.
-
Challenge: After a rest period (e.g., 1-2 weeks), repeatedly apply a lower concentration of DNCB (e.g., 0.2-0.5%) to the same area to elicit an AD-like inflammatory response.
-
-
Treatment:
-
Begin daily topical application of this compound's nitric oxide-releasing gel or vehicle control during the challenge phase.
-
-
Assessment of Atopic Dermatitis Severity:
-
Clinical Score: Evaluate the severity of erythema, edema, excoriation, and dryness on a graded scale.
-
Transepidermal Water Loss (TEWL): Measure to assess skin barrier function.
-
Histology: Analyze skin biopsies for epidermal thickening and infiltration of inflammatory cells, including mast cells and eosinophils.
-
Cytokine Analysis: Measure the levels of key cytokines associated with AD, such as IL-4 and IL-13, in skin tissue or serum.
-
Expected Outcomes: An effective nitric oxide-releasing gel is anticipated to reduce clinical scores of AD, improve skin barrier function (decrease TEWL), and suppress the expression of Th2 cytokines like IL-4 and IL-13.
Acne: Propionibacterium acnes-Induced Inflammation
This model investigates the anti-inflammatory and antimicrobial effects of nitric oxide-releasing nanoparticles (NO-np) on inflammation induced by P. acnes.
Experimental Protocol:
-
Cell Culture:
-
Culture human monocytic cell lines (e.g., THP-1) or primary human keratinocytes.
-
-
Inflammation Induction:
-
Stimulate the cells with heat-killed or live P. acnes.
-
-
Treatment:
-
Co-treat the stimulated cells with various concentrations of NO-np or control nanoparticles.
-
-
Assessment of Inflammatory Response:
-
Cytokine Measurement: After a 24-hour incubation period, collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6, IL-8) using ELISA.
-
Antimicrobial Activity: In a separate experiment, incubate P. acnes with different concentrations of NO-np and determine bacterial viability using colony counting methods.
-
Data Presentation: Anti-inflammatory Efficacy in Acne Model
| Cell Type | Stimulant | Treatment | Cytokine | Percent Reduction | p-value | Reference |
| Human Monocytes | P. acnes | NO-np | IL-1β | Significant | <0.05 | [5][6][7] |
| Human Monocytes | P. acnes | NO-np | TNF-α | Significant | <0.05 | [5][6][7] |
| Human Monocytes | P. acnes | NO-np | IL-6 | Significant | <0.05 | [5][6][7] |
| Human Monocytes | P. acnes | NO-np | IL-8 | Significant | <0.05 | [5][6][7] |
| Human Keratinocytes | P. acnes | NO-np | IL-6 | Significant | <0.05 | [5][6][7] |
| Human Keratinocytes | P. acnes | NO-np | IL-8 | Significant | <0.05 | [5][6][7] |
Application in Viral Infection Models
This compound's nitric oxide-releasing technology has been evaluated for its antiviral properties in preclinical models of viral infections, including those caused by papillomaviruses.
Human Papillomavirus (HPV): Cottontail Rabbit Papillomavirus (CRPV) Model
The CRPV model in rabbits is a well-established surrogate for studying HPV infection and carcinogenesis.
Experimental Protocol:
-
Animal Model: Use domestic New Zealand White rabbits.
-
Infection:
-
Induce micro-wounding on the skin of the back.
-
Apply CRPV viral DNA or infectious virions to the wounded sites to induce papilloma formation.
-
-
Treatment:
-
Once papillomas are established, begin topical application of this compound's nitric oxide-releasing gel (containing NVN1000/berdazimer sodium) or a vehicle control directly onto the lesions.
-
Continue treatment for a specified duration, monitoring papilloma size and regression.
-
-
Assessment of Efficacy:
-
Papilloma Size: Measure the dimensions of the papillomas regularly.
-
Regression: Record the number of papillomas that completely regress.
-
Histopathology: Analyze tissue samples for changes in viral oncoprotein (E6/E7) expression and viral DNA replication.
-
Expected Outcomes: Treatment with an effective nitric oxide-releasing formulation is expected to lead to a reduction in papilloma size, an increase in the rate of papilloma regression, and inhibition of viral replication and oncoprotein expression.
Signaling Pathways and Mechanisms of Action
Nitric oxide (NO) released from this compound's topical formulations exerts its therapeutic effects through multiple mechanisms, including direct antimicrobial/antiviral actions and immunomodulatory effects.
Antiviral and Immunomodulatory Signaling
Berdazimer sodium, the active component in several of this compound's topical gels, releases NO, which has been shown to modulate the NF-κB signaling pathway and inhibit viral replication.
Experimental Workflow for Porcine Wound Infection Model
The following workflow diagram illustrates the key steps in the porcine wound infection model.
Signaling in P. acnes-Induced Inflammation
Nitric oxide-releasing nanoparticles have been shown to inhibit the production of pro-inflammatory cytokines induced by P. acnes through the inhibition of caspase-1 and IL-1β gene expression, without involving the NLRP3 inflammasome.
Disclaimer: This document is intended for informational purposes for research and drug development professionals and is based on publicly available data. The protocols provided are summaries and should be adapted and validated according to specific experimental needs and institutional guidelines. This compound, Inc. is the owner of the proprietary technologies mentioned.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. A Nitric Oxide-Releasing Topical Medication as a Potential Treatment Option for Atopic Dermatitis through Antimicrobial and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating Topical Nitric Oxide Formulations Against an Atopic Dermatitis Methicillin-Resistant S. Aureus Isolate in a Porcine Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Topical Nitric Oxide-Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for the Quantification of Nitric Oxide Release Using the Griess Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2][3] Due to its transient nature, direct measurement of NO is challenging. However, a reliable indirect method is to quantify its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[4][5] The Griess assay is a well-established and cost-effective colorimetric method for the quantification of nitrite in biological samples.[5][6] This application note provides a detailed protocol for using the Griess assay to measure nitric oxide release.
The principle of the Griess assay is based on a two-step diazotization reaction.[6] In an acidic environment, sulfanilamide (B372717) converts nitrite into a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound that can be measured spectrophotometrically.[5] The intensity of the resulting pink to purple color is directly proportional to the nitrite concentration in the sample.
Key Applications
-
Pharmacology and Drug Discovery: Evaluating the effect of novel compounds on NO production in cellular models.
-
Immunology: Studying NO release from activated macrophages and other immune cells.[7]
-
Physiology and Pathophysiology: Investigating the role of NO in various biological processes and diseases.[1]
-
Cell Biology: Assessing the impact of experimental conditions on cellular NO synthesis.
Nitric Oxide Signaling Pathway
Nitric oxide is synthesized by nitric oxide synthases (NOS), which exist in three isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[7][8] The canonical signaling pathway involves the diffusion of NO into target cells, where it activates soluble guanylate cyclase (sGC).[2] This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG), leading to various downstream effects, such as smooth muscle relaxation.[7][8]
Caption: The Nitric Oxide signaling pathway leading to smooth muscle relaxation.
Experimental Protocol
This protocol is designed for the quantification of nitrite in cell culture supernatants using a 96-well plate format.
Materials and Reagents
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
-
Sodium Nitrite (NaNO₂) Standard (e.g., 100 mM stock solution).
-
Deionized water.
-
Cell culture medium (phenol red-free medium is recommended to avoid interference).
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.
Note: The Griess reagent components should be stored protected from light. It is recommended to prepare the working Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[9]
Preparation of Nitrite Standard Curve
A standard curve is essential for determining the nitrite concentration in the samples.
| Standard | Volume of 1 mM NaNO₂ (µL) | Volume of Culture Medium (µL) | Final Nitrite Concentration (µM) |
| S1 | 100 | 0 | 100 |
| S2 | 50 | 50 | 50 |
| S3 | 25 | 75 | 25 |
| S4 | 12.5 | 87.5 | 12.5 |
| S5 | 6.25 | 93.75 | 6.25 |
| S6 | 3.13 | 96.87 | 3.13 |
| S7 | 1.56 | 98.44 | 1.56 |
| S8 (Blank) | 0 | 100 | 0 |
To prepare the 1 mM Nitrite Standard Solution, add 10 µL of a 100 mM Nitrite Standard to 990 µL of culture medium.
Experimental Workflow
Caption: A streamlined workflow for the Griess assay.
Assay Procedure
-
Sample Collection: Collect cell culture supernatants and centrifuge to remove any cellular debris.[10]
-
Plate Setup: Add 50 µL of each nitrite standard and sample to separate wells of a 96-well plate in duplicate or triplicate.
-
Griess Reagent Addition: Add 50 µL of the freshly prepared working Griess reagent to each well containing standards and samples.[11]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 nm and 550 nm using a microplate reader.[11][12]
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank (0 µM nitrite) from the absorbance readings of all standards and samples.
-
Standard Curve Generation: Plot the blank-corrected absorbance values for the nitrite standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value close to 1.0 indicates a good fit.
-
Sample Concentration Calculation: Use the equation from the linear regression to calculate the nitrite concentration in the unknown samples.
Concentration (µM) = (Absorbance of Sample - y-intercept) / slope
Total Nitric Oxide Determination (Nitrite + Nitrate)
For a more complete assessment of total NO production, nitrate must first be converted to nitrite.[5] This is typically achieved using the enzyme nitrate reductase.[10]
Additional Reagents for Total NO Assay
-
Nitrate Reductase
-
NADPH (cofactor for nitrate reductase)
Protocol for Nitrate Reduction
-
To 50 µL of sample or standard in a 96-well plate, add nitrate reductase and its cofactor according to the manufacturer's instructions.
-
Incubate the plate to allow for the conversion of nitrate to nitrite.
-
Proceed with the Griess assay as described above by adding the Griess reagent.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no color development | Low NO production in samples. | Ensure appropriate stimulation of cells to induce NO production.[12] |
| Inactive Griess reagent. | Prepare fresh Griess reagent. Ensure proper storage of components. | |
| High background | Interference from phenol (B47542) red in the culture medium. | Use phenol red-free medium for experiments. |
| Contamination of reagents or samples with nitrite. | Use high-purity water and clean labware. | |
| Inconsistent results | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Air bubbles in wells. | Be careful not to introduce air bubbles when adding reagents. | |
| Non-linear standard curve | Incorrect standard dilutions. | Carefully prepare serial dilutions of the nitrite standard. |
| Absorbance values are outside the linear range of the instrument. | Adjust the concentration range of the standard curve. |
Conclusion
The Griess assay is a straightforward and sensitive method for the indirect quantification of nitric oxide release. By following this detailed protocol and considering the potential for optimization, researchers can obtain reliable and reproducible data on NO production in a variety of biological systems. For a comprehensive analysis of total NO synthesis, the inclusion of a nitrate reduction step is highly recommended.
References
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. anygenes.com [anygenes.com]
- 4. Protocol Griess Test [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide signaling | Abcam [abcam.com]
- 8. Video: Nitric Oxide Signaling Pathway [jove.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Nitric Oxide Efficacy in Porcine Wound Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting preclinical studies to evaluate the efficacy of nitric oxide (NO)-based therapies in porcine wound models. The pig is a well-established animal model for wound healing studies due to the anatomical and physiological similarities of its skin to that of humans.[1][2][3] These protocols are designed to ensure reproducibility and provide a framework for generating robust and reliable data for the development of novel wound healing therapies.
Experimental Design and Setup
A typical experimental design involves the creation of uniform wounds on the dorsal surface of the pig, followed by the application of the nitric oxide-releasing formulation and subsequent monitoring of the healing process over a defined period.
1.1. Animal Model:
-
Species: Domestic Yorkshire swine are commonly used.[4]
-
Age/Weight: Young adult pigs (e.g., 30-40 kg) are often selected to ensure a sufficient area of skin for wounding and to minimize age-related variations in healing.
-
Acclimatization: Animals should be acclimatized to the housing conditions for a minimum of 7 days before the experiment.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with federal guidelines for the care and use of laboratory animals.[4]
1.2. Wound Creation:
The creation of standardized partial-thickness wounds is crucial for obtaining reproducible results.[2][3]
-
Anesthesia: General anesthesia is induced and maintained throughout the wounding procedure. A common regimen includes tiletamine (B1682376) HCl plus zolazepam, xylazine, and atropine, followed by isoflurane (B1672236) inhalation.[4]
-
Site Preparation: The dorsal and flank areas of the pig are clipped and cleansed with a non-antibiotic soap and sterile water.[4]
-
Wounding Technique: A specialized electrokeratome is used to create rectangular partial-thickness wounds of a defined size and depth (e.g., 10 mm x 7 mm x 0.5 mm or 1.2 mm deep).[1][4] Wounds should be separated by a sufficient distance of unwounded skin (e.g., 15 mm) to prevent interference between healing sites.[4]
1.3. Nitric Oxide Formulation and Application:
The method of NO delivery is a critical variable in the experimental setup.
-
Formulation: Nitric oxide can be incorporated into various delivery systems, such as ointments, hydrogels, or nanoparticles, to control its release rate.[5] The composition of a sample NO-releasing gel might involve mixing a nitrite-containing gel with a low pH acid gel immediately before application.[6]
-
Treatment Groups: The study should include a vehicle control group (the formulation without the NO donor) and, if applicable, a positive control group (an established wound healing agent). An untreated control group may also be included.
-
Application: A standardized amount of the formulation (e.g., 200 mg) is applied topically to each wound.[7] The application frequency can vary from daily to three times a week, depending on the release kinetics of the formulation.[7][8]
-
Dressing: Wounds are typically covered with a semi-occlusive dressing, such as a polyurethane film, to protect the wound and prevent desiccation.[4]
Experimental Protocols
2.1. Protocol for Creating Partial-Thickness Wounds:
-
Anesthetize the pig using an approved protocol.
-
Shave the dorsal and flank regions of the animal.
-
Cleanse the surgical site with a non-antibiotic soap and sterile water.
-
Set the electrokeratome to the desired depth (e.g., 0.5 mm or 1.2 mm).
-
Create a series of rectangular wounds of uniform size (e.g., 10 mm x 7 mm) in the paravertebral and thoracic areas.
-
Ensure a minimum distance of 15 mm between adjacent wounds.
-
Gently blot any excess blood from the wound surface with sterile gauze.
2.2. Protocol for Microbiological Assessment of Infected Wounds:
For studies investigating the antimicrobial efficacy of nitric oxide, wounds can be inoculated with a known pathogen, such as Methicillin-Resistant Staphylococcus aureus (MRSA).
-
Prepare a standardized inoculum of the desired bacterial strain.
-
After wound creation, apply a known volume and concentration of the bacterial suspension to each wound.
-
Cover the inoculated wounds with a polyurethane film dressing to allow for biofilm formation (e.g., for 48 hours).[7]
-
At specified time points (e.g., day 4 and day 7 post-treatment), collect samples for microbiological analysis.
-
Place a sterile surgical steel cylinder over the wound.
-
Pipette a known volume of scrub solution into the cylinder and scrub the wound surface with a sterile Teflon spatula for a defined period (e.g., 30 seconds).[7]
-
Perform serial dilutions of the collected scrub solution.
-
Plate the dilutions on appropriate selective agar (B569324) plates (e.g., Oxacillin Resistance Screening Agar Base for MRSA).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Count the number of viable colonies and calculate the bacterial load as Log CFU/mL.[7]
2.3. Protocol for Histological Analysis of Wound Healing:
Histological analysis provides qualitative and quantitative information on the wound healing process, including re-epithelialization, granulation tissue formation, and collagen deposition.
-
At predetermined time points, euthanize the animal and collect full-thickness biopsies (e.g., 8 mm punch biopsy) from the center of the wounds.[4][8]
-
Fix the biopsy samples in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin (B1166041).
-
Section the paraffin blocks (e.g., 5 µm thickness) and mount the sections on microscope slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of re-epithelialization and granulation tissue formation.
-
Stain adjacent sections with Masson's Trichrome to visualize and quantify collagen deposition.
-
For assessment of angiogenesis, perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31.[8]
-
Capture digital images of the stained sections using a microscope.
-
Perform quantitative morphometric analysis using image analysis software to measure parameters such as the percentage of re-epithelialization, the area of new granulation tissue, and blood vessel density.[1]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of Nitric Oxide on Bacterial Load in Infected Porcine Wounds
| Treatment Group | Day 4 (Log CFU/mL ± SD) | Day 7 (Log CFU/mL ± SD) |
| Untreated Control | 8.5 ± 0.4 | 8.6 ± 0.3 |
| Vehicle Ointment | 8.2 ± 0.5 | 8.3 ± 0.4 |
| 0.3% NO Ointment | 6.2 ± 0.3 | 5.5 ± 0.2 |
| 0.9% NO Ointment | 5.5 ± 0.4 | 4.8 ± 0.3 |
| 1.8% NO Ointment | 4.8 ± 0.2 | 3.9 ± 0.2 |
| Positive Control | 4.5 ± 0.3 | 3.5 ± 0.1 |
*p ≤ 0.05 compared to Untreated Control. Data is hypothetical and for illustrative purposes.
Table 2: Effect of Nitric Oxide on Wound Re-epithelialization and Angiogenesis
| Treatment Group | Re-epithelialization at Day 11 (%) | Blood Vessel Density at Day 8 (vessels/mm²) |
| Control | 26.3 ± 34.6 | 22.9 |
| Low NO | 23.9 ± 36.9 | N/A |
| Medium NO | 43.3 ± 42.9 | N/A |
| High NO | 59.9 ± 43.6 | 48.1 |
*p < 0.05 compared to Control. Data adapted from previous studies.[8][9]
Signaling Pathways and Experimental Workflow
4.1. Nitric Oxide Signaling in Wound Healing
Nitric oxide plays a multifaceted role in wound healing by influencing inflammation, cell proliferation, and tissue remodeling.[10] It is produced by two key enzymes: inducible nitric oxide synthase (iNOS) and endothelial nitric oxide synthase (eNOS).[7][9]
-
Inflammatory Phase: In the early stages of wound healing, iNOS is expressed by inflammatory cells, such as macrophages. The resulting high concentrations of NO have antimicrobial effects and modulate the expression of inflammatory cytokines.[9][11]
-
Proliferative Phase: During this phase, eNOS, primarily found in endothelial cells, produces lower levels of NO that promote angiogenesis (the formation of new blood vessels).[7] NO stimulates the production of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[12] VEGF, in turn, promotes the proliferation and migration of endothelial cells.[8][13] NO also influences the proliferation of fibroblasts and keratinocytes, which are essential for granulation tissue formation and re-epithelialization.[14]
-
Remodeling Phase: In the final phase of wound healing, NO contributes to collagen deposition and the overall remodeling of the scar tissue.[10]
Caption: Nitric Oxide Signaling in Wound Healing.
4.2. Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of a nitric oxide-based therapy in a porcine wound model.
Caption: Experimental Workflow for Porcine Wound Model.
References
- 1. A Standardized Porcine Model for Partial-Thickness Wound Healing Studies: Design, Characterization, Model Validation, and Histological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A serum amyloid P-binding hydrogel speeds healing of partial thickness wounds in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide-releasing polymer incorporated ointment for cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Nitric oxide-releasing gel accelerates healing in a diabetic murine splinted excisional wound model [frontiersin.org]
- 7. "Nitric oxide synthases' role in cutaneous wound healing" by Lydia Lisa Andrews-Jones [docs.lib.purdue.edu]
- 8. Vascular Endothelial Growth Factor and Angiogenesis in the Regulation of Cutaneous Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enogenesis.us [enogenesis.us]
- 10. Nitric oxide-based treatments improve wound healing associated with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Vascular Endothelial Growth Factor in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of iNOS in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Stability of Nitric Oxide Donor Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common techniques used to assess the stability and nitric oxide (NO) release kinetics of NO donor molecules. Understanding the stability of these compounds is critical for their development as therapeutic agents, as it dictates their shelf-life, dosage, and mechanism of action.[1][2] Key factors influencing stability include pH, temperature, light exposure, and the presence of metal ions.[3]
Overview of Stability Assessment
The primary goal of stability assessment is to quantify the rate at which a donor molecule decomposes to release NO under specific conditions. This is often characterized by the molecule's half-life (t½), the time required for half of the initial concentration to decompose. A general workflow involves incubating the NO donor in a solution under controlled conditions and measuring the decay of the parent compound or the accumulation of NO or its byproducts over time.
Quantitative Data: Half-Lives of Common NO Donors
The stability of NO donors varies significantly based on their chemical structure and the surrounding environment. Diazeniumdiolates (NONOates), for example, exhibit half-lives ranging from seconds to hours, primarily dependent on pH and temperature.[4][5] S-nitrosothiols (RSNOs) are also sensitive to decomposition by heat, light, and trace metal ions.[3]
| NO Donor Class | Compound Name | Abbreviation | Half-life (t½) | Conditions | Reference(s) |
| Diazeniumdiolate | Diethylamine NONOate | DEA/NO | ~2 min | 37°C, pH 7.4 | [5] |
| Propylamine Propylamine NONOate | PAPA/NO | ~15 min | 37°C, pH 7.4 | [5][6] | |
| Spermine NONOate | SPER/NO | ~39 min | 37°C, pH 7.4 | [6][7][8] | |
| Dipropylenetriamine NONOate | DPTA/NO | ~3 hours | 37°C, pH 7.4 | [5] | |
| Diethylenetriamine NONOate | DETA/NO | ~20 hours | 37°C, pH 7.4 | [5] | |
| Proline NONOate | PROLI/NO | ~1.8 seconds | 37°C, pH 7.4 | [4] | |
| S-Nitrosothiol | S-Nitroso-N-acetylpenicillamine | SNAP | ~5-6 hours | 37°C, pH 7.2-7.4, with chelators | [6][9] |
| S-Nitrosoglutathione | GSNO | ~159 hours | Physiological conditions | [10] | |
| Decomposes ~5% per hour | Room temp, in water | [11] |
Griess Assay for Nitrite (B80452) Detection
Application Note
The Griess assay is a simple, cost-effective colorimetric method for indirectly quantifying NO release. It measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions. The assay is based on a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that absorbs strongly at ~540 nm. This method is ideal for endpoint measurements in samples like plasma, urine, and cell culture medium. However, it's important to note that other sample components can interfere with the assay.
Protocol: Griess Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Griess Reagent System (e.g., Promega G2930 or similar)
-
Sulfanilamide Solution
-
NED Solution
-
-
Sodium Nitrite (NaNO₂) standard (e.g., 0.1 M)
-
Incubation buffer or cell culture media
-
96-well flat-bottom plate
-
Microplate reader capable of measuring absorbance at 520-550 nm
Procedure:
-
Prepare Nitrite Standard Curve: a. Prepare a 100 µM nitrite solution by diluting the 0.1 M stock in the same buffer/media as your samples. b. In the 96-well plate, create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). Add 50 µL of each standard concentration to triplicate wells.
-
Sample Preparation: a. Collect 50 µL of supernatant from each experimental sample (from the stability study time points) and add to separate wells in the 96-well plate.
-
Griess Reaction: a. Allow Griess reagent solutions to equilibrate to room temperature. b. Add 50 µL of the Sulfanilamide Solution to all standard and sample wells. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of the NED Solution to all wells. A purple/magenta color will begin to form. e. Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: a. Measure the absorbance within 30 minutes using a microplate reader at a wavelength between 520 nm and 550 nm.
-
Calculation: a. Subtract the absorbance of the 0 µM standard (blank) from all other readings. b. Plot the standard curve (Absorbance vs. Nitrite Concentration). c. Use the standard curve to determine the nitrite concentration in your experimental samples.
Ozone-Based Chemiluminescence
Application Note
Chemiluminescence detection is a highly sensitive and specific method for the real-time, direct measurement of NO in both gas and liquid phases. The technique is based on the reaction between NO and ozone (O₃), which produces an electronically excited nitrogen dioxide molecule (NO₂*). As this molecule decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration. This method is considered a gold standard for NO quantification due to its high sensitivity (picomolar range) and specificity. It is particularly useful for measuring the kinetics of NO release from donor compounds in real-time.
Protocol: General Chemiluminescence Analysis
Materials:
-
Nitric Oxide Analyzer (NOA) with a liquid sample port
-
Reaction vessel (purge vessel)
-
Inert gas (e.g., Nitrogen, N₂)
-
NO donor solution and buffer
-
Calibrated NO gas standard for instrument calibration
Procedure:
-
Instrument Setup and Calibration: a. Turn on the NOA and allow it to warm up and stabilize according to the manufacturer's instructions. b. Calibrate the instrument using a certified NO gas standard.
-
Sample Preparation: a. Add a known volume of deoxygenated buffer (e.g., PBS, pH 7.4) to the reaction vessel. b. Continuously purge the buffer with an inert gas (N₂) to remove dissolved oxygen and to carry the released NO to the analyzer. c. Allow the baseline signal to stabilize.
-
Measurement of NO Release: a. Inject a small, known volume of the concentrated NO donor stock solution into the reaction vessel to initiate the decomposition. b. The NOA will continuously record the concentration of NO in the gas stream being purged from the vessel. c. Continue recording until the signal returns to baseline, indicating that the donor has been fully consumed.
-
Data Analysis: a. The output will be a real-time plot of NO concentration versus time. b. Integrate the area under the curve to determine the total amount of NO released. c. Analyze the shape of the curve to determine the release kinetics and calculate the half-life (t½) of the donor under the experimental conditions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Application Note
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as the NO radical. While direct detection of NO in biological systems is challenging, EPR can be used effectively with "spin trapping" techniques. In this approach, a diamagnetic "spin trap" compound reacts with the transient NO radical to form a much more stable paramagnetic radical adduct. This adduct has a characteristic EPR spectrum that allows for unambiguous identification and quantification of the trapped NO. Iron-dithiocarbamate complexes, such as Fe²⁺(DETC)₂, are commonly used spin traps for NO.
Protocol: EPR Spin Trapping of NO
Materials:
-
EPR Spectrometer
-
Iron (II) sulfate (B86663) (FeSO₄)
-
Sodium diethyldithiocarbamate (B1195824) (DETC)
-
Buffer solution (e.g., PBS, pH 7.4)
-
NO donor solution
-
Capillary tubes for EPR measurement
Procedure:
-
Preparation of the Spin Trap Complex: a. Prepare a solution of the iron-dithiocarbamate spin trap. For example, mix an aqueous solution of FeSO₄ with an aqueous solution of DETC to form the Fe²⁺(DETC)₂ complex. This should be done fresh and protected from oxygen.
-
Trapping Reaction: a. In a reaction vial, combine the prepared spin trap solution with the buffer. b. Add the NO donor solution to initiate the release of NO. c. Allow the reaction to proceed for a set period to allow NO to be trapped. The solution can be incubated under the desired stability testing conditions (e.g., 37°C).
-
EPR Measurement: a. Transfer the reaction mixture into a glass capillary tube. b. Place the capillary tube into the EPR spectrometer's resonant cavity. c. Record the EPR spectrum at room temperature or, for increased signal stability, after freezing the sample in liquid nitrogen.
-
Data Analysis: a. The resulting spectrum should show a characteristic triplet signal for the NO-Fe²⁺(DETC)₂ adduct. b. The intensity of the EPR signal is proportional to the concentration of the trapped NO. By taking samples at different time points during the NO donor's decomposition, a kinetic profile can be generated. c. Quantify the signal by comparing it to a standard of a stable radical (e.g., TEMPO).
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Spermine NONOate (CAS 136587-13-8): R&D Systems [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodology for Evaluating the In Vitro Antiviral Effects of NITRICIL™
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in a variety of physiological and pathophysiological processes, including the immune response to viral infections.[1][2] The NITRICIL™ technology harnesses the therapeutic potential of nitric oxide by enabling its storage and controlled release from large polymer-based macromolecules. This platform allows for the development of novel antiviral therapies that can be tailored for specific indications by controlling the concentration, release rate, and molecular size of the NO-releasing entity.[3]
These application notes provide a comprehensive guide to the in vitro methodologies for evaluating the antiviral efficacy of compounds developed using the NITRICIL™ technology. The protocols detailed below are designed for researchers, scientists, and drug development professionals to assess the antiviral activity, cytotoxicity, and mechanism of action of NITRICIL™-based compounds.
Antiviral Mechanism of Nitric Oxide
Nitric oxide exerts its antiviral effects through various mechanisms, primarily mediated by the induction of inducible nitric oxide synthase (iNOS) in response to viral infection.[2] The key signaling pathways and downstream effects are:
-
Inhibition of Viral Enzymes: NO can directly interact with and inhibit critical viral enzymes, such as proteases and ribonucleotide reductase, through the S-nitrosylation of cysteine residues in their active sites.[4] This post-translational modification disrupts enzyme function and interrupts the viral life cycle.
-
Induction of Oxidative and Nitrosative Stress: NO and its reactive nitrogen species (RNS) derivatives, like peroxynitrite, can induce oxidative and nitrosative stress, leading to damage of viral DNA or RNA.[5]
-
Modulation of Host Immune Response: Endogenously produced NO is a key component of the innate immune response to viral infections.[1] Viral components, such as double-stranded RNA (dsRNA), are recognized by host cells, triggering signaling cascades that lead to iNOS expression and NO production.[2][5][6]
Key In Vitro Assays for Antiviral Evaluation
A panel of in vitro assays is essential to comprehensively evaluate the antiviral properties of NITRICIL™ compounds. These assays quantify the inhibition of viral replication and assess the cytotoxicity of the compound to the host cells.
Data Presentation
The quantitative data from the following assays should be summarized in clearly structured tables to facilitate comparison and analysis.
| Assay | Parameter Measured | Endpoint | Example Data (Hypothetical) |
| Plaque Reduction Assay | Inhibition of viral plaque formation | 50% Inhibitory Concentration (IC50) | NITRICIL™ Compound X: 15 µM |
| Virus Yield Reduction Assay | Reduction in progeny virus production | 90% Inhibitory Concentration (IC90) | NITRICIL™ Compound X: 35 µM |
| MTT Cytotoxicity Assay | Cell viability | 50% Cytotoxic Concentration (CC50) | NITRICIL™ Compound X: >100 µM |
| Selectivity Index (SI) | Therapeutic window | CC50 / IC50 | NITRICIL™ Compound X: >6.7 |
| Griess Assay | Nitric oxide release | Nitrite (B80452) concentration (µM) | NITRICIL™ Compound X (50 µM): 25 µM Nitrite |
Experimental Protocols
Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral agent.[7]
Principle: A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the NITRICIL™ compound. A semi-solid overlay restricts the spread of progeny virions, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.[7]
Protocol:
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the NITRICIL™ compound in a serum-free culture medium.
-
Virus-Compound Incubation: In separate tubes, mix equal volumes of the virus stock (at a concentration that produces 50-100 plaques per well) and each compound dilution. Incubate at 37°C for 1 hour.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures (200 µL/well). Include a virus control (virus only) and a cell control (medium only).
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
Overlay: Gently aspirate the inoculum and add 1 mL of a semi-solid overlay medium (e.g., containing 1% agarose (B213101) or methylcellulose) to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-10 days, depending on the virus, until plaques are visible.
-
Fixation and Staining: Fix the cells with a 10% formalin solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with a 0.1% Crystal Violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[8]
Principle: Host cells are infected with a virus and then treated with different concentrations of the NITRICIL™ compound. After a single replication cycle, the amount of progeny virus in the cell culture supernatant is quantified by a subsequent titration assay (e.g., plaque assay or TCID50 assay).[9]
Protocol:
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line to form a confluent monolayer.
-
Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) to ensure approximately 100% of the cells are infected.[8] Allow the virus to adsorb for 1-2 hours at 37°C.
-
Compound Treatment: After the adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of the NITRICIL™ compound.
-
Incubation: Incubate the plates for a period that allows for one full viral replication cycle (e.g., 24, 48, or 72 hours).
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in the harvested supernatants using a standard plaque assay or a TCID50 assay.
-
Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each concentration and determine the IC90 value.[9]
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of the NITRICIL™ compound on the viability and metabolic activity of the host cells.[10]
Principle: Metabolically active cells with functional mitochondria can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan (B1609692) product.[10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed a 96-well plate with the host cell line at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[12]
-
Compound Addition: Add 100 µL of serial dilutions of the NITRICIL™ compound to the wells. Include wells with cells and medium only as a 100% viability control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assays.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the compound concentration.
Griess Assay for Nitric Oxide Release
This assay quantifies the amount of nitric oxide released from the NITRICIL™ compound in cell culture.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[13] In this two-step reaction, nitrite is first reacted with sulfanilamide (B372717) to form a diazonium salt, which is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.[14]
Protocol:
-
Sample Collection: Collect the cell culture medium from wells treated with the NITRICIL™ compound at various time points.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: In a 96-well plate, mix 50 µL of the collected cell culture medium with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Visualization of Pathways and Workflows
Signaling Pathway for NO-Mediated Antiviral Response
Caption: NO-mediated antiviral signaling pathway.
Experimental Workflow for In Vitro Antiviral Evaluation
Caption: Workflow for antiviral compound evaluation.
References
- 1. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 2. Nitric oxide and virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.12. Plaque Reduction Assay [bio-protocol.org]
- 4. An Antiviral Mechanism of Nitric Oxide: Inhibition of a Viral Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide and viral infection: Recent developments in antiviral therapies and platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nitric Oxide Pathway Provides Innate Antiviral Protection in Conjunction with the Type I Interferon Pathway in Fibroblasts | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application of Nitric Oxide-Releasing Technology in Companion Animal Health: A Review of Novan's NVN4100 Program
Preamble: This document details the application of Novan's NITRICIL™ technology, specifically focusing on the investigational new chemical entity NVN4100 for companion animal health. The information presented is based on publicly available data, primarily from company press releases. It is important to note that in July 2023, this compound Inc. filed for Chapter 11 bankruptcy, and its assets, including the NITRICIL™ technology platform, were acquired by Ligand Pharmaceuticals in September 2023.[1][2][3][4] The future development of the companion animal health program under the new ownership is not publicly known. Detailed, peer-reviewed data from the studies cited below have not been published.
Introduction to NITRICIL™ Technology
This compound's proprietary NITRICIL™ technology is a platform for developing nitric oxide-based therapeutics. This technology utilizes large polymers to store nitric oxide (NO), a gaseous molecule with known antimicrobial and immunomodulatory properties. The NITRICIL™ platform allows for the controlled, timed release of NO to targeted tissues. This overcomes the delivery challenges associated with the inherent instability of gaseous nitric oxide, enabling its formulation into various topical applications.[5]
NVN4100: A Potential Antimicrobial for Companion Animals
This compound explored the new chemical entity (NCE) NVN4100 as a potential topical antimicrobial for companion animals.[5] The primary focus of their exploratory studies was on common skin and ear infections in dogs. The company announced positive proof-of-concept results from both in vitro and in vivo studies.[5]
Mechanism of Action
The proposed mechanism of action for NVN4100 is based on the antimicrobial properties of nitric oxide. When applied topically, the NITRICIL™ polymer releases nitric oxide, which is believed to have broad-spectrum activity against various pathogens, including antibiotic-resistant strains.[5]
Summary of Preclinical Data
The following tables summarize the qualitative data from this compound's exploratory studies as described in their public communications.[5]
In Vitro Studies: Antimicrobial Activity of NVN4100
| Pathogen Species | Antimicrobial Effect Observed | Relevance in Companion Animals |
| Staphylococcus pseudintermedius | Inhibitory and Bactericidal | Primary pathogen in canine pyoderma |
| Staphylococcus schleiferi | Inhibitory and Bactericidal | Associated with skin and ear infections |
| Escherichia coli | Inhibitory and Bactericidal | Opportunistic pathogen in skin infections |
| Pseudomonas aeruginosa | Inhibitory and Bactericidal | Common in chronic ear infections |
Note: The studies included both antimicrobial-susceptible and resistant strains.[5]
In Vivo Studies: Canine Pyoderma Model
| Study Type | Animal Model | Key Outcome |
| Proof-of-Concept | Induced Canine Pyoderma Model | The model was deemed appropriate for further development of NVN4100 as a topical therapy for canine superficial pyoderma.[5] |
Experimental Protocols
Detailed protocols from this compound's studies are not publicly available. The following are representative protocols based on the descriptions provided by the company and established methodologies in veterinary dermatology.
In Vitro Antimicrobial Susceptibility Testing (Hypothetical Protocol)
This protocol outlines a potential method for assessing the in vitro efficacy of NVN4100.
-
Pathogen Isolation and Culture:
-
Obtain clinical isolates of relevant pathogens (S. pseudintermedius, P. aeruginosa, etc.) from companion animals.
-
Culture the isolates on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate at 37°C for 18-24 hours.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of each pathogen, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Microbroth Dilution Assay:
-
Perform serial dilutions of NVN4100 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with the standardized pathogen suspension.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
-
Incubation and Assessment:
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of NVN4100 that inhibits visible growth.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
In Vivo Canine Pyoderma Model (Hypothetical Protocol)
This protocol is based on the establishment of an experimental canine pyoderma model and this compound's description of their in vivo studies.[5][6]
-
Animal Selection and Acclimation:
-
Use healthy, purpose-bred dogs (e.g., Beagles) with no history of skin disease.
-
Acclimate the animals to the housing facility for a minimum of 7 days.
-
Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Induction of Pyoderma:
-
On the dorsum of each dog, delineate multiple treatment sites.
-
Prepare the sites by clipping the fur and gently tape-stripping the skin to disrupt the stratum corneum.
-
Topically apply a suspension of a known pyoderma-causing strain of Staphylococcus pseudintermedius.
-
Occlude the sites for 24-48 hours to facilitate infection.
-
-
Treatment Protocol:
-
After the development of characteristic lesions (e.g., papules, pustules), perform a baseline assessment including clinical scoring and bacterial swabs for quantitative culture.
-
Randomly assign treatment sites to receive topical NVN4100, a vehicle control, or no treatment.
-
Apply the assigned treatments once or twice daily for a predetermined period (e.g., 7-14 days).
-
-
Efficacy Assessment:
-
Conduct daily clinical assessments of the lesions, scoring for parameters such as erythema, pustule formation, and crusting.
-
At the end of the treatment period, repeat bacterial swabs for quantitative culture to determine the reduction in bacterial load.
-
Compare the clinical scores and bacterial counts between the NVN4100-treated group and the control groups to evaluate efficacy.
-
Conclusion
This compound's exploratory studies into the use of NVN4100 for companion animal health showed initial promise for the application of their NITRICIL™ technology in veterinary dermatology. The reported in vitro activity against key pathogens and the successful establishment of an in vivo model for canine pyoderma suggested potential for a novel topical antimicrobial.[5] However, the company's subsequent bankruptcy and acquisition have created uncertainty regarding the future of this research program. Further updates from Ligand Pharmaceuticals would be necessary to determine if the development of NVN4100 or other NITRICIL™-based products for companion animals will continue.
References
- 1. Ligand Pharmaceuticals Incorporated - Ligand Offers $15 Million to Acquire Assets of this compound, Inc [investor.ligand.com]
- 2. lifesciencehistory.com [lifesciencehistory.com]
- 3. Ligand (LGND) Acquires Certain Assets of this compound for $12.2M | Nasdaq [nasdaq.com]
- 4. seekingalpha.com [seekingalpha.com]
- 5. Results from this compound’s Exploratory Studies Further Demonstrate Antimicrobial Effect of NITRICIL™ Platform Technology with NVN4100 in Companion Animal Health - BioSpace [biospace.com]
- 6. Establishing a canine superficial pyoderma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical Characterization of Novan's Macromolecular Nitric Oxide Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novan, Inc. has developed a proprietary nitric oxide (NO) based technology platform, NITRICIL™, to generate macromolecular New Chemical Entities (NCEs) for various therapeutic indications.[1][2] This technology enables the storage and controlled release of nitric oxide from large polymers, allowing for targeted and sustained delivery.[2] A key example of this technology is berdazimer sodium, a polysiloxane-based macromolecule with covalently bound N-diazeniumdiolate NO donors.[3][4] Upon exposure to a proton donor, such as water, berdazimer sodium releases nitric oxide.[3][5]
These application notes provide detailed protocols for the essential analytical methods required to characterize this compound's macromolecular nitric oxide donors, ensuring their quality, stability, and performance. The methods covered include the quantification of nitric oxide release, assessment of macromolecule stability, and exploration of the mechanism of action.
Quantification of Nitric Oxide Release
Accurate quantification of nitric oxide release is critical for understanding the therapeutic potential and ensuring lot-to-lot consistency of this compound's macromolecular donors. Two primary methods are employed: the indirect Griess assay and the direct chemiluminescence detection method.
Griess Assay for Indirect Quantification of Nitric Oxide
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the release medium.[6][7]
1. Reagent Preparation:
- Griess Reagent A (Sulfanilamide Solution): Prepare a 1% (w/v) solution of sulfanilamide (B372717) in 5% phosphoric acid.
- Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) - NED Solution): Prepare a 0.1% (w/v) solution of NED in deionized water.
- Nitrite Standard Stock Solution: Prepare a 100 µM stock solution of sodium nitrite in the same buffer that will be used for the release study.
2. Standard Curve Preparation:
- Perform serial dilutions of the Nitrite Standard Stock Solution to prepare a series of standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in the release medium.
3. Sample Preparation and NO Release:
- Disperse a known amount of the this compound macromolecular NO donor in the desired release medium (e.g., phosphate-buffered saline, cell culture media).
- Incubate the sample under controlled conditions (e.g., 37°C).
- At predetermined time points, collect aliquots of the supernatant. If the sample contains particulates, centrifuge the aliquot to separate the macromolecule.
4. Assay Procedure:
- To a 96-well plate, add 50 µL of each nitrite standard and sample supernatant.
- Add 50 µL of Griess Reagent A to each well.
- Incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B to each well.
- Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
5. Absorbance Measurement:
- Measure the absorbance at 540 nm using a microplate reader.
6. Data Analysis:
- Subtract the absorbance of the blank (0 µM standard) from all readings.
- Plot a standard curve of absorbance versus nitrite concentration.
- Determine the nitrite concentration in the samples from the standard curve.
- Calculate the cumulative NO release over time.
| Time (hours) | Nitrite Concentration (µM) | Cumulative NO Released (nmol/mg) |
| 0 | 0.0 | 0.0 |
| 1 | 10.2 ± 0.8 | 51.0 ± 4.0 |
| 2 | 18.5 ± 1.2 | 92.5 ± 6.0 |
| 4 | 32.1 ± 2.0 | 160.5 ± 10.0 |
| 8 | 55.8 ± 3.5 | 279.0 ± 17.5 |
| 12 | 75.3 ± 4.1 | 376.5 ± 20.5 |
| 24 | 98.6 ± 5.2 | 493.0 ± 26.0 |
Chemiluminescence for Direct Quantification of Nitric Oxide
Chemiluminescence detection offers a highly sensitive and specific method for the real-time, direct measurement of nitric oxide release. This technique is based on the reaction of NO with ozone (O₃), which produces an excited-state nitrogen dioxide (NO₂*) that emits light upon returning to its ground state.[8]
1. Instrumentation:
- A nitric oxide analyzer (NOA) equipped with a chemiluminescence detector.
2. System Purge and Calibration:
- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
- Calibrate the instrument using a certified NO gas standard.
3. Sample Preparation and NO Release:
- Place a known amount of the this compound macromolecular NO donor into the reaction vessel containing a deoxygenated release buffer.
- Maintain the desired temperature (e.g., 37°C) and stir the solution.
4. Real-Time Measurement:
- Continuously pass a stream of inert gas through the headspace of the reaction vessel and into the NOA.
- The NO released from the sample is carried by the gas stream into the reaction chamber of the NOA where it reacts with ozone.
- The instrument's software records the NO concentration in real-time.
5. Data Analysis:
- The output is a plot of NO concentration versus time.
- Integrate the area under the curve to determine the total amount of NO released.
- Calculate the flux of NO (moles per unit area per second) if applicable.
| Time (minutes) | NO Concentration (ppb) | NO Flux (pmol/cm²/s) |
| 0 | 0 | 0 |
| 5 | 150 ± 12 | 1.2 ± 0.1 |
| 15 | 450 ± 35 | 3.6 ± 0.3 |
| 30 | 800 ± 60 | 6.4 ± 0.5 |
| 60 | 1200 ± 95 | 9.6 ± 0.8 |
| 120 | 950 ± 78 | 7.6 ± 0.6 |
| 240 | 400 ± 33 | 3.2 ± 0.3 |
Stability Assessment of Macromolecular NO Donors
Ensuring the stability of the macromolecular nitric oxide donor is crucial for its safety and efficacy. Stability-indicating high-performance liquid chromatography (HPLC) methods are essential for this purpose.
Stability-Indicating HPLC Method
This method is designed to separate the intact macromolecule from its potential degradation products, allowing for the quantification of its purity and the detection of any degradation over time under various stress conditions.
1. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and methanol (B129727) (B).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 285 nm.
- Injection Volume: 20 µL.
2. Standard Preparation:
- Prepare a standard solution of the intact macromolecular NO donor at a known concentration.
3. Forced Degradation Studies:
- Expose the macromolecule to various stress conditions as per ICH guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[9]
- For example, incubate the macromolecule in 0.1N HCl, 0.1N NaOH, 3% H₂O₂, at elevated temperatures (e.g., 60°C), and under UV light.
- Take samples at different time points.
4. Sample Analysis:
- Inject the standard and stressed samples into the HPLC system.
- Record the chromatograms.
5. Data Analysis:
- Identify the peak corresponding to the intact macromolecule based on the retention time of the standard.
- Calculate the percentage of the intact macromolecule remaining in the stressed samples.
- Identify and quantify any degradation products.
- The method is considered stability-indicating if it can resolve the intact drug from its degradation products.
| Stress Condition | Duration | Intact Berdazimer Sodium (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1N HCl | 24 hours | 85.2 ± 1.5 | 10.1 ± 0.8 | 4.7 ± 0.5 |
| 0.1N NaOH | 8 hours | 78.9 ± 2.1 | 15.3 ± 1.2 | 5.8 ± 0.6 |
| 3% H₂O₂ | 24 hours | 92.5 ± 1.1 | 5.2 ± 0.4 | 2.3 ± 0.3 |
| 60°C | 7 days | 95.1 ± 0.9 | 3.1 ± 0.3 | 1.8 ± 0.2 |
| Photolytic | 7 days | 98.7 ± 0.5 | Not Detected | Not Detected |
Mechanism of Action and Signaling Pathways
Nitric oxide released from this compound's macromolecular donors exerts its therapeutic effects through various mechanisms, including direct antimicrobial and antiviral actions, as well as modulation of host immune responses.[5][10] For instance, in the context of viral infections like molluscum contagiosum, berdazimer sodium's NO release is thought to have direct antiviral effects and modulate the host's immune response, potentially through the NF-κB pathway.[3][4]
Diagrams of Signaling Pathways and Workflows
Caption: Experimental workflow for the analytical characterization of macromolecular NO donors.
Caption: Mechanism of nitric oxide release from berdazimer sodium.
Caption: Postulated antiviral signaling pathway of nitric oxide.
References
- 1. sec.gov [sec.gov]
- 2. Results from this compound’s Exploratory Studies Further Demonstrate Antimicrobial Effect of NITRICIL™ Platform Technology with NVN4100 in Companion Animal Health - BioSpace [biospace.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Safety of Topical Nitric Oxide−Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. benchchem.com [benchchem.com]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 10. What is the mechanism of Berdazimer sodium? [synapse.patsnap.com]
Troubleshooting & Optimization
optimizing nitric oxide release profile from NITRICIL™ polymers
Welcome to the technical support center for NITRICIL™ polymers. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the nitric oxide (NO) release profiles of NITRICIL™ polymers for their specific experimental needs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of our technology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of NITRICIL™ polymers.
Q1: My NITRICIL™ polymer is releasing nitric oxide (NO) too quickly. How can I slow down the release rate?
A1: The rate of NO release from NITRICIL™ polymers, which are based on N-diazeniumdiolate chemistry, is primarily governed by proton-driven decomposition.[1] To achieve a slower, more sustained release, consider the following factors:
-
pH of the Medium: N-diazeniumdiolates are more stable at a basic pH and release NO more rapidly under acidic conditions.[2] Ensure your buffer or physiological medium is at a stable, appropriate pH (typically physiological pH 7.4) and is not drifting towards acidic conditions.
-
Polymer Composition: The polymer backbone plays a crucial role. Hydrophobic polymer matrices can slow down the penetration of aqueous triggers, thereby reducing the rate of NO release. If you are working with custom formulations, consider increasing the hydrophobicity of the polymer.
-
Amine Precursor Structure: The chemical structure of the amine precursor used to form the N-diazeniumdiolate has a significant impact on the half-life of NO release.[3][4] Precursors that result in more stable diazeniumdiolate structures will yield slower release kinetics. While you cannot change the precursor in a pre-fabricated NITRICIL™ polymer, this is a key parameter in the design of custom NO-releasing materials.
-
Temperature: While N-diazeniumdiolate decomposition is primarily pH-dependent, higher temperatures can increase the rate of NO release.[5] Ensure your experiments are conducted at a consistent and controlled temperature.
Q2: I am observing lower than expected total NO release from my polymer. What are the potential causes and solutions?
A2: A lower than expected NO payload can be attributed to several factors:
-
Incomplete N-diazeniumdiolate Formation: During synthesis, the reaction of the secondary amine sites on the polymer with high-pressure NO gas must be complete.[3] If you are preparing your own materials, ensure adequate reaction time and pressure.
-
Premature Decomposition: N-diazeniumdiolates are sensitive to moisture and acidic environments. Improper storage (e.g., exposure to humid air) can lead to premature decomposition and loss of the NO payload before your experiment begins. Store NITRICIL™ polymers in a cool, dry, and dark environment, preferably under an inert atmosphere.
-
Measurement Technique Limitations: The method used to quantify NO can affect the measured amount. The Griess assay, for example, only detects nitrite (B80452) (NO₂⁻), which is a product of NO oxidation in aqueous solution.[6] If NO further oxidizes to nitrate (B79036) (NO₃⁻), the Griess assay will underestimate the total NO release unless nitrate is first reduced back to nitrite.[6] Consider using a method that measures total NO release or one that can detect both nitrite and nitrate.
Q3: How do I choose the right method to measure the NO release profile for my experiment?
A3: The choice of measurement method depends on the specific requirements of your experiment, such as the need for real-time data, sensitivity, and the complexity of the experimental medium.
-
For Real-Time Monitoring: An electrochemical NO sensor is the best choice for continuously measuring NO concentration in real-time.[6][7] This is particularly useful for understanding the initial burst release and the subsequent release kinetics.
-
For High Sensitivity: The oxyhemoglobin assay, which detects the conversion of oxyhemoglobin to methemoglobin, is highly sensitive and can measure NO at nanomolar concentrations.[7][8] However, its measurement window is limited by the amount of available oxyhemoglobin.[8] A fluorescence method using 2,3-diaminonaphthalene (B165487) (DAN) is also more sensitive than the Griess assay.[6]
-
For Simple, Endpoint Quantification: The Griess assay is a cost-effective and straightforward colorimetric method for determining the cumulative NO release by measuring nitrite concentration.[6] It is suitable for initial screening and for experiments where high sensitivity is not critical.[8]
Q4: Can the degradation products of the NITRICIL™ polymer be cytotoxic?
A4: The primary degradation products of N-diazeniumdiolate-based polymers upon NO release are the original amine and its derivatives.[2] While NITRICIL™ polymers are designed for biocompatibility, it is crucial to assess cytotoxicity for your specific cell line or application. Cytotoxic effects, if observed, could be attributed to leached degradation products from the polymer network.[9] We recommend performing standard cytotoxicity assays (e.g., MTT, LDH) with your experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance and measurement of NO-releasing polymers.
Table 1: Comparison of Common NO Quantification Methods
| Method | Principle | Detection Limit | Advantages | Disadvantages | Citations |
| Electrochemical Sensor | Amperometric detection of NO oxidation at an electrode. | ~1 nM | Real-time, continuous measurement. | Sensor fouling in complex media; requires calibration. | [6][7] |
| Griess Assay | Colorimetric detection of nitrite (NO₂⁻), an NO oxidation product. | ~0.5 µM | Simple, low cost, widely used for cumulative release. | Low sensitivity; indirect; interference from media components. | [6][8] |
| Oxyhemoglobin Assay | Spectrophotometric detection of methemoglobin formation. | Nanomolar levels | High sensitivity; stoichiometric reaction with NO. | Limited monitoring window; interference from other reducing agents. | [7][8] |
| Fluorescence (DAN) Assay | Fluorometric detection of a naphthotriazole formed from nitrite. | High | More sensitive than Griess assay. | Indirect measurement; pH-sensitive. | [6] |
Table 2: Representative NO Release Characteristics of N-Diazeniumdiolate Modified Polymers
| Polymer System | NO Donor | Total NO Release | Release Half-Life | Key Finding | Citations |
| Alginate Biopolymers | N-Diazeniumdiolate | 0.4–0.6 µmol·mg⁻¹ | 0.3–13 hours | Release kinetics depend on the precursor amine structure. | [3] |
| Secondary Amine Dendrimers | N-Diazeniumdiolate | Up to 5.6 µmol·mg⁻¹ | > 16 hours | High storage capacity and prolonged release. | [9] |
| Aminosilane (B1250345) on PET/SE | N-Diazeniumdiolate | N/A | > 24 hours | NO payload and release can be controlled by the aminosilane precursor. | [1][10] |
| Polyurethane | N-Diazeniumdiolate | Up to 0.20 µmol·cm⁻² | N/A | Thiol groups can be used to develop NO-releasing polyurethanes. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of NITRICIL™ polymers.
Protocol 1: Quantification of NO Release using the Griess Assay
This protocol measures the cumulative release of NO by quantifying its stable oxidation product, nitrite.
Materials:
-
NITRICIL™ polymer sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent Kit (typically contains N-(1-naphthyl)ethylenediamine and sulfanilic acid solutions)
-
Sodium nitrite (NaNO₂) standard solutions (for calibration curve)
-
96-well microplate
-
Microplate reader (520-560 nm absorbance)
Procedure:
-
Place a known mass or surface area of the NITRICIL™ polymer into a sterile container with a defined volume of pre-warmed (37°C) PBS (pH 7.4).
-
Incubate the container at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the PBS solution. Replace the collected volume with fresh, pre-warmed PBS to maintain a constant volume.
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in PBS.
-
In a 96-well plate, add your collected samples and the standard solutions.
-
Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves adding equal parts of the sulfanilic acid and N-(1-naphthyl)ethylenediamine solutions.
-
Allow the color to develop for the time specified by the manufacturer (usually 15-30 minutes) at room temperature, protected from light.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 520-560 nm.
-
Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
-
Determine the cumulative amount of NO released from the polymer over time.
Protocol 2: Real-Time NO Release Measurement using an Electrochemical Sensor
This protocol allows for the direct and continuous measurement of the NO release profile.
Materials:
-
NITRICIL™ polymer sample
-
Electrochemical NO sensor and data acquisition system (e.g., World Precision Instruments, Inc.)
-
Calibration solutions for the NO sensor
-
Temperature-controlled measurement cell or beaker
-
PBS (pH 7.4) or other relevant buffer
Procedure:
-
Calibrate the electrochemical NO sensor according to the manufacturer's instructions.
-
Place a known volume of PBS (pH 7.4) into the temperature-controlled measurement cell and allow the temperature to equilibrate (e.g., to 37°C).
-
Immerse the NO sensor probe into the buffer and allow the baseline reading to stabilize (this may take 5-10 minutes).[4]
-
Introduce the NITRICIL™ polymer sample into the buffer.
-
Begin recording the NO concentration in real-time.
-
Continue recording until the NO release rate returns to the baseline, indicating that the release is complete.
-
The resulting data will provide a direct measurement of the NO flux (e.g., in mol·cm⁻²·min⁻¹) and the total amount of NO released over the measurement period.
-
(Optional) To confirm that the sensor is measuring NO, add an NO scavenger such as cPTIO at the end of the experiment and observe the signal returning to baseline.[4]
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes involved in working with NITRICIL™ polymers.
Caption: Synthesis and Triggered Decomposition of N-Diazeniumdiolate on a Polymer.
Caption: Troubleshooting Logic for Unexpected NO Release Profiles.
Caption: Decision Tree for Selecting an NO Quantification Method.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. Nitric oxide-releasing alginates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Releasing Polymeric Coatings for the Prevention of Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide-Releasing Polymeric Materials for Antimicrobial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymer-Based Nitric Oxide Therapies: Recent Insights for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Prevention of Nitric Oxide-Releasing Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation in nitric oxide-releasing nanoparticles.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My nitric oxide-releasing nanoparticles are aggregating immediately after synthesis. What are the likely causes and how can I resolve this?
A1: Immediate aggregation post-synthesis is a common issue that can often be attributed to several factors:
-
Insufficient Surface Charge: Nanoparticles in a colloidal suspension are stabilized by electrostatic repulsion. If the surface charge (zeta potential) is close to neutral, the van der Waals forces will dominate, leading to aggregation.
-
Inadequate Stabilization: The choice and concentration of a stabilizing agent are critical. The stabilizer might be inappropriate for your nanoparticle system, or its concentration may be too low to provide sufficient coverage.
-
pH of the Medium: The pH of the synthesis medium plays a crucial role in the surface charge of the nanoparticles. For instance, silica (B1680970) nanoparticles have an isoelectric point around pH 2. At pH values above this, their surface is negatively charged, promoting stability.[1][2]
-
High Nanoparticle Concentration: A high concentration of nanoparticles increases the frequency of collisions, which can lead to aggregation, especially if the particles are not adequately stabilized.
Troubleshooting Steps:
-
Measure the Zeta Potential: Determine the surface charge of your nanoparticles. A zeta potential value greater than +30 mV or less than -30 mV is generally considered to indicate a stable suspension.[3]
-
Optimize the Stabilizer:
-
Electrostatic Stabilization: If your nanoparticles have a low zeta potential, consider adding a charged surfactant or polymer.
-
Steric Stabilization: For steric hindrance, you can coat the nanoparticles with polymers like polyethylene (B3416737) glycol (PEG) or chitosan.[4][5] The choice of stabilizer will depend on the nanoparticle material and the intended application.
-
-
Adjust the pH: Systematically vary the pH of your synthesis medium and measure the resulting particle size and zeta potential to find the optimal pH for stability.[6]
-
Dilute the Nanoparticle Suspension: Try synthesizing the nanoparticles at a lower concentration to reduce the likelihood of aggregation.
Q2: I'm observing a gradual increase in the size of my nanoparticles over time in my Dynamic Light Scattering (DLS) measurements. What does this signify and what actions should I take?
A2: A gradual increase in nanoparticle size as measured by DLS is a classic sign of colloidal instability and ongoing aggregation.[7][8] This can be due to:
-
Leaching of Stabilizer: The stabilizing agent may be slowly desorbing from the nanoparticle surface, leading to a loss of stability.
-
Changes in the Medium: Alterations in pH, ionic strength, or temperature of the storage buffer can affect nanoparticle stability.
-
Inherent Instability: The nanoparticle formulation itself may not be optimized for long-term stability.
Corrective Actions:
-
Review Your Storage Conditions: Ensure that the nanoparticles are stored in an appropriate buffer at a consistent temperature. Avoid repeated freeze-thaw cycles if your nanoparticles are not formulated with cryoprotectants.
-
Re-evaluate Your Stabilization Strategy:
-
Monitor Zeta Potential Over Time: Concurrent with DLS measurements, monitor the zeta potential. A decrease in the absolute value of the zeta potential over time would confirm a loss of electrostatic stabilization.
Q3: My nanoparticles look well-dispersed in solution, but my TEM images show large aggregates. Why is there a discrepancy and which result should I trust?
A3: This discrepancy often arises from the sample preparation process for Transmission Electron Microscopy (TEM).[12] The drying process on the TEM grid can induce aggregation, an artifact known as "coffee-ring effect," where particles accumulate at the edges of the evaporating droplet. While DLS provides information about the hydrodynamic diameter of the particles in suspension, TEM gives a direct visualization of the dried particles.
To address this:
-
Optimize TEM Sample Preparation:
-
Use a lower concentration of your nanoparticle suspension for grid preparation.
-
Quickly wick away the excess solution with filter paper to minimize drying-induced aggregation.
-
Consider plasma cleaning the TEM grids to make them more hydrophilic, which can lead to a more uniform particle distribution.[12]
-
-
Cross-Validate with Other Techniques: If possible, use another technique like Atomic Force Microscopy (AFM) to visualize the nanoparticles under less harsh preparation conditions.
-
Trust DLS for in-solution behavior: For assessing the aggregation state in a liquid medium, DLS is the more representative technique. However, the TEM results highlight a potential instability of your nanoparticles upon drying, which could be relevant for downstream applications like lyophilization.
Q4: I need to freeze-dry my nitric oxide-releasing nanoparticles for long-term storage, but they aggregate upon reconstitution. How can I prevent this?
A4: Freeze-drying imposes significant stress on nanoparticles, including freezing and dehydration stresses, which can force particles into close contact and cause irreversible aggregation.[13][14]
Prevention Strategies:
-
Use Cryoprotectants: The most common strategy is to add cryoprotectants to your nanoparticle suspension before freeze-drying. Sugars like trehalose (B1683222) and sucrose (B13894) are widely used.[15] These form a glassy matrix that physically separates the nanoparticles during the drying process.
-
Optimize the Freezing Rate: The rate of freezing can influence the size of ice crystals formed, which in turn affects the stress on the nanoparticles. The optimal freezing rate is system-dependent and may require some empirical optimization.
-
Surface Modification: Coating nanoparticles with a hydrophilic polymer like PEG can provide a protective layer that prevents aggregation during freeze-drying.[16]
Data Presentation
The following tables summarize quantitative data on the effect of various stabilization strategies on nanoparticle properties.
Table 1: Effect of PEGylation on the Stability of Nanoparticles
| Nanoparticle System | Stabilizer | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PLA Nanoparticles | None | > 500 (aggregated) | > 0.5 | -15.2 | [4] |
| PLA-PEG Nanoparticles | PEG (5 kDa) | 150 | < 0.2 | -5.8 | [4] |
| Gold Nanoparticles | None | Aggregated | - | - | [17] |
| Gold Nanoparticles | PEG | 3.8 | < 0.3 | -25 | [17] |
Table 2: Influence of pH on the Zeta Potential and Stability of Silica Nanoparticles
| pH | Zeta Potential (mV) | Observation | Reference |
| 2 | ~ 0 (Isoelectric Point) | Aggregation | [1] |
| 4 | -20 | Stable | [2] |
| 6 | -45 | Highly Stable | [2] |
| 8 | -55 | Highly Stable | [1] |
| 10 | -60 | Highly Stable | [2] |
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregation Analysis
-
Objective: To determine the hydrodynamic diameter and size distribution of nanoparticles in suspension, and to monitor for aggregation over time.
-
Methodology:
-
Sample Preparation:
-
Filter all buffers and solvents through a 0.22 µm syringe filter to remove dust and other particulates.
-
Dilute the nanoparticle suspension to an appropriate concentration using the filtered buffer. The optimal concentration depends on the nanoparticle material and size, but a good starting point is often in the range of 0.1-1 mg/mL. The solution should be transparent and not turbid.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize.
-
Enter the parameters for the dispersant (viscosity and refractive index) and the sample material (refractive index).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette. Ensure there are no air bubbles.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25 °C).
-
Perform at least three replicate measurements for each sample.
-
-
Data Interpretation:
-
The primary result is the intensity-weighted size distribution. A single, narrow peak indicates a monodisperse sample.[8]
-
The appearance of a second, larger peak or a broadening of the main peak over time is indicative of aggregation.[7]
-
The Polydispersity Index (PDI) is a measure of the width of the size distribution. A PDI value below 0.3 generally indicates a narrow size distribution, while a value above 0.5 suggests a broad distribution or the presence of aggregates.[18]
-
-
2. Transmission Electron Microscopy (TEM) for Visualization
-
Objective: To directly visualize the morphology, size, and aggregation state of nanoparticles.
-
Methodology:
-
Grid Preparation:
-
Use carbon-coated copper grids (200-400 mesh).
-
For improved sample adhesion and spreading, the grids can be made hydrophilic by glow discharge or plasma cleaning.[12]
-
-
Sample Application:
-
Hold the grid with fine-tipped tweezers.
-
Apply a small droplet (5-10 µL) of the diluted nanoparticle suspension onto the carbon-coated side of the grid.[19]
-
Allow the droplet to sit for 1-2 minutes to allow the nanoparticles to adsorb to the surface.
-
-
Wicking and Drying:
-
Carefully touch the edge of the grid with a piece of filter paper to wick away the excess liquid.[20]
-
Allow the grid to air-dry completely in a dust-free environment before loading it into the TEM.
-
-
Imaging:
-
Image the nanoparticles at various magnifications to assess their size, shape, and degree of aggregation.
-
-
3. Zeta Potential Measurement
-
Objective: To determine the surface charge of nanoparticles, which is a key indicator of colloidal stability.
-
Methodology:
-
Sample Preparation:
-
Prepare the nanoparticle suspension in a low ionic strength buffer, such as 10 mM NaCl.[21] High ionic strength can compress the electrical double layer and lead to an underestimation of the zeta potential.
-
The sample concentration should be similar to that used for DLS measurements.
-
-
Instrument Setup:
-
Use a dedicated zeta potential cell. Ensure the electrodes are clean.
-
Enter the dispersant parameters into the software.
-
-
Measurement:
-
Inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate.
-
The instrument applies an electric field and measures the electrophoretic mobility of the particles, from which the zeta potential is calculated using the Henry equation.[22]
-
-
Data Interpretation:
-
Mandatory Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. researchgate.net [researchgate.net]
- 3. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Interpret Dynamic Light Scattering Analysis Results | MtoZ Biolabs [mtoz-biolabs.com]
- 8. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Advances in Nitric Oxide-Releasing Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Hydrogel-Mediated Nitric Oxide Delivery Systems Targeted for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TEM Grid Preparation for Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analyzetest.com [analyzetest.com]
- 19. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 20. TEM Grid Preparation Procedure | McGovern Medical School [med.uth.edu]
- 21. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in nitric oxide nanoparticle synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of nitric oxide (NO) releasing nanoparticles. Our goal is to help you diagnose and resolve common issues to improve nanoparticle yield, loading efficiency, and stability.
Troubleshooting Low Yield and Instability
Low yield of nitric oxide nanoparticles is a frequent issue that can arise from various factors throughout the synthesis and purification process. This section provides a structured approach to identifying and addressing these problems.
Common Issues and Solutions
The following table summarizes common problems encountered during NO-nanoparticle synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Parameters to Monitor |
| Low or No Nanoparticle Formation | Incomplete reduction of the precursor. | Increase concentration or use a more potent reducing agent. Ensure optimal reaction temperature and time. | Precursor concentration, reducing agent concentration, temperature, reaction time. |
| Improper pH of the reaction mixture. | Optimize and maintain the pH throughout the synthesis process. Use a calibrated pH meter for accurate measurements.[1] | pH of the reaction solution. | |
| Incorrect reaction temperature. | Systematically vary the temperature to find the optimal condition for nucleation and growth. | Reaction temperature. | |
| Incomplete precursor dissolution. | Ensure complete dissolution of precursor salts before initiating the reaction, using adequate stirring or sonication. | Visual clarity of the precursor solution. | |
| Low Nitric Oxide (NO) Payload | Inefficient NO donor loading. | Optimize the concentration of the NO donor precursor. For S-nitrosothiols, ensure efficient nitrosation by controlling temperature and light exposure. For diazeniumdiolates, ensure high NO pressure and basic conditions.[2] | NO donor precursor concentration, reaction conditions for NO donor formation. |
| Premature NO release during synthesis or purification. | Use purification methods that minimize exposure to triggers of NO release (e.g., light, heat, certain metal ions).[3] For diazeniumdiolate-modified particles, perform synthesis and purification at low temperatures. | Temperature, light exposure, presence of metal ions. | |
| Degradation of the NO donor. | Ensure the stability of the NO donor under the chosen synthesis conditions. For instance, some NO donors are sensitive to acidic or basic environments. | pH, temperature, and duration of the synthesis process. | |
| Nanoparticle Aggregation | Insufficient stabilization by capping agents. | Increase the concentration of the capping agent. Ensure the capping agent is appropriate for the nanoparticle material and the solvent. | Capping agent concentration, nanoparticle size distribution (via DLS). |
| Changes in solvent composition or pH. | Maintain a consistent solvent environment and pH where nanoparticles are stable. Avoid transferring nanoparticles to a solvent in which they have poor dispersibility without appropriate surface modification. | Solvent polarity, pH. | |
| Formation of disulfide crosslinks (for S-nitrosothiol-modified nanoparticles). | Optimize the nitrosation and purification steps to minimize inter-particle crosslinking. | Nanoparticle size and aggregation state over time. | |
| Broad Size Distribution (Polydispersity) | Inconsistent nucleation and growth rates. | Control the rate of precursor addition. Ensure uniform mixing and temperature throughout the reaction. A sequential addition of silane (B1218182) precursors can improve monodispersity in silica (B1680970) nanoparticles.[4] | Rate of reagent addition, stirring speed, temperature gradient. |
| Ostwald ripening. | Control reaction time and temperature to minimize the growth of larger particles at the expense of smaller ones. | Reaction time, temperature. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in nitric oxide nanoparticle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric Oxide Nano-Delivery Systems for Cancer Therapeutics: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Releasing Nanomaterials for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Scaffold Size on Bactericidal Activity of Nitric Oxide Releasing Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the long-term storage of nitric oxide donors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the long-term storage and handling of nitric oxide (NO) donors. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and experimental use of nitric oxide donors.
Issue 1: Inconsistent or No NO Release Detected
-
Question: I am not detecting the expected release of nitric oxide from my NO donor solution. What could be the cause?
-
Answer: This is a common issue that can arise from several factors related to the storage and handling of the NO donor.
-
Degradation During Storage: NO donors are inherently unstable and can degrade over time, even when stored under recommended conditions. Improper storage temperatures, exposure to light, or moisture can accelerate this degradation. Refer to the stability data tables below to ensure you are using the appropriate storage conditions for your specific NO donor. For instance, S-nitroso-N-acetylpenicillamine (SNAP) shows significant degradation at room temperature and 4°C, but is much more stable at -20°C.[1] Diazeniumdiolates (NONOates) are generally more stable in solid form and at alkaline pH.[2][3]
-
Improper Solution Preparation: The stability of many NO donors is highly dependent on the pH of the solution. For example, NONOates are relatively stable in alkaline solutions (pH > 8.0) but decompose rapidly to release NO as the pH is lowered.[4] Ensure your buffer is at the correct pH and that the buffer components themselves do not react with the NO donor. Some buffer components like Tris and HEPES can react with NO or its byproducts.[5]
-
Leaching from Polymer Matrices: If the NO donor is incorporated into a polymer, it may leach out over time, leading to a diminished release of NO.
-
Inaccurate Detection Method: The method used to detect NO may not be sensitive enough or may be prone to interference. It is crucial to use a validated and appropriate detection method for your experimental setup. Common methods include the Griess assay, chemiluminescence, and HPLC-based techniques.
-
Issue 2: Rapid Decline in NO Donor Potency
-
Question: My stock solution of the NO donor seems to lose its activity much faster than expected. Why is this happening?
-
Answer: A rapid loss of potency is a clear indicator of accelerated degradation. Consider the following:
-
Temperature Fluctuations: Frequent freeze-thaw cycles or storage in a freezer with a poor seal can lead to temperature fluctuations that degrade the NO donor. Aliquoting stock solutions into smaller, single-use volumes can mitigate this.
-
Light Exposure: Many NO donors, particularly S-nitrosothiols (RSNOs), are light-sensitive.[6] Always store these compounds in amber vials or wrapped in aluminum foil to protect them from light.
-
Presence of Contaminants: Trace metal ions, especially copper (II), can catalyze the decomposition of RSNOs.[1] Using high-purity solvents and chelating agents like EDTA in your buffers can help to minimize this.
-
Hydrolysis: NO donors can be susceptible to hydrolysis. Ensure that the compound is stored in a desiccated environment and that solvents are anhydrous, if required by the specific compound's storage protocol.
-
Issue 3: Unexpected Biological Effects or Artifacts
-
Question: I am observing unexpected cellular responses or experimental artifacts that may not be related to nitric oxide. What could be the cause?
-
Answer: The decomposition products of NO donors can sometimes exert their own biological effects, leading to confounding results.
-
Byproduct Toxicity: For example, the decomposition of some NONOates can release amines, which may have their own cytotoxicity.[7] It is essential to run appropriate controls using the "spent" NO donor solution (a solution that has been allowed to fully decompose) to account for the effects of the byproducts.
-
pH Changes: The decomposition of some NO donors can alter the pH of the experimental medium, which can independently affect cellular function. Monitoring and buffering the pH of your system is crucial.
-
Reaction with Media Components: NO donors or the released NO can react with components of your cell culture medium or assay buffer, generating reactive nitrogen species that may have off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: How should I store my solid NO donor?
A1: Solid NO donors should generally be stored at low temperatures (-20°C or -80°C) in a tightly sealed container, protected from light and moisture.[1][7] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Always refer to the manufacturer's specific storage recommendations.
Q2: What is the best way to prepare a stock solution of an NO donor?
A2: For NONOates, it is recommended to prepare a concentrated stock solution in a basic buffer (e.g., 10 mM NaOH) where they are more stable.[4] This stock can then be diluted into your experimental buffer at the desired pH to initiate NO release. For RSNOs, prepare stock solutions in a suitable organic solvent or a metal-free, deoxygenated buffer immediately before use.
Q3: How can I verify the concentration and purity of my NO donor solution?
A3: The concentration and purity of NO donor solutions can be determined using several analytical techniques:
-
UV-Visible Spectroscopy: Many NO donors have a characteristic absorbance spectrum that can be used to determine their concentration. For example, NONOates typically have an absorbance maximum around 250 nm.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the NO donor from its degradation products and quantify its concentration.[8]
-
Griess Assay: This colorimetric assay can be used to indirectly measure the amount of NO released by quantifying the accumulation of nitrite (B80452), a stable oxidation product of NO.[2]
Q4: How long can I store my NO donor stock solution?
A4: The stability of NO donor stock solutions varies greatly depending on the compound, solvent, pH, temperature, and light exposure. It is always best to prepare fresh solutions for each experiment. If storage is necessary, it should be for the shortest possible time at low temperature and protected from light. Refer to the stability data tables for specific information.
Q5: What are the key differences in stability between the major classes of NO donors?
A5:
-
S-Nitrosothiols (RSNOs): Generally less stable, with stability influenced by their structure (tertiary > secondary > primary), pH, light, and the presence of metal ions.[6]
-
Diazeniumdiolates (NONOates): Relatively stable as solids and in alkaline solutions. Their rate of NO release is pH- and temperature-dependent.[4][9]
-
Metal-Nitrosyl Complexes: Stability varies widely depending on the metal center and ligands. Some are very stable, while others release NO upon exposure to light or chemical triggers.
Quantitative Data on NO Donor Stability
The following tables summarize the stability of common nitric oxide donors under various conditions.
Table 1: Half-lives (t½) of Common Diazeniumdiolates (NONOates) [9][10]
| NONOate | Half-life at 22-25°C, pH 7.4 | Half-life at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor |
| PROLI/NO | ~3 min | ~1.8 s | 2 |
| DEA/NO | 16 min | 2 min | 1.5 |
| MAHMA/NO | 3 min | 1 min | 2 |
| PAPA/NO | 77 min | 15 min | 2 |
| SPER/NO | 230 min | 39 min | 2 |
| DETA/NO | 56 h | 20 h | 2 |
Table 2: Stability of S-Nitrosothiols (RSNOs) Under Different Conditions
| RSNO | Conditions | Stability/Half-life | Reference |
| SNAP | Powder, -20°C | ~5% degradation after 8 weeks | [1] |
| SNAP | Powder, 4°C | ~45% degradation after 3 days | [1] |
| SNAP | Powder, Room Temp. | ~59% degradation after 3 days | [1] |
| GSNO | 0.05 M in 0.05 M phosphate (B84403) buffer, pH 7.2, Room Temp. | 90% decomposition in 20 days | [6] |
| SNAP | 0.05 M in 0.05 M phosphate buffer, pH 7.2, 37°C | Half-life of ~0.5 to 4 days (buffer concentration dependent) | [6] |
Experimental Protocols
Protocol 1: Quantification of Nitrite using the Griess Assay [2][11][12]
This protocol describes the colorimetric determination of nitrite, a stable product of NO oxidation, in aqueous solutions.
Materials:
-
Griess Reagent:
-
Component A: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (0.1% w/v in deionized water)
-
Component B: Sulfanilamide (1% w/v in 5% phosphoric acid)
-
-
Nitrite Standard Solution (e.g., 100 µM Sodium Nitrite)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540-550 nm
Procedure:
-
Prepare Nitrite Standards:
-
Create a series of nitrite standards by serially diluting the 100 µM stock solution in the same buffer as your samples. A typical range is 0-100 µM.
-
-
Sample Preparation:
-
Collect your experimental samples (e.g., cell culture supernatant). If necessary, centrifuge the samples to remove any particulate matter.
-
-
Griess Reaction:
-
Add 50 µL of each standard and sample to individual wells of the 96-well plate.
-
Add 50 µL of Component B (Sulfanilamide solution) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Component A (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Analysis of S-Nitrosothiols by HPLC [8]
This protocol provides a general method for the separation and quantification of RSNOs.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
RSNO standards of known concentration
Procedure:
-
Sample Preparation:
-
Prepare samples in a suitable buffer, keeping them on ice and protected from light.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the RSNO using a gradient of Mobile Phase B. The specific gradient will depend on the RSNO being analyzed and should be optimized.
-
Monitor the elution of the RSNO by its absorbance at its λmax (typically around 340 nm for the S-N bond and another wavelength for the parent thiol).
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of the RSNO standard and plotting the peak area against concentration.
-
Determine the concentration of the RSNO in your samples by comparing their peak areas to the standard curve.
-
Protocol 3: Real-Time Detection of NO Release by Chemiluminescence [5][13][14][15]
This protocol describes the highly sensitive detection of NO in the gas phase as it is released from a solution.
Materials:
-
Nitric oxide analyzer (chemiluminescence detector)
-
Reaction vessel with a port for sample injection and a gas inlet/outlet
-
Inert gas supply (e.g., nitrogen or argon)
-
Data acquisition system
Procedure:
-
System Setup:
-
Set up the reaction vessel and connect the gas outlet to the inlet of the chemiluminescence detector.
-
Start a continuous flow of inert gas through the reaction vessel to carry any released NO to the detector.
-
Allow the baseline signal of the detector to stabilize.
-
-
Calibration (Optional but Recommended):
-
Calibrate the instrument using a certified NO gas standard of a known concentration.
-
-
NO Release Measurement:
-
Inject your NO donor solution into the reaction vessel.
-
The released NO will be carried by the inert gas stream into the detector.
-
The detector will measure the chemiluminescence produced by the reaction of NO with ozone, which is proportional to the NO concentration.
-
Record the signal over time to obtain a profile of NO release.
-
-
Data Analysis:
-
The concentration of NO can be calculated from the signal intensity based on the instrument's calibration.
-
The total amount of NO released can be determined by integrating the area under the curve of the release profile.
-
Visualizations
Caption: Nitric oxide signaling pathway leading to vasodilation.
Caption: Experimental workflow for assessing NO donor stability.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NONOate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. osti.gov [osti.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. HPLC Method for Separation of S-Nitroso-L-glutathione and Glutathione oxidized on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
- 13. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 15. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
Technical Support Center: Strategies to Control Nitric Oxide Burst Release from Hydrogels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitric oxide (NO)-releasing hydrogels. The information is designed to address specific issues encountered during experimentation, with a focus on controlling the initial burst release of NO.
Troubleshooting Guides and FAQs
This section addresses common challenges in a question-and-answer format.
Issue 1: Excessive Initial Burst Release of Nitric Oxide
Q1: My hydrogel shows a very high initial burst release of NO within the first few hours, followed by a rapid decline. How can I achieve a more sustained release profile?
A1: An initial burst release is a common issue, often caused by the rapid dissolution and diffusion of the NO donor from the hydrogel surface. Here are several strategies to mitigate this effect:
-
Increase Hydrogel Crosslinking Density: A higher degree of crosslinking creates a tighter polymer network, which can physically hinder the diffusion of the NO donor molecule from the hydrogel matrix.[1] This can be achieved by increasing the concentration of the crosslinking agent or extending the crosslinking reaction time. However, be aware that excessive crosslinking can negatively impact other properties like swelling capacity and biodegradability.[1]
-
Covalent Attachment of the NO Donor: Instead of physically entrapping the NO donor, covalently bond it to the polymer backbone of the hydrogel.[2] This ensures that NO release is governed by the cleavage of the covalent bond (e.g., through hydrolysis, enzymatic action, or light), rather than simple diffusion, leading to a more controlled and sustained release.
-
Incorporate the NO Donor into a Hydrophobic Microenvironment: For lipophilic NO donors, using a hydrogel with hydrophobic domains can help to retain the donor and slow its release into the aqueous environment.[1] For example, Pluronic hydrogels contain hydrophobic poly(propylene oxide) (PPO) segments that can create a favorable environment for lipophilic molecules.[1]
-
Use a Coating or Shell: Applying a coating, such as a polyurethane shell, to the hydrogel can act as a diffusion barrier, slowing the initial release of the NO donor.[2]
Q2: I've tried increasing the crosslinking, but the burst release is still too high. Are there other hydrogel properties I can modify?
A2: Yes, besides crosslinking, you can modulate the following:
-
Porosity: A highly porous hydrogel will have a larger surface area exposed to the surrounding medium, leading to a faster release. Modifying the fabrication process, such as the freeze-drying technique, can alter the pore size and structure of the hydrogel, thereby influencing the release kinetics.[1]
-
Swelling Ratio: The swelling capacity of the hydrogel directly impacts the diffusion pathways for the NO donor.[1] For water-sensitive NO donors, a higher swelling ratio can lead to a faster release.[1] You can control the swelling ratio by adjusting the hydrophilicity of the polymer and the crosslinking density.
Issue 2: Premature Nitric Oxide Release and Hydrogel Stability
Q3: I'm observing significant NO release during the synthesis and purification of my hydrogel. How can I prevent this premature release?
A3: Premature NO release is often triggered by the conditions of the synthesis process itself. Consider the following:
-
Protect the NO Donor: For NO donors that are sensitive to light, heat, or certain pH conditions, ensure your synthesis and purification steps are performed under appropriate conditions (e.g., in the dark, at low temperatures, or in buffered solutions).
-
Use a Pro-drug Approach: Chemically modify the NO donor with a protecting group that can be cleaved under specific physiological conditions (e.g., by an enzyme).[1][2] This will keep the donor inactive during synthesis.
-
Optimize the Nitrosation Step: If you are synthesizing S-nitrosothiol (RSNO)-based hydrogels, the nitrosation process (reaction of a thiol with a nitrosating agent) should be carefully controlled to avoid the formation of unstable byproducts.[3][4]
Q4: My NO-releasing hydrogels are not stable during storage. What are the best practices for storing them?
A4: The stability of NO-releasing hydrogels depends on the type of NO donor and the hydrogel matrix.
-
Temperature and Light: Many NO donors, such as S-nitrosoglutathione (GSNO), are sensitive to heat and light.[1][5] Store hydrogels in a cool, dark place, such as a refrigerator at 4°C, and in light-protected containers.
-
Moisture: For hydrogels containing water-sensitive NO donors, storage in a desiccated environment is crucial to prevent premature decomposition.
-
Lyophilization: Freeze-drying the hydrogel to create a powder form can significantly enhance storage stability. The hydrogel can then be reconstituted before use.[1] A study by Yoo et al. showed that a powder formulation of GSNO, pectin, alginate, and PEG remained stable for more than four months at 4°C or 37°C.[1]
Quantitative Data on Nitric Oxide Release
The following tables summarize quantitative data on NO release from various hydrogel systems to aid in experimental design and comparison.
Table 1: Release Characteristics of Different NO Donors from Hydrogels
| NO Donor Type | Hydrogel Matrix | Release Trigger | Release Duration | Key Findings |
| S-nitrosoglutathione (GSNO) | Pluronic F-127/Chitosan (B1678972) | Temperature | Up to 7 days | Sustained release with a half-life of approximately 24.5 hours.[5] |
| S-Nitroso-N-acetylpenicillamine (SNAP) | Gelatin Methacrylate (GelMA) | Physiological Conditions | Over 80 hours | Prolonged and sustained NO release was observed.[6] |
| N-diazeniumdiolates (NONOates) | Peptide-based | pH | Up to 15 days | A smooth release profile was achieved over an extended period.[1][7] |
| L-arginine | Chitosan/Hyaluronic Acid | Enzymatic (Glucose Oxidase) | Not specified | Synergistic effects of NO and peroxynitrite release.[8] |
Table 2: Effect of Hydrogel Composition on NO Release
| Hydrogel Polymer | NO Donor | Crosslinking Method | NO Release Profile | Reference |
| Chitosan/Alginate | GSNO | Physical | Continuous delivery for 168 hours. | [9] |
| Pluronic F-127/Alginate | GSNO | Thermal | Sustained release over 7 days, with 8.02% released in the first 4 hours.[5] | [5] |
| Poly(vinyl alcohol) (PVA) | NONOate | Chemical | Not specified | Incorporation of primary amines for NO adduct formation.[10] |
| Gelatin | GelSNO | Enzymatic (HRP/H2O2) | Controllable release for up to 14 days.[11] | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of NO-releasing hydrogels.
Protocol 1: Synthesis of S-Nitrosoglutathione (GSNO)-Loaded Pluronic F-127/Chitosan Hydrogel
This protocol is adapted from a previously published procedure.[12]
-
Preparation of Chitosan Solution: Dissolve 50 mg of chitosan and 100 mg of lactic acid in 5 mL of deionized water. Stir the mixture at 600 rpm at room temperature for 15 minutes.
-
Preparation of Pluronic F-127 Solution: In a separate beaker, dissolve the desired amount of Pluronic F-127 in the chitosan solution at 4°C to form the hydrogel precursor solution.
-
Incorporation of GSNO: Dissolve S-nitrosoglutathione (GSNO) in the Pluronic F-127/chitosan solution at 4°C with gentle stirring until a homogenous solution is obtained. The final concentration of GSNO will depend on the desired NO release characteristics.
-
Gelation: The prepared solution will exist as a liquid at low temperatures and will undergo gelation upon warming to physiological temperature (around 37°C).
Protocol 2: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a common indirect method for measuring NO release by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻).[13][14]
-
Sample Collection: At predetermined time points, collect aliquots of the release medium (e.g., phosphate-buffered saline, PBS) in which the NO-releasing hydrogel is incubated.
-
Preparation of Griess Reagent: The Griess reagent is typically a two-part solution.
-
Griess Reagent I: A solution of sulfanilamide (B372717) in an acidic solution (e.g., phosphoric acid).
-
Griess Reagent II: A solution of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Reaction: In a 96-well plate, add your collected samples. Then, add Griess Reagent I followed by Griess Reagent II to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to occur.
-
Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in your samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Strategies to control the initial burst release of nitric oxide.
Caption: Experimental workflow for the Griess assay.
Caption: Simplified signaling pathway of nitric oxide.
References
- 1. Advances in Nitric Oxide-Releasing Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Hydrogel-Mediated Nitric Oxide Delivery Systems Targeted for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Methods for the Direct Detection and Labeling of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Routes for Formation of S-Nitrosothiols in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide-Releasing Thermoresponsive Pluronic F127/Alginate Hydrogel for Enhanced Antibacterial Activity and Accelerated Healing of Infected Wounds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitric Oxide Release from Antimicrobial Peptide Hydrogels for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Griess Test [protocols.io]
- 14. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Nitric Oxide Delivery Systems in Dermatology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of nitric oxide (NO) delivery systems in dermatological research. This guide addresses common challenges and frequently asked questions related to the formulation, characterization, and in vitro testing of NO-releasing nanoparticles, hydrogels, and prodrugs.
Troubleshooting Guides
This section is designed to help researchers identify and resolve specific issues encountered during their experiments.
Nanoparticle-Based NO Delivery Systems
| Question (Problem) | Answer (Potential Causes and Solutions) |
| Why am I observing a rapid, uncontrolled burst release of NO from my nanoparticles? | Potential Causes: Surface-adsorbed NO donor: A significant portion of the NO donor may be adsorbed to the nanoparticle surface rather than encapsulated.High porosity of the nanoparticle matrix: A porous structure can lead to rapid diffusion of NO.Rapid degradation of the polymer matrix: The polymer composing the nanoparticles may be degrading too quickly in the release medium.Solutions: Optimize the formulation process: Modify the synthesis parameters (e.g., homogenization speed, solvent evaporation rate) to improve encapsulation efficiency. Consider using a core-shell nanoparticle design to better contain the NO donor.Select a denser polymer matrix: Choose a polymer with lower permeability to NO or increase the cross-linking density of the existing polymer.Modify the surface of the nanoparticles: Apply a coating to the nanoparticles to act as a diffusion barrier and slow the release of NO. |
| My NO-releasing nanoparticles are showing significant aggregation. What can I do? | Potential Causes: Insufficient surface charge: Low zeta potential can lead to a lack of electrostatic repulsion between particles.Inadequate steric stabilization: The stabilizing agent (e.g., PEG) may not be dense enough on the particle surface.Inappropriate storage conditions: Lyophilization without a suitable cryoprotectant or storage in a non-optimal buffer can cause aggregation.Solutions: Incorporate charged monomers or surfactants: This will increase the surface charge and enhance electrostatic repulsion.Increase the density of the steric stabilizer: Use a higher concentration of the stabilizing polymer during synthesis.Optimize storage and redispersion: Use cryoprotectants like trehalose (B1683222) during lyophilization and redisperse the nanoparticles in a suitable buffer with gentle sonication. |
| The drug loading efficiency of my NO-releasing nanoparticles is consistently low. How can I improve it? | Potential Causes: Poor affinity between the NO donor and the polymer matrix: The NO donor may have low solubility in the polymer.Drug leakage during the formulation process: The NO donor may be lost during washing or purification steps.Suboptimal formulation parameters: The ratio of drug to polymer, the type of solvent, and the emulsifier concentration can all affect loading efficiency.Solutions: Select a more compatible polymer: Choose a polymer with a chemical structure that has a higher affinity for the NO donor.[1] Optimize the encapsulation method: Techniques like double emulsion or nanoprecipitation can be more effective for certain types of NO donors.Adjust formulation parameters: Systematically vary the drug-to-polymer ratio and other formulation variables to find the optimal conditions for high loading efficiency.[2] |
Hydrogel-Based NO Delivery Systems
| Question (Problem) | Answer (Potential Causes and Solutions) |
| My NO-releasing hydrogel is degrading too quickly, leading to a short release duration. How can I extend the release? | Potential Causes: Low cross-linking density: Insufficient cross-linking results in a less stable hydrogel network.Hydrolytically unstable cross-linkers: The cross-linkers used may be susceptible to rapid hydrolysis.Enzymatic degradation: If using a natural polymer, it may be susceptible to enzymatic degradation in the release medium.Solutions: Increase the cross-linker concentration: This will create a denser network that degrades more slowly.Use more stable cross-linkers: Select cross-linkers that are less prone to hydrolysis.Modify the polymer backbone: Chemical modification of the polymer can reduce its susceptibility to enzymatic degradation. |
| The NO release from my hydrogel is inconsistent and not reproducible. What are the likely causes? | Potential Causes: Inhomogeneous distribution of the NO donor: The NO donor may not be uniformly dispersed throughout the hydrogel matrix.Variations in hydrogel swelling: Inconsistent swelling behavior can lead to variable release rates.Sensitivity to environmental factors: The release of NO from some donors is sensitive to pH, light, or temperature, and these factors may not be well-controlled.Solutions: Improve mixing during formulation: Ensure thorough and uniform mixing of the NO donor into the polymer solution before gelation.Standardize the hydrogel preparation and swelling conditions: Control factors such as hydration time and the composition of the release medium.Control environmental factors: Maintain consistent pH, temperature, and light exposure during release studies.[3] |
| I'm observing poor skin adhesion with my topical NO-releasing hydrogel. How can I improve this? | Potential Causes: Low viscosity of the hydrogel: The hydrogel may be too fluid to remain in place on the skin.Hydrophilic nature of the hydrogel: A highly hydrophilic hydrogel may not interact well with the hydrophobic surface of the skin.Lack of mucoadhesive properties: The polymer may not have inherent adhesive properties.Solutions: Incorporate a viscosity-enhancing agent: Add a biocompatible polymer to increase the viscosity of the hydrogel.Include a hydrophobic component: The addition of a small amount of a hydrophobic polymer or lipid can improve interaction with the skin.Use a mucoadhesive polymer: Polymers like chitosan (B1678972) or carbopol can be added to the formulation to enhance adhesion to the skin. |
NO-Releasing Prodrugs
| Question (Problem) | Answer (Potential Causes and Solutions) |
| My NO-releasing prodrug is unstable and releases NO prematurely. How can I improve its stability? | Potential Causes: Susceptibility to hydrolysis: The chemical bond that masks the NO donor may be too labile in aqueous environments.Enzymatic degradation: The prodrug may be a substrate for enzymes present in the formulation or on the skin.Photodegradation: Exposure to light can trigger the premature release of NO.Solutions: Modify the chemical structure of the prodrug: Alter the promoiety to create a more stable chemical bond that is less susceptible to hydrolysis.[4]Incorporate the prodrug into a protective vehicle: Encapsulating the prodrug in nanoparticles or a stable cream base can protect it from enzymatic degradation.[5]Protect the formulation from light: Store the prodrug and the final formulation in light-resistant containers. |
| The conversion of the prodrug to the active NO donor is inefficient, resulting in low NO release. What could be the issue? | Potential Causes: Insufficient activating stimulus: The trigger for prodrug conversion (e.g., specific enzymes, pH change) may not be present at a high enough level at the target site.Poor skin penetration of the prodrug: The prodrug may not be reaching the deeper layers of the skin where the activating stimulus is located.The prodrug is too stable: The chemical modifications made to enhance stability may have made the prodrug resistant to activation.Solutions: Co-formulate with an activating agent: If the activation is enzymatic, consider including a penetration enhancer to allow the prodrug to reach areas with higher enzyme concentrations.Optimize the lipophilicity of the prodrug: Adjust the chemical structure of the prodrug to achieve an optimal balance between stability and skin penetration.Redesign the promoiety: Create a new promoiety that is more sensitive to the intended activating stimulus. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the main challenges in delivering nitric oxide topically? | The primary challenges are the short half-life of NO (a few seconds), its high reactivity, and the difficulty in achieving controlled and sustained release at the target site.[6] Gaseous NO is impractical for topical application due to the need for specialized equipment.[7] |
| How do nanoparticles help overcome the limitations of NO delivery? | Nanoparticles can encapsulate NO donors, protecting them from premature degradation and allowing for a more controlled and sustained release.[4][7] Their small size can also enhance penetration into the skin.[8] |
| What are the advantages of using hydrogels for topical NO delivery? | Hydrogels are highly biocompatible, can provide a moist environment conducive to wound healing, and can be formulated to have a sustained release of NO.[9] They can also be designed to be responsive to environmental stimuli such as pH or temperature. |
| What is the role of prodrugs in nitric oxide delivery? | Prodrugs are inactive molecules that are converted into an active NO donor at the target site. This approach can improve the stability of the NO donor and allow for more targeted delivery.[4] |
| How can I measure the amount of nitric oxide released from my delivery system? | The most common method is the Griess assay, which indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) and nitrate.[10] Other methods include chemiluminescence and electrochemical sensors.[11][12] |
| What factors influence the skin penetration of my NO delivery system? | Key factors include the size and surface properties of the delivery vehicle (for nanoparticles), the lipophilicity of the molecule, and the overall composition of the formulation.[13] The condition of the skin barrier also plays a crucial role. |
| Are there any safety concerns with topical nitric oxide delivery? | While NO is naturally produced in the body, high concentrations can be cytotoxic. Some NO donors, like diazeniumdiolates, have a risk of methemoglobin formation.[14] Therefore, it is crucial to control the dose and release rate of NO from the delivery system. |
Data Presentation
Table 1: Comparative Efficacy of Topical NO Delivery Systems in Preclinical Models
| Delivery System | Model | Target | Efficacy | Reference |
| NO-releasing Nanoparticles | Murine wound infection | Methicillin-resistant S. aureus (MRSA) | Significant reduction in bacterial load and accelerated wound closure. | [15] |
| NO-releasing Gel | Porcine wound infection | MRSA from atopic dermatitis isolate | 99.23% reduction in MRSA with 20% NO+GEL at day 7. | [15] |
| NO-releasing Cream | Porcine wound infection | MRSA from atopic dermatitis isolate | 99.97% reduction in MRSA with 6% NO+CREAM at day 7. | [15] |
| NO-producing Gel | Human open-label pilot study | Acne vulgaris | 50% reduction in Global Acne Grading System score within eight weeks. | [10][14] |
| NO-releasing Formulation | Porcine wound infection | Nares-isolated MRSA | 99.84% reduction in bacteria with 0.9% NVN 4428 at day 7. | [16] |
Experimental Protocols
Griess Assay for Quantification of Nitric Oxide Release
This protocol describes the indirect measurement of NO release by quantifying its stable end-product, nitrite, in an aqueous solution.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
Note: Store both components protected from light at 4°C.
-
-
Nitrite standard solution (e.g., sodium nitrite)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Nitrite Standards: Create a series of nitrite standards (e.g., 0-100 µM) by diluting the stock nitrite solution in the same buffer used for the release study (e.g., PBS).
-
Sample Collection: At predetermined time points, collect aliquots of the release medium from your experimental setup (e.g., the receptor chamber of a Franz diffusion cell containing your NO-releasing formulation).
-
Griess Reaction: a. In a 96-well plate, add 50 µL of each standard and sample to individual wells. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations. Use the equation of the line from the standard curve to calculate the nitrite concentration in your samples.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to evaluate the permeation of an NO-releasing formulation through a skin model.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human, porcine) or synthetic membrane
-
Receptor medium (e.g., PBS, pH 7.4), degassed
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C (for skin)
-
Syringes for sampling
-
Your topical NO-releasing formulation
Procedure:
-
Prepare the Skin Membrane: a. Thaw frozen excised skin at room temperature. b. Cut the skin to a size that fits the Franz diffusion cell, ensuring the stratum corneum is intact. c. Equilibrate the skin in the receptor medium for at least 30 minutes before mounting.
-
Assemble the Franz Diffusion Cells: a. Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin. b. Place a small stir bar in the receptor chamber. c. Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber. d. Clamp the chambers together securely. e. Place the assembled cells in the heating block/water bath set to maintain a skin surface temperature of 32°C.
-
Dose Application: a. Apply a known amount of your NO-releasing formulation to the surface of the skin in the donor chamber.
-
Sampling: a. At predetermined time intervals, withdraw a sample from the receptor chamber through the sampling arm. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: a. Analyze the collected samples for NO (or its breakdown products) using a validated analytical method, such as the Griess assay.
-
Data Analysis: a. Calculate the cumulative amount of NO permeated per unit area over time. b. Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
Visualizations
Nitric Oxide Signaling Pathway in Dermatology
Caption: The NO/cGMP signaling cascade in skin.
Experimental Workflow for Topical NO Delivery System Development
Caption: Development and evaluation workflow for topical NO delivery.
Troubleshooting Logic for Low Therapeutic Efficacy
Caption: Decision tree for troubleshooting low efficacy.
References
- 1. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efficiency drug loading: Topics by Science.gov [science.gov]
- 3. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Emerging strategies for nitric oxide production and their topical application as nanodressings to promote diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide Nanoparticle Technology: A Novel Antimicrobial Agent in the Context of Current Treatment of Skin and Soft Tissue Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights in Topical Drug Delivery for Skin Disorders: From a Nanotechnological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Hydrogel-Mediated Nitric Oxide Delivery Systems Targeted for Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of experimental methods for nitric oxide release from cardiovascular implants; bypass grafts as an exemplar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nitric Oxide Generating Formulation as an Innovative Approach to Topical Skin Care: An Open-Label Pilot Study [mdpi.com]
- 15. Antimicrobial and healing efficacy of sustained release nitric oxide nanoparticles against Staphylococcus aureus skin infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy of a nitric oxide-releasing formulation on nares isolated Methicillin-Resistant Staphylococcus aureus in porcine wound infection model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of In Vivo Models for Nitric Oxide-Based Topical Therapeutics
This support center provides guidance for researchers, scientists, and drug development professionals working with in vivo models for evaluating topical therapeutic candidates, with a focus on nitric oxide (NO)-releasing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo models for testing topical anti-inflammatory and antimicrobial agents?
A1: The choice of model depends on the therapeutic indication. For dermatology, common models include:
-
Murine Models:
-
Oxazolone- or TPA-induced ear swelling model: For assessing acute anti-inflammatory activity.
-
Cutibacterium acnes-induced inflammation model: To simulate inflammatory acne vulgaris.
-
Wound healing models (excisional or incisional): To evaluate effects on tissue repair and regeneration.
-
-
Swine Models: The skin of domestic pigs is anatomically and physiologically similar to human skin, making it a valuable model for toxicology, pharmacokinetics (PK), and efficacy studies.
-
Rabbit Models: Often used for dermal irritation and sensitization studies (e.g., Draize test).
Q2: How does the nitric oxide (NO) release profile of our candidate affect the experimental design?
A2: The NO-release kinetics are critical. A rapid-release formulation may be suited for acute antimicrobial effects, requiring frequent, short-term application. A sustained-release formulation designed for chronic inflammation would necessitate a different dosing schedule and longer study duration to observe therapeutic effects. It is crucial to characterize the release profile in vitro before designing in vivo studies to ensure the dosing regimen is appropriate.
Q3: What are the key biomarkers to measure when assessing the efficacy of an NO-based therapeutic in vivo?
A3: Key biomarkers include:
-
Inflammatory Cytokines: Measurement of tissue levels of TNF-α, IL-1β, IL-6 via ELISA or qPCR.
-
Vascular Changes: Assessment of erythema (redness) and edema (swelling).
-
Microbial Load: Colony-forming unit (CFU) counts from tissue biopsies for antimicrobial assessments.
-
Immune Cell Infiltration: Histological analysis to quantify infiltration of neutrophils and macrophages.
-
Gene Expression: Analysis of genes related to inflammation and tissue repair pathways.
Troubleshooting Guides
Problem 1: High Variability in Lesion Scores or Inflammatory Markers Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Disease Induction | Refine the induction protocol. Ensure the same amount and concentration of the inflammatory agent (e.g., C. acnes, TPA) is applied uniformly to the target area on all animals. |
| Improper Drug Application | Ensure the topical formulation is applied consistently. Use a positive displacement pipette or syringe to apply a precise volume/weight. Gently rub the formulation in for a standardized duration. |
| Animal Grooming/Licking | Animals may remove the test article. Consider using a protective collar (Elizabethan collar) for a short period post-application or a bio-occlusive dressing if it doesn't interfere with the study endpoints. |
| Differences in Animal Strain/Age/Sex | Ensure all animals are from the same supplier, strain, sex, and are within a narrow age and weight range. Some inflammatory responses can be sex-dependent. |
Problem 2: Lack of Efficacy Compared to In Vitro Results
| Potential Cause | Troubleshooting Step |
| Poor Skin Penetration | The formulation vehicle may be suboptimal for transdermal delivery. Test different vehicle compositions (e.g., gels, creams, ointments) to improve skin penetration. Perform ex vivo skin penetration studies using Franz diffusion cells. |
| Insufficient Dose or Dosing Frequency | The concentration of the active ingredient may be too low, or the dosing frequency may be insufficient to maintain a therapeutic level of NO at the target site. Conduct a dose-ranging study to identify the optimal dose and schedule. |
| Rapid Drug Degradation | The NO-releasing compound may be unstable in the in vivo environment. Analyze the stability of the compound in the formulation and on the skin surface over time. |
Below is a troubleshooting workflow for addressing high data variability.
Detailed Experimental Protocols
Protocol: Murine Model of Cutibacterium acnes-Induced Skin Inflammation
This protocol describes a common method for inducing an inflammatory response similar to acne to test the efficacy of a topical therapeutic.
-
Animal Selection: Use male CD-1 or BALB/c mice, 8-10 weeks old. Acclimate animals for at least 7 days before the experiment.
-
Preparation of C. acnes: Culture C. acnes (e.g., ATCC 6919) under anaerobic conditions. On the day of injection, wash the bacteria with sterile phosphate-buffered saline (PBS) and resuspend to a concentration of 1x10⁸ CFU/mL. Heat-kill the bacteria at 60°C for 1 hour.
-
Inflammation Induction:
-
Anesthetize the mice.
-
Inject 20 µL of the heat-killed C. acnes suspension intradermally into the right ear pinna.
-
Inject 20 µL of sterile PBS into the left ear pinna as an internal control.
-
-
Treatment Application:
-
Begin treatment 4 hours post-injection.
-
Apply 20 mg of the test article (e.g., berdazimer gel 10.3%), vehicle control, or positive control (e.g., topical clindamycin) to the surface of the right ear.
-
Repeat treatment according to the predetermined dosing schedule (e.g., once or twice daily).
-
-
Endpoint Measurement (24-48 hours post-induction):
-
Ear Thickness: Measure the thickness of both ears using a digital caliper. The change in thickness (right ear - left ear) is the primary efficacy endpoint.
-
Tissue Biopsy: Euthanize the animals and collect a 4-mm punch biopsy from the ear.
-
Analysis: Homogenize the tissue for cytokine analysis (ELISA for TNF-α, IL-1β) or fix in formalin for histological evaluation (H&E staining for immune cell infiltration).
-
The following diagram illustrates the general workflow for this type of in vivo experiment.
Technical Support Center: Optimization of Dosing Frequency for Topical Nitric Oxide Gels
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing frequency of topical nitric oxide (NO) gels. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How do I determine the initial dosing frequency for my topical NO gel experiment?
A1: The initial dosing frequency should be based on the therapeutic indication and the release kinetics of your specific gel formulation. A common starting point observed in clinical trials is once or twice daily application.[1][2][3] For indications requiring sustained NO exposure, such as chronic wound healing or persistent infections, a twice-daily application might be more appropriate.[2] For conditions with a less critical need for constant NO levels, a once-daily application may suffice and can improve patient compliance.[1][3][4]
Q2: What are the key factors that influence the optimal dosing frequency?
A2: Several factors can influence the ideal dosing frequency:
-
NO Release Profile: The rate and duration of NO release from the gel are critical. Formulations with rapid release may require more frequent application, while sustained-release formulations can be applied less often.
-
Skin Permeation: The ability of NO to penetrate the stratum corneum and reach the target tissue will affect how often the gel needs to be applied.[5][6] Factors like molecular size, lipophilicity, and the pH of the formulation can influence skin absorption.[7]
-
Biological Half-life of NO: Nitric oxide is a transient signaling molecule with a short half-life.[8] The dosing frequency should be sufficient to maintain a therapeutic concentration at the target site.
-
Pathophysiology of the Target Condition: The specific condition being treated will dictate the required duration and level of NO exposure. For example, antimicrobial applications may require a different dosing regimen than treatments aimed at vasodilation.[9][10]
-
Patient-Specific Factors: Skin hydration, thickness, and the presence of any skin barrier defects can alter drug absorption and influence the optimal dosing schedule.[7]
Q3: What are the signs of potential over- or under-dosing in my experiments?
A3:
-
Over-dosing: The most commonly reported adverse events in clinical studies are application-site reactions, such as erythema (redness) and mild irritation.[1][3] In pre-clinical models, excessive inflammation or tissue damage at the application site could indicate over-dosing. Systemic side effects are less common with topical application but could theoretically include hypotension if significant systemic absorption occurs.
-
Under-dosing: A lack of therapeutic effect is the primary indicator of under-dosing. This could manifest as a failure to see a reduction in microbial load, no improvement in wound healing parameters, or no change in blood flow, depending on the experimental endpoint.
Q4: How can I assess the efficacy of my chosen dosing regimen?
A4: Efficacy can be assessed through a variety of quantitative and qualitative measures depending on the research focus:
-
Wound Healing: Measure the rate of wound closure, changes in wound area, and re-epithelialization.[11][12] Histological analysis can be used to assess collagen deposition and tissue architecture.[11]
-
Antimicrobial Activity: Quantify the reduction in microbial burden (e.g., colony-forming units) from baseline.[9]
-
Vasodilation/Blood Flow: Techniques like laser Doppler flowmetry can be used to measure changes in cutaneous blood flow.[5]
-
Clinical Efficacy Scores: For conditions like acne or molluscum contagiosum, standardized grading systems (e.g., Global Acne Grading System) can be used to assess changes in lesion counts and severity.[1][2][8][13]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of Efficacy | Dosing frequency is too low. | Increase the dosing frequency (e.g., from once daily to twice daily) and monitor for a therapeutic response. |
| NO release from the gel is insufficient. | Characterize the NO release profile of your gel in vitro. Consider reformulating the gel to achieve a higher or more sustained release. | |
| Poor skin permeation. | Conduct skin permeation studies using Franz diffusion cells.[6] Modify the gel formulation to enhance penetration (e.g., by altering the vehicle or including permeation enhancers). | |
| Application-Site Reactions (e.g., Erythema) | Dosing frequency is too high. | Reduce the dosing frequency (e.g., from twice daily to once daily).[1][3] |
| Concentration of the NO donor is too high. | Decrease the concentration of the active nitric oxide-releasing agent in the gel formulation. | |
| Irritation from vehicle components. | Test the vehicle alone as a control to determine if the irritation is caused by the NO donor or other excipients. | |
| Inconsistent Results | Variability in gel application. | Standardize the amount of gel applied at each dose and ensure uniform spreading over the target area. |
| Differences in skin barrier function. | Use a consistent animal model or, in clinical studies, note any variations in skin condition that might affect absorption. | |
| Instability of the NO-releasing compound. | Assess the stability of your formulation over time and under different storage conditions. |
Data Presentation
Table 1: Examples of Dosing Frequencies from Clinical Trials
| Indication | Drug/Formulation | Concentration(s) | Dosing Frequency | Reference |
| Molluscum Contagiosum | Berdazimer gel (SB206) | 4%, 8%, 12% | Once or Twice Daily | [1][3] |
| Molluscum Contagiosum | Berdazimer gel, 10.3% | 10.3% | Once Daily | [4] |
| Tinea Pedis | SB208 | 2%, 4%, 16% | Once Daily | [14] |
| Acne Vulgaris | SB204 | 1%, 4% | Twice Daily | [2] |
| Acne Vulgaris | NO-producing dual gel | Not specified | Twice Daily | [8][13] |
| Chronic Wounds | Gaseous NO | 8-10 ppm | 8 hours daily | [15] |
| Onychomycosis | NORS-gel | Not specified | Daily | [16] |
Experimental Protocols
1. In Vitro Nitric Oxide Release Assay
-
Objective: To quantify the rate and duration of nitric oxide release from the topical gel.
-
Methodology:
-
A known quantity of the NO-releasing gel is applied to a suitable membrane (e.g., dialysis membrane) in a sealed chamber.
-
The chamber is purged with an inert gas (e.g., nitrogen) to remove atmospheric oxygen, which can react with NO.
-
A constant flow of the inert gas carries the released NO to a chemiluminescence nitric oxide analyzer.
-
The analyzer detects the reaction of NO with ozone, which produces a light emission proportional to the NO concentration.
-
Data is collected over time to generate a release profile, typically reported in parts per billion (ppb) or moles per second.[8][17]
-
2. Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
-
Objective: To assess the penetration of the NO donor or its byproducts through the skin.[6]
-
Methodology:
-
Excised skin (e.g., porcine or human cadaver skin) is mounted on a Franz diffusion cell, separating the donor and receptor chambers.
-
The topical NO gel is applied to the epidermal side (donor chamber).
-
The receptor chamber is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at a physiological temperature.
-
At predetermined time points, samples are withdrawn from the receptor chamber.
-
The samples are analyzed for the concentration of the NO donor or a stable metabolite using an appropriate analytical method (e.g., HPLC, Griess assay for nitrite/nitrate).
-
The cumulative amount of the substance permeated per unit area is plotted against time to determine the permeation rate.
-
3. In Vivo Wound Healing Model (Murine Splinted Excisional Wound)
-
Objective: To evaluate the efficacy of the topical NO gel in promoting wound closure.[11]
-
Methodology:
-
Full-thickness excisional wounds are created on the dorsum of anesthetized mice.
-
A silicone splint is sutured around the wound to prevent skin contraction, ensuring healing occurs primarily through granulation and re-epithelialization.
-
A standardized amount of the topical NO gel (or vehicle control) is applied to the wound bed according to the desired dosing frequency.
-
The wound is covered with a semi-occlusive dressing.
-
Digital photographs of the wound are taken at regular intervals.
-
Wound area is quantified using image analysis software, and the percentage of wound closure is calculated over time.[11][12]
-
At the end of the experiment, tissue samples can be harvested for histological analysis (e.g., H&E staining for re-epithelialization, Masson's trichrome or picrosirius red for collagen deposition).[11]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jcadonline.com [jcadonline.com]
- 3. Efficacy and tolerability of an investigational nitric oxide-releasing topical gel in patients with molluscum contagiosum: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dermal application of nitric oxide in vivo: kinetics, biological responses, and therapeutic potential in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researchers Develop Innovative Nitric Oxide Therapy for Skin Cancer – Department of Chemistry [chem.unc.edu]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [scholarship.miami.edu]
- 10. Nitric oxide therapy for dermatologic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide-releasing gel accelerates healing in a diabetic murine splinted excisional wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical Wound Treatment with a Nitric Oxide-Releasing PDE5 Inhibitor Formulation Enhances Blood Perfusion and Promotes Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Phase 2, Controlled, Dose-Ranging Study of SB208, an Investigational Topical Nitric Oxide-Releasing Drug, for the Treatment of Tinea Pedis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. A Non-Prescription Nitric Oxide Releasing Gel Demonstrates In Vitro Anti-fungal Activity and Supports Nail Clearance in Patients with Onychomycosis | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 17. The Utilization of a Topical Nitric Oxide Generating Serum in Aesthetic Medicine [gavinpublishers.com]
Validation & Comparative
A Comparative Analysis of Novan's SB204 and Traditional Acne Vulgaris Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Novan's investigational drug, SB204, with established traditional treatments for acne vulgaris, including topical retinoids, benzoyl peroxide, and oral antibiotics. This analysis is based on available clinical trial data and is intended to inform research and development professionals in the dermatology sector.
Executive Summary
Acne vulgaris is a multifactorial skin condition involving abnormal keratinization, excess sebum production, inflammation, and the presence of Cutibacterium acnes. While traditional therapies target these pathways with varying degrees of success, this compound's SB204, a nitric oxide-releasing topical agent, presents a novel mechanism of action. This guide synthesizes efficacy data and experimental methodologies from clinical trials to provide a comparative overview of these treatments. Although no direct head-to-head trials have been identified, this document aims to offer a parallel analysis based on vehicle-controlled studies.
Mechanism of Action Overview
SB204: This topical agent utilizes a new chemical entity that releases nitric oxide, which has both antimicrobial and anti-inflammatory properties. This dual action targets both the bacterial and inflammatory components of acne.[1]
Topical Retinoids (e.g., Adapalene): These vitamin A derivatives normalize the desquamation of follicular epithelium, preventing the formation of microcomedones. They also possess anti-inflammatory properties.
Benzoyl Peroxide: A potent antimicrobial agent that releases free oxygen radicals, killing C. acnes. It also has keratolytic and comedolytic effects. A key advantage is the lack of bacterial resistance development.
Oral Antibiotics (e.g., Doxycycline): These agents have both anti-inflammatory and antibacterial effects, reducing the population of C. acnes and suppressing the inflammatory response.
Comparative Efficacy Data
The following table summarizes the efficacy of SB204 and representative traditional acne treatments based on data from their respective clinical trials. It is crucial to note that these results are not from head-to-head studies and are presented for comparative purposes.
| Treatment | Study Phase | Vehicle/Comparator | Duration | Mean Percent Reduction in Inflammatory Lesions | Mean Percent Reduction in Non-Inflammatory Lesions | Reference |
| SB204 4% Gel | Phase 3 (NI-AC302) | Vehicle | 12 Weeks | ~24% (Absolute reduction of 12.9 vs 10.6 for vehicle) | ~24% (Absolute reduction of 14.9 vs 12.3 for vehicle) | [2] |
| Adapalene 0.3% / BPO 2.5% Gel | Phase 3 | Vehicle | 12 Weeks | Not explicitly stated as percent, but superior to vehicle | Not explicitly stated as percent, but superior to vehicle | [3] |
| Benzoyl Peroxide 2.5% Gel | Phase 3 | Vehicle | 12 Weeks | ~65% (Median reduction) | ~65% (Median reduction) | [4][5] |
| Oral Doxycycline | Phase 2 | Placebo | 12 Weeks | Dose-dependent, up to ~38% (2.4 mg/kg/day) | Not reported | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
Below are summaries of the methodologies for key clinical trials of SB204 and traditional acne treatments.
This compound's SB204 Phase 3 Program (e.g., NI-AC302)
-
Study Design: A multi-center, randomized, double-blind, vehicle-controlled, parallel-group study.[7]
-
Participants: Approximately 1,300 subjects aged 9 years and older with moderate to severe acne vulgaris.[7]
-
Inclusion Criteria: Minimum of 25 to 70 non-inflammatory lesions and 20 to 40 inflammatory lesions on the face.[2]
-
Treatment Regimen: SB204 4% gel or vehicle gel applied topically once daily for 12 weeks.[7]
-
Primary Efficacy Endpoints:
-
Absolute change from baseline in inflammatory lesion count at week 12.[8]
-
Absolute change from baseline in non-inflammatory lesion count at week 12.[8]
-
Proportion of subjects with an Investigator's Global Assessment (IGA) of "clear" or "almost clear" and at least a 2-grade improvement from baseline at week 12.[8]
-
-
Safety Assessments: Monitoring of adverse events, local skin tolerability (erythema, scaling, dryness, itching, and burning/stinging), and laboratory tests.[8]
Representative Topical Adapalene and Benzoyl Peroxide Phase 3 Trial
-
Study Design: A multicenter, randomized, double-blind, parallel-group, active- and vehicle-controlled study.[3]
-
Participants: 503 subjects aged 12 years and older with moderate to severe acne.[3]
-
Treatment Regimen: Adapalene 0.3%/Benzoyl Peroxide 2.5% (0.3% A/BPO) gel, Adapalene 0.1%/Benzoyl Peroxide 2.5% (0.1% A/BPO) gel, or vehicle gel applied once daily for 12 weeks.[3]
-
Primary Efficacy Endpoints:
-
Safety Assessments: Evaluation of adverse events and local tolerability.
Representative Oral Doxycycline Phase 2 Trial
-
Study Design: A randomized, double-blind, dose-ranging study.[6]
-
Participants: Subjects aged 12 to 45 years with moderate to severe inflammatory facial acne.[6]
-
Treatment Regimen: Doxycycline calcium tablets at doses of 0.6, 1.2, or 2.4 mg/kg/day, or placebo, taken once daily for 12 weeks.[6]
-
Primary Efficacy Endpoints:
-
Safety Assessments: Monitoring of adverse events and laboratory parameters.
Conclusion
SB204, with its novel nitric oxide-based mechanism, has demonstrated statistically significant efficacy in reducing both inflammatory and non-inflammatory acne lesions compared to vehicle in Phase 3 clinical trials. When compared to the available data for traditional acne treatments, the magnitude of effect appears to be in a similar range for some endpoints, although direct comparative studies are lacking. The development of a non-antibiotic topical treatment with a favorable tolerability profile, such as SB204, could represent a valuable addition to the therapeutic landscape for acne vulgaris, particularly in an era of growing concern about antibiotic resistance. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of SB204 against current standard-of-care treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Galderma Announces Positive Phase 3 Trial Results Of Investigational Adapalene 0.3%/Benzoyl Peroxide 2.5% (0.3% A/BPO) For The Treatment Of Acne | Galderma US [galderma.com]
- 4. Open-label, randomized, multicenter, phase III study to evaluate the safety and efficacy of benzoyl peroxide gel in long-term use in patients with acne vulgaris: A secondary publication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open‐label, randomized, multicenter, phase III study to evaluate the safety and efficacy of benzoyl peroxide gel in long‐term use in patients with acne vulgaris: A secondary publication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Phase 2, Dose-Ranging Study in the Treatment of Moderate to Severe Inflammatory Facial Acne Vulgaris With Doxycycline Calcium - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. This compound Announces Both SB204 Phase 3 Pivotal Trials Fully Enrolled [clinicalleader.com]
- 8. Results of a Phase 2, Randomized,Vehicle-Controlled Study Evaluating the Efficacy,Tolerability, and Safety of Daily or Twice Daily SB204 for the Treatment of Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NITRICIL™ Technology's Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of NITRICIL™ technology against other established alternatives, supported by available experimental data. NITRICIL™ is a proprietary technology that utilizes large polymers to store and deliver nitric oxide (NO) in a controlled manner, leveraging its broad-spectrum antimicrobial and immunomodulatory properties.[1] This technology is the foundation for various therapeutic candidates, including berdazimer sodium.
Mechanism of Action: The Power of Nitric Oxide
The antimicrobial activity of NITRICIL™ technology stems from the release of nitric oxide, a key signaling molecule in the human immune response.[2] Unlike many conventional antibiotics that target specific metabolic pathways, nitric oxide exerts its effects through a multi-pronged attack on pathogens. Upon release, NO can lead to the formation of reactive nitrogen species (RNS) and reactive oxygen species (ROS). These highly reactive molecules induce nitrosative and oxidative stress in microbial cells, leading to:
-
DNA Damage: RNS can deaminate DNA bases, causing mutations and strand breaks.
-
Protein Dysfunction: Nitrosylation of amino acid residues, particularly cysteine, can inactivate critical enzymes and disrupt cellular processes.
-
Lipid Peroxidation: Damage to the cell membrane compromises its integrity, leading to cell death.
This broad-based mechanism of action is believed to reduce the likelihood of microbial resistance development.
Signaling Pathway of Nitric Oxide's Antimicrobial Action
Caption: Nitric oxide release from NITRICIL™ polymers and its downstream antimicrobial effects.
Comparative Antimicrobial Spectrum: Quantitative Data
Antiviral Activity
Berdazimer sodium, a NITRICIL™-based compound, has demonstrated significant antiviral activity. In vitro studies using a poxvirus as a surrogate for the molluscum contagiosum virus (MCV) have provided the following data:
| Compound | Virus (Surrogate) | Metric | Value | Reference |
| Berdazimer Sodium | Vaccinia Virus | IC50 | 37.43 µg/mL | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Antifungal Activity
The NITRICIL™-based compound NVN1000 has been shown to have broad-spectrum antifungal activity. While specific MIC values are not provided in the cited literature, time-kill assays have demonstrated its fungicidal effects.
| Compound | Fungal Pathogen | Assay | Result | Reference |
| NVN1000 | Dermatophytes, Yeasts | Time-Kill Assay | Fungicidal activity observed as early as 4 hours | [4] |
Antibacterial Activity
While specific MIC/MBC values for NITRICIL™ against a range of bacteria are not publicly available in comparative tables, Novan Therapeutics has reported efficacy against several multidrug-resistant pathogens.
Known Bacterial Spectrum of NITRICIL™ Technology (Qualitative):
-
Acinetobacter baumannii (Carbapenem-resistant)
-
Escherichia coli
-
Pseudomonas aeruginosa
-
Staphylococcus pseudintermedius
-
Staphylococcus schleiferi
Comparative Data for Alternative Topical Antimicrobials
The following tables present MIC/MBC data for common alternative topical antimicrobials. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.
Table 1: Silver Nanoparticles (AgNPs)
| Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | 7.8 | 7.8 | |
| Klebsiella pneumoniae | 3.9 | 3.9 | |
| Salmonella Typhimurium | 3.9 | 7.8 | |
| Salmonella Enteritidis | 3.9 | 3.9 | |
| Staphylococcus aureus | 20 | 50 | |
| Pseudomonas aeruginosa | 10 | 20 | |
| Candida albicans | 20 | 50 |
Table 2: Polyhexanide (PHMB)
| Organism | MIC (mg/L) | Reference |
| Staphylococcus aureus | 1 | [5] |
| Enterococcus faecalis | 2 | [6] |
Table 3: Chlorhexidine
| Organism | MIC (µg/mL) | Reference |
| Enterococcus faecalis | 6.25 | [3] |
Table 4: Povidone-Iodine
| Organism | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | ≥8,000 | [4] |
Experimental Protocols
The validation of antimicrobial activity typically follows standardized methods. Below are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.
Workflow for In Vitro Antimicrobial Susceptibility Testing
Caption: General workflow for determining MIC and MBC of an antimicrobial agent.
Broth Microdilution Method for Bacteria (Following CLSI M07 Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria that grow aerobically.[7][8][9][10][11]
-
Preparation of Antimicrobial Agent: A stock solution of the test agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is grown on an agar (B569324) plate, and a few colonies are used to create a suspension in a saline or broth solution. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Broth Microdilution Method for Yeasts (Following CLSI M27 Guidelines)
This method is a reference for testing the susceptibility of yeasts, such as Candida species, to antifungal agents.[12][13][14][15][16]
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized RPMI-1640 medium.
-
Inoculum Preparation: The yeast is grown on an agar plate, and a suspension is prepared in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard and then diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation and Incubation: The microtiter plates are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined by spectrophotometric reading or visual inspection. For azole antifungals, the MIC is often defined as the lowest concentration that produces a significant reduction (typically ≥50%) in growth compared to the drug-free control.
Broth Microdilution Method for Filamentous Fungi (Following CLSI M38-A2 Guidelines)
This standardized method is used for testing the susceptibility of filamentous fungi, including dermatophytes, to antifungal agents.[17][18][19][20][21]
-
Preparation of Antifungal Agent: Similar to the yeast protocol, the antifungal agent is serially diluted in microtiter plates with RPMI-1640 medium.
-
Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a culture grown on a suitable agar medium (e.g., potato dextrose agar). The suspension is adjusted to a specific concentration range using a spectrophotometer and then further diluted to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
Inoculation and Incubation: The plates are inoculated and incubated at 35°C for a duration that is dependent on the growth rate of the specific fungus (typically 48-96 hours).
-
MIC Determination: The MIC is determined visually as the lowest concentration of the antifungal agent that completely inhibits growth.
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a microbial population.[22][23][24][25][26]
-
Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Exposure: The antimicrobial agent at a specific concentration (often a multiple of the MIC) is added to the microbial suspension. A control tube without the antimicrobial agent is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from the test and control suspensions.
-
Neutralization and Enumeration: The antimicrobial agent in the collected aliquots is neutralized, and the samples are serially diluted and plated on agar to determine the number of viable microorganisms (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted to create a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
Conclusion
NITRICIL™ technology represents a promising platform for the development of novel antimicrobial therapies. Its unique mechanism of action, centered on the controlled release of nitric oxide, provides a broad spectrum of activity against bacteria, fungi, and viruses, with a potentially low risk of resistance development. While comprehensive quantitative data on its antibacterial spectrum in the form of MIC/MBC values is not yet widely published, the available information on its antifungal and antiviral efficacy is encouraging. Further peer-reviewed studies providing direct comparative data against other topical antimicrobials will be crucial for fully elucidating its position in the therapeutic landscape. The standardized experimental protocols outlined in this guide provide a framework for such future evaluations.
References
- 1. NITRICIL™ - Pelthos Therapeutics [pelthos.com]
- 2. What is the mechanism of Berdazimer sodium? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitric Oxide-Releasing Macromolecule Exhibits Broad-Spectrum Antifungal Activity and Utility as a Topical Treatment for Superficial Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 2, Controlled, Dose-Ranging Study of SB208, an Investigational Topical Nitric Oxide-Releasing Drug, for the Treatment of Tinea Pedis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. WO2022051606A1 - Nitric oxide donors, compositions, and methods of use - Google Patents [patents.google.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. intertekinform.com [intertekinform.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. researchgate.net [researchgate.net]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. njccwei.com [njccwei.com]
- 19. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 20. CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL [intertekinform.com]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. emerypharma.com [emerypharma.com]
- 24. pacificbiolabs.com [pacificbiolabs.com]
- 25. actascientific.com [actascientific.com]
- 26. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitric Oxide Release from Nanoparticles and Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Nitric oxide (NO), a multifaceted signaling molecule, plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its therapeutic potential is vast, yet its gaseous nature and short half-life present significant delivery challenges.[2][3] To overcome these hurdles, researchers have developed sophisticated delivery platforms based on nanoparticles and macromolecules.[4][5] This guide provides an objective comparison of these two prominent strategies for controlled nitric oxide release, supported by experimental data, detailed methodologies, and visual representations of key processes.
Performance Comparison: Nanoparticles vs. Macromolecules
The choice between nanoparticle and macromolecular systems for NO delivery depends on the specific therapeutic application, considering factors like required dosage, release kinetics, and targeting strategy. Both platforms offer unique advantages and disadvantages in terms of their physicochemical properties and biological interactions.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for nitric oxide release from various nanoparticle and macromolecule-based systems, offering a comparative overview of their performance.
| Parameter | Nanoparticle Systems | Macromolecule Systems | Key Considerations |
| NO Donor Type | N-diazeniumdiolates (NONOates), S-nitrosothiols (SNOs), Metal-NO complexes | N-diazeniumdiolates (NONOates), S-nitrosothiols (SNOs) | The choice of donor dictates the trigger for NO release (e.g., pH, light, enzymes) and the amount of NO released per molecule.[8] |
| Core/Scaffold Material | Silica, Gold, Polymers (e.g., PLGA), Liposomes | Dendrimers (e.g., PAMAM), Chitosan, Poly(ethylene imine) (PEI) | The material influences biocompatibility, stability, and the ability to functionalize the surface for targeting. |
| NO Loading Capacity | ~0.04 to 3.5 µmol/mg | ~2 µmol/mg | Loading capacity is highly dependent on the specific donor, the material, and the synthetic method used.[9] |
| Release Duration | Hours to over 7 days | Seconds to weeks | Release kinetics can be tuned by altering the material composition, donor type, and local microenvironment.[2][8] |
| Half-life (t½) | Varies widely (e.g., 208 s to >3000 s for zeolites; 7-day half-life for some micelles) | Varies from seconds to hours (e.g., 2 s for PROLI/NO to 24 h for DETA/NO) | The half-life is a critical parameter for achieving sustained therapeutic concentrations.[9][10] |
| Release Triggers | pH, light, temperature, enzymes, moisture | pH, light, temperature, metal ions, ascorbate | Triggered release allows for spatial and temporal control over NO delivery.[2] |
Experimental Protocols
Accurate quantification of nitric oxide release is crucial for the development and comparison of delivery systems. The following are detailed methodologies for two of the most common assays.
Griess Assay for Nitrite (B80452) Quantification
The Griess assay is a colorimetric method that indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).[11]
Principle: This assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound, which can be measured spectrophotometrically at 540 nm.[11][12]
Protocol:
-
Reagent Preparation:
-
Sulfanilamide solution: Dissolve 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
NED solution: Dissolve 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.
-
Griess Reagent: Mix equal volumes of the sulfanilamide and NED solutions immediately before use. Protect from light.[12]
-
-
Sample Preparation:
-
Collect the supernatant from cell cultures or the buffer solution in which the NO-releasing material was incubated.
-
If using biological fluids like plasma or blood, specific preparation steps such as deproteinization may be required to avoid interference.[11]
-
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same medium as the samples.[12]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Chemiluminescence for Direct NO Detection
Chemiluminescence is a highly sensitive method for the direct real-time detection of nitric oxide.[14][15]
Principle: This technique is based on the gas-phase reaction between nitric oxide and ozone (O₃). This reaction produces nitrogen dioxide in an excited state (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[16]
Protocol:
-
Instrument Setup:
-
Use a nitric oxide analyzer equipped with an ozone generator and a photomultiplier tube detector.
-
Calibrate the instrument using a certified nitric oxide gas standard.
-
-
Sample Introduction:
-
For liquid samples, a reaction vessel containing a reducing agent (e.g., tri-iodide solution) is used to convert nitrite and other NO derivatives back to NO gas.[14][17]
-
The gaseous NO is then purged from the vessel with an inert gas (e.g., nitrogen) and introduced into the chemiluminescence detector.
-
-
Measurement:
-
The detector continuously records the light emitted from the NO-O₃ reaction.
-
The signal is converted into an electrical signal, which is proportional to the NO concentration.
-
-
Data Analysis:
-
The real-time NO release profile is obtained by plotting the NO concentration over time.
-
Various parameters such as total NO released, peak NO flux, and release duration can be calculated from this profile.
-
Visualizing Key Pathways and Processes
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental workflows.
Nitric Oxide Signaling Pathway via cGMP
Nitric oxide often exerts its biological effects by activating soluble guanylate cyclase (sGC), which in turn catalyzes the production of cyclic guanosine (B1672433) monophosphate (cGMP).[18][19] cGMP then acts as a second messenger to activate downstream signaling cascades.
Caption: The NO-cGMP signaling pathway.
Experimental Workflow: In Vitro NO Release Quantification
This workflow illustrates the general steps involved in measuring nitric oxide release from a material in a laboratory setting.
References
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 3. Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanocarriers for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitric Oxide Release Part I. Macromolecular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide-Releasing Macromolecular Scaffolds for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Griess Test [protocols.io]
- 14. Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemiluminescence quantification of NO and its derivatives in liquid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of Berdazimer Sodium for Molluscum Contagiosum
A comprehensive guide for researchers and drug development professionals on the clinical trial performance of berdazimer sodium in comparison to other therapeutic alternatives for the treatment of molluscum contagiosum.
This guide provides a detailed analysis of the clinical trial results for berdazimer sodium, a novel nitric oxide-releasing topical agent, for the treatment of molluscum contagiosum (MC). Its performance is objectively compared with other established and emerging treatments, including cantharidin (B1668268) and potassium hydroxide (B78521). The information is presented through structured data tables, detailed experimental protocols, and visualizations of mechanisms of action and clinical trial workflows to aid in research and development efforts.
Efficacy of Treatments for Molluscum Contagiosum
The following tables summarize the primary efficacy outcomes from pivotal clinical trials of berdazimer sodium and its comparators. The primary endpoint for these studies was the complete clearance of all treatable molluscum contagiosum lesions.
Table 1: Berdazimer Sodium Phase 3 Clinical Trial (B-SIMPLE4) Efficacy Data
| Treatment Group | Number of Participants (n) | Complete Clearance at Week 12 (%) | p-value |
| Berdazimer Gel, 10.3% | 444 | 32.4 | <0.0001[1] |
| Vehicle Gel | 447 | 19.7 |
Data from the B-SIMPLE4 trial, a multicenter, randomized, double-blind, vehicle-controlled study.[1][2]
Table 2: Cantharidin Phase 3 Clinical Trials (CAMP-1 & CAMP-2) Efficacy Data
| Trial | Treatment Group | Number of Participants (n) | Complete Clearance at Day 84 (%) | p-value |
| CAMP-1 | Cantharidin, 0.7% | 159 | 46 | <0.0001[3] |
| Vehicle | 106 | 18 | ||
| CAMP-2 | Cantharidin, 0.7% | 162 | 54 | <0.0001[3] |
| Vehicle | 100 | 13 |
Data from two identical, randomized, double-blind, placebo-controlled trials.[3][4]
Table 3: Potassium Hydroxide Clinical Trial Efficacy Data
| Treatment Group | Number of Participants (n) | Complete Clearance | Study Duration |
| Potassium Hydroxide, 10% | 47 | 55.3% | 30 days[5] |
| Placebo | 49 | 16.3% | |
| Potassium Hydroxide, 10% | 35 | 91.4% (32 of 35) | 30 days (mean)[6] |
Data from smaller-scale, randomized, double-blind, placebo-controlled and open-label clinical trials.[5][6]
Safety and Tolerability Profile
The safety and tolerability of a topical treatment, especially for a condition predominantly affecting children, are paramount. The following tables outline the most common adverse events reported in the clinical trials.
Table 4: Berdazimer Sodium (B-SIMPLE4 Trial) Adverse Events
| Adverse Event (at application site) | Berdazimer Gel, 10.3% (n=444) (%) | Vehicle Gel (n=447) (%) |
| Pain | 21.6 (in patients with atopic dermatitis)[7] | 11.9 (in patients with atopic dermatitis)[7] |
| Erythema (Redness) | 9.6 (in patients with atopic dermatitis)[7] | 7.1 (in patients with atopic dermatitis)[7] |
| Dermatitis | 12.8 (in patients with atopic dermatitis)[7] | 2.4 (in patients with atopic dermatitis)[7] |
| Scarring | 2.9 | 2.2 |
| Hypo- and hyperpigmentation | 1.4 | 0 |
The majority of adverse events were mild to moderate in severity.[1][8]
Table 5: Cantharidin (CAMP-1 & CAMP-2 Trials) Adverse Events
| Adverse Event (at application site) | Cantharidin, 0.7% (%) | Vehicle (%) |
| Blistering | 92 (in a separate study)[9] | N/A |
| Pain | Common[10][11] | N/A |
| Itching | Common[10][11] | N/A |
| Scabbing | Common[10] | N/A |
| Reddening | Common[10] | N/A |
| Discoloration | Common[10] | N/A |
Adverse events were primarily mild to moderate and related to the drug's mechanism of action.[3][10]
Table 6: Potassium Hydroxide Adverse Events
| Adverse Event (at application site) | Percentage (%) |
| Stinging/Burning | Common[12] |
| Erythema (Redness) | Common[12] |
| Itching | Common[12] |
| Pain | Common[12] |
| Erosion | Common[12] |
| Crusting | Common[12] |
| Hyperpigmentation | Common[6] |
Adverse events were generally mild and localized.[5][6][12]
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in clinical trials is crucial for interpreting the results.
Berdazimer Sodium (B-SIMPLE4 Trial)
-
Study Design: A phase 3, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[1][13]
-
Participants: 891 patients aged 6 months and older with 3 to 70 raised molluscum contagiosum lesions.[1][2] Patients with sexually transmitted MC or lesions only in the periocular area were excluded.[13]
-
Intervention: Patients or their caregivers applied berdazimer gel 10.3% or a vehicle gel as a thin layer to all lesions once daily for 12 weeks.[1][13]
-
Primary Endpoint: The proportion of patients with complete clearance of all treatable MC lesions at Week 12.[2][13]
-
Safety Assessments: Included monitoring of adverse events, local skin reactions, and scarring.[13]
Cantharidin (CAMP-1 and CAMP-2 Trials)
-
Study Design: Two identical phase 3, randomized, double-blind, placebo-controlled trials.[3][4]
-
Participants: 528 patients aged 2 years and older with molluscum contagiosum.[3]
-
Intervention: VP-102 (0.7% cantharidin) or a vehicle was administered topically to all treatable lesions every 21 days until clearance or for a maximum of four applications.[3]
-
Primary Endpoint: The proportion of subjects achieving complete clearance of all treated molluscum bumps by day 84.[3][10]
-
Safety Assessments: Monitored for treatment-emergent adverse events, which were primarily mild to moderate.[3]
Potassium Hydroxide
-
Study Design: Various study designs have been used, including randomized, double-blind, placebo-controlled trials and open-label studies.[5][6][14]
-
Participants: Primarily children with molluscum contagiosum.[5][6]
-
Intervention: Daily application of potassium hydroxide solution (typically 5% or 10%) to the lesions.[5][6][14]
-
Safety Assessments: Evaluation of local skin reactions such as stinging, erythema, and hyperpigmentation.[6][14]
Mechanisms of Action and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes can provide deeper insights into the therapeutic approaches.
Caption: Mechanism of action of berdazimer sodium.
References
- 1. Randomized placebo-controlled clinical trial on efficacy and safety of topical 10% Potassium hydroxide for molluscum contagiosum treatment in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of VP-102, a Proprietary, Drug-Device Combination Product Containing Cantharidin, 0.7% (w/v), in Children and Adults With Molluscum Contagiosum: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. clinsurggroup.us [clinsurggroup.us]
- 5. dtb.bmj.com [dtb.bmj.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy of potassium hydroxide in patient of giant molluscum contagiosum: Use of common agent with a novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pooled Results of Two Randomized Phase III Trials Evaluating VP-102, a Drug-Device Combination Product Containing Cantharidin 0.7% (w/v) for the Treatment of Molluscum Contagiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cantharidin for molluscum contagiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Assessing the Resistance Potential of Novan's Nitric Oxide Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic agents with a low propensity for resistance. Novan, Inc.'s proprietary NITRICIL™ technology, which utilizes macromolecular structures for the controlled release of nitric oxide (NO), presents a promising alternative to conventional antimicrobial and antiviral therapies. This guide provides an objective comparison of the resistance potential of this compound's nitric oxide-based therapies with other alternatives, supported by available experimental data.
The Low Resistance Potential of Nitric Oxide
Nitric oxide's therapeutic efficacy stems from its multifaceted mechanism of action, which makes the development of microbial resistance a rare event. Unlike traditional antibiotics that often target specific enzymes or cellular processes, nitric oxide exerts broad-spectrum antimicrobial effects through various mechanisms:
-
Nitrosative and Oxidative Stress: NO and its reactive nitrogen oxide species (RNOS) can modify and damage a wide range of biomolecules, including proteins, lipids, and nucleic acids.[1]
-
DNA Damage: Nitric oxide can directly damage DNA through deamination and strand breaks, and also inhibit DNA repair enzymes.[1]
-
Lipid Peroxidation: NO can induce lipid peroxidation, leading to membrane damage and loss of cellular integrity.[1]
-
Protein Dysfunction: Through S-nitrosylation of cysteine residues, NO can alter the function of critical microbial enzymes and proteins.[2]
This multi-pronged attack requires multiple simultaneous mutations for a microbe to develop resistance, a statistically improbable occurrence.[3][4] Studies have shown that even after prolonged exposure to sub-lethal concentrations of nitric oxide, bacteria do not develop significant increases in their minimum inhibitory concentrations (MICs).[3][4]
Comparative Analysis of Resistance Potential
This section compares the resistance potential of this compound's nitric oxide therapies with alternative treatments for specific indications.
Acne Vulgaris: this compound's SB204 vs. Topical Antibiotics and Retinoids
Acne vulgaris is a common skin condition often treated with topical antibiotics, which has led to a significant increase in antibiotic-resistant strains of Cutibacterium acnes (C. acnes).[5][6]
| Treatment Class | Active Ingredient | Mechanism of Action | Reported Resistance |
| Nitric Oxide Therapy | Berdazimer Sodium (in SB204) | Broad-spectrum antimicrobial and anti-inflammatory effects via nitric oxide release. | No evidence of C. acnes resistance to nitric oxide reported.[5][7] |
| Topical Antibiotics | Clindamycin (B1669177), Erythromycin | Inhibit bacterial protein synthesis. | Widespread resistance in C. acnes has been reported globally, with rates exceeding 50% in some regions.[7][8] |
| Benzoyl Peroxide | Benzoyl Peroxide | Releases free radical oxygen that oxidizes bacterial proteins. | No evidence of C. acnes resistance has been reported. Often used in combination with antibiotics to reduce resistance.[5][7] |
| Topical Retinoids | Tretinoin, Adapalene | Normalize follicular keratinization and have anti-inflammatory effects. | No direct microbial resistance, as they do not target microbes.[9] |
Experimental Data Summary:
A study on the susceptibility of 31 C. acnes clinical strains demonstrated that while some strains exhibited high MIC values for clindamycin, doxycycline, erythromycin, and minocycline, indicating resistance, formulations containing benzoyl peroxide enhanced activity against these resistant strains.[5][7] Furthermore, bacterial cultures repeatedly exposed to a combination of clindamycin and benzoyl peroxide did not develop antibiotic resistance, which did occur with exposure to clindamycin alone.[5][7] While specific MIC values for this compound's SB204 against C. acnes are not publicly available, the inherent nature of nitric oxide's mechanism of action strongly suggests a very low potential for resistance development.
Molluscum Contagiosum: this compound's Berdazimer Gel vs. Other Topical and Physical Treatments
Molluscum contagiosum (MC) is a viral skin infection caused by a poxvirus.[10] Treatment options are varied, and the potential for viral resistance is a consideration for antiviral agents.
| Treatment Class | Treatment | Mechanism of Action | Reported Resistance |
| Nitric Oxide Therapy | Berdazimer Gel, 10.3% | Antiviral effects through nitric oxide release, which can interfere with viral replication and modulate the host immune response.[2][11][12] | No resistance to nitric oxide has been reported for molluscum contagiosum virus. |
| Vesicants | Cantharidin | Causes blistering and destruction of infected cells. | Not applicable (physical destruction). |
| Physical Destruction | Cryotherapy, Curettage | Freezing or scraping off the lesions. | Not applicable (physical removal). |
| Immunomodulators | Imiquimod | Stimulates a local immune response against the virus. | Variable efficacy, with some studies showing no more effectiveness than placebo.[13] No specific data on viral resistance. |
| Keratolytics | Salicylic Acid, Potassium Hydroxide | Chemical destruction of infected tissue. | Not applicable (chemical destruction). |
Experimental Data Summary:
Due to the inability of the molluscum contagiosum virus (MCV) to be cultured in the lab, assessing antiviral efficacy and resistance is challenging.[2] A novel in vitro study utilized a surrogate vaccinia virus to demonstrate the anti-poxvirus properties of berdazimer sodium. The study showed that berdazimer sodium reduced vaccinia virus replication at concentrations lower than those causing cellular toxicity.[14] While direct quantitative data on MCV resistance is unavailable for any treatment, the non-specific, multi-targeted antiviral mechanism of nitric oxide suggests a significantly lower likelihood of resistance development compared to targeted antiviral drugs.
Experimental Protocols
Serial Passage Mutagenesis Assay for Assessing Bacterial Resistance to Nitric Oxide
This assay is designed to evaluate the potential for bacteria to develop resistance to an antimicrobial agent through repeated exposure to sub-inhibitory concentrations.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli, P. aeruginosa)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
-
Nitric oxide-releasing agent (e.g., NO-releasing nanoparticles)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Determine the Minimum Inhibitory Concentration (MIC): The MIC of the NO-releasing agent for each bacterial strain is determined using a standard broth microdilution method.
-
Serial Passaging: a. A bacterial culture is grown to a specific optical density in the presence of a sub-inhibitory concentration (e.g., 0.5 x MIC) of the NO-releasing agent. b. After a defined incubation period (e.g., 24 hours), a small aliquot of the culture is transferred to fresh medium containing the same sub-inhibitory concentration of the NO-releasing agent. c. This process is repeated daily for a specified number of passages (e.g., 20 days).
-
MIC Re-evaluation: After the final passage, the MIC of the NO-releasing agent is re-determined for the passaged bacterial strain.
-
Analysis: The MIC of the passaged strain is compared to the initial MIC of the parent strain. A significant increase in the MIC indicates the development of resistance.
In Vitro Antiviral Assay for Molluscum Contagiosum Virus (MCV) using a Surrogate Virus
This protocol describes a method to assess the antiviral activity of a compound against MCV by using a related, culturable poxvirus, such as vaccinia virus.[2]
Materials:
-
Host cell line susceptible to vaccinia virus (e.g., HEK293 cells)
-
Vaccinia virus stock
-
Berdazimer sodium or other test compounds
-
Cell culture medium and supplements
-
Reagents for quantifying viral replication (e.g., plaque assay, qPCR for viral DNA, or reporter virus expression)
Protocol:
-
Cell Culture: Host cells are seeded in appropriate culture vessels (e.g., 96-well plates) and grown to confluence.
-
Compound Treatment and Infection: a. Cells are pre-treated with various concentrations of the test compound for a specified period. b. The cells are then infected with a known multiplicity of infection (MOI) of vaccinia virus. c. Alternatively, the virus can be pre-incubated with the test compound before infecting the cells.
-
Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: The extent of viral replication is measured using one of the following methods:
-
Plaque Assay: Supernatants from infected cells are serially diluted and used to infect fresh cell monolayers to determine the number of plaque-forming units (PFU).
-
qPCR: Viral DNA is extracted from infected cells, and the copy number of a specific viral gene is quantified.
-
Reporter Gene Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured.
-
-
Analysis: The reduction in viral replication in the presence of the test compound is calculated relative to an untreated control. The 50% effective concentration (EC50) can be determined.
Signaling Pathways and Experimental Workflows
Bacterial Nitric Oxide Detoxification Pathway
Bacteria have evolved mechanisms to detoxify nitric oxide. A key pathway involves flavohemoglobin (Hmp) and nitric oxide reductases (NOR).
Caption: Bacterial detoxification of nitric oxide via flavohemoglobin and nitric oxide reductase.
Experimental Workflow for Serial Passage Mutagenesis Assay
The following diagram illustrates the workflow for assessing the development of microbial resistance to a test compound.
Caption: Workflow of a serial passage mutagenesis assay to assess microbial resistance.
Conclusion
The available evidence strongly suggests that this compound's nitric oxide-based therapies possess a very low potential for inducing microbial resistance. This is attributed to the multi-targeted and non-specific mechanism of action of nitric oxide, which presents a significant advantage over many existing antimicrobial and antiviral agents that are plagued by rising resistance rates. While direct comparative studies with quantitative MIC data for this compound's specific formulations are not extensively available in the public domain, the fundamental properties of nitric oxide provide a strong rationale for its continued development as a durable therapeutic option in an era of increasing antimicrobial resistance. Further research with head-to-head comparative studies will be invaluable in fully elucidating the resistance-related advantages of this compound's therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acne - Treatment - NHS [nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Avoiding the Danger of Rising Resistance in Cutibacterium acnes: Criticality of Benzoyl Peroxide and Antibiotic Fixed Combinations | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. Criticality of Benzoyl Peroxide and Antibiotic Fixed Combinations in Combating Rising Resistance in Cutibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topical retinoids in acne vulgaris: update on efficacy and safety. | Read by QxMD [read.qxmd.com]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interventions for cutaneous molluscum contagiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to In Vitro and In Vivo Models for Nitric Oxide Research
For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the choice between in vitro and in vivo models is a critical decision that shapes the trajectory of their investigations. This guide provides an objective comparison of these two fundamental research modalities, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for your scientific questions.
Nitric oxide, a fleeting yet pivotal signaling molecule, orchestrates a vast array of physiological and pathological processes, from vasodilation and neurotransmission to inflammation and immune responses. The inherent challenge in studying this transient gas necessitates robust and well-characterized experimental systems. In vitro models, utilizing cell cultures, offer a controlled environment to dissect molecular mechanisms, while in vivo models, employing whole organisms, provide a physiologically relevant context to understand systemic effects and complex interactions.
Comparing In Vitro and In Vivo Models: A Tabular Overview
The selection of a research model hinges on a careful consideration of its strengths and limitations in the context of the specific research question.
| Feature | In Vitro Models | In Vivo Models |
| Control | High degree of control over experimental variables (e.g., cell type, environment, dosage).[1][2][3] | Complex systemic interactions and homeostatic mechanisms introduce more variables. |
| Relevance | May not fully replicate the complexity of a whole organism; potential for findings not to translate to living systems.[1][2][3] | High physiological relevance, allowing for the study of systemic effects and organ cross-talk.[1][2] |
| Cost & Time | Generally less expensive and time-consuming.[2][3] | More expensive, labor-intensive, and time-consuming.[3] |
| Throughput | High-throughput screening of compounds is feasible.[2] | Low-throughput due to the complexity and ethical considerations of animal studies. |
| Ethics | Reduces the need for animal testing.[2] | Raises ethical considerations regarding animal welfare.[3] |
| Mechanistic Insight | Excellent for elucidating specific cellular and molecular pathways in isolation.[1] | Dissecting specific molecular mechanisms can be challenging due to confounding systemic factors. |
| Reproducibility | Generally high reproducibility due to controlled conditions. | Can be more variable due to individual biological differences between organisms. |
Quantitative Comparison of Nitric Oxide Production
Direct comparison of nitric oxide production between in vitro and in vivo models is challenging due to the differences in the systems. However, we can compare representative data for basal and stimulated NO levels, typically measured as its stable metabolite, nitrite (B80452) (NO₂⁻).
| Model System | Condition | Nitrite (NO₂⁻) Concentration | Reference |
| In Vitro | |||
| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | ~2.45 µM in culture medium | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Stimulated with VEGF (20 ng/mL) for 15 min | ~1.2 pmol cGMP/mg protein | [5] |
| RAW 264.7 Macrophages | Unstimulated | Undetectable | [6] |
| RAW 264.7 Macrophages | Stimulated with LPS (1 µg/mL) for 18 hours | ~19.21 µM in culture medium | [6] |
| In Vivo | |||
| C57BL/6 Mice | Basal Plasma | ~457 nmol/L | [6][7] |
| eNOS Knockout Mice | Basal Plasma | ~70% lower than wild-type | [7] |
| Sprague-Dawley Rats | Basal Striatum Dialysate | NO₃⁻ level ~3 times higher than NO₂⁻ | [8] |
Key Experimental Protocols
Detailed and reproducible protocols are the bedrock of sound scientific research. Below are methodologies for commonly used techniques to measure nitric oxide in both in vitro and in vivo settings.
In Vitro: Griess Assay for Nitrite in Cell Culture Supernatant
This protocol is adapted for measuring nitrite, a stable and quantifiable breakdown product of nitric oxide, in the supernatant of cultured cells, such as LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Treatment: Treat the cells with your compound of interest for a predetermined time (e.g., 2 hours), followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.[9]
-
Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium to create a standard curve (e.g., 0-100 µM).
-
Griess Reaction: Add 100 µL of Griess Reagent to each well containing the supernatant and the standards.[9]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation.[10]
In Vivo: Microdialysis for Measuring Nitric Oxide Metabolites in the Brain
This protocol provides a general overview of in vivo microdialysis to measure nitric oxide metabolites (nitrite and nitrate) in the brain of a rodent model.
Materials:
-
Anesthetized rodent (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Guide cannula
-
Microinjection pump
-
Ringer's solution (perfusion fluid)
-
Sample collection vials
-
Analytical system for nitrite/nitrate (B79036) detection (e.g., HPLC with Griess reaction or chemiluminescence)
Procedure:
-
Surgical Preparation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant a guide cannula into the brain region of interest.[11]
-
Probe Insertion: Insert the microdialysis probe through the guide cannula into the brain tissue.[11]
-
Perfusion: Perfuse the probe with Ringer's solution at a constant, low flow rate (e.g., 2 µL/min) using a microinjection pump.[11]
-
Equilibration: Allow the system to equilibrate for a period of time (e.g., 1-2 hours) to establish a stable baseline.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the brain tissue, at regular intervals (e.g., every 20-30 minutes).[12]
-
Sample Analysis: Analyze the collected dialysate for nitrite and nitrate concentrations using a sensitive analytical method.[8][12]
-
Data Analysis: Correlate changes in nitrite and nitrate levels with the experimental intervention (e.g., drug administration, behavioral task).
Visualizing the Landscape of Nitric Oxide Research
Diagrams are powerful tools for conceptualizing complex biological pathways and experimental designs.
Conclusion: An Integrated Approach
Ultimately, in vitro and in vivo models are not mutually exclusive but rather complementary components of a comprehensive research strategy. In vitro studies are indispensable for initial screening, hypothesis testing, and dissecting molecular mechanisms in a controlled setting. Promising findings from these studies can then be validated and expanded upon in in vivo models, which provide the physiological context necessary to understand the systemic effects and potential therapeutic efficacy of a compound or intervention. By understanding the distinct advantages and limitations of each model system and employing them in a logical and integrated workflow, researchers can more effectively and efficiently advance our understanding of nitric oxide's multifaceted role in health and disease.
References
- 1. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 2. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 3. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 4. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasma nitrite reflects constitutive nitric oxide synthase activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel in vivo assay system for consecutive measurement of brain nitric oxide production combined with the microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Measurement by in vivo brain microdialysis of nitric oxide release in the rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Review of Topical Nitric Oxide Therapies in Dermatology
A Comparative Guide for Researchers and Drug Development Professionals
Topical nitric oxide (NO) therapies are emerging as a promising new class of treatments in dermatology, leveraging the multifaceted role of this endogenous signaling molecule in skin physiology and pathology. This guide provides a systematic review of the current landscape of topical nitric oxide therapies, with a focus on their application in acne vulgaris, molluscum contagiosum, psoriasis, and wound healing. It offers a comparative analysis of their performance against alternative treatments, supported by available experimental data, detailed methodologies of key clinical trials, and visualizations of relevant biological pathways and experimental workflows.
Acne Vulgaris
Acne vulgaris is a chronic inflammatory disease of the pilosebaceous unit. The therapeutic rationale for using topical nitric oxide in acne stems from its potent antimicrobial effects against Propionibacterium acnes (P. acnes), its anti-inflammatory properties, and its potential to modulate sebum production.[1]
Comparison of Topical Nitric Oxide Therapies and Alternatives for Acne Vulgaris
| Treatment | Mechanism of Action | Efficacy | Safety and Tolerability |
| Topical Nitric Oxide (SB204 Gel) | Releases nitric oxide, which has antimicrobial effects against P. acnes and anti-inflammatory properties, including inhibition of the NLRP3 inflammasome.[1][2][3] | Phase 2b Trial (NCT01844752): At 12 weeks, SB204 4% once daily showed a statistically significant reduction in both inflammatory (-42%) and non-inflammatory (-37%) lesions compared to vehicle (-19% and -17%, respectively).[4] | Generally well-tolerated. The most common adverse events are mild to moderate application site reactions, such as erythema, dryness, and pruritus.[4] |
| Topical Retinoids (e.g., Adapalene) | Normalizes follicular keratinization, has anti-inflammatory effects, and is comedolytic. | Randomized Trial: Adapalene (B1666599) 0.1% gel significantly reduced non-inflammatory and total lesion counts at 3 months compared to benzoyl peroxide 2.5% gel.[5] | Common side effects include erythema, scaling, dryness, and burning/stinging.[5] |
| Benzoyl Peroxide (BPO) | Potent antimicrobial with activity against P. acnes. Also has mild comedolytic and anti-inflammatory properties.[6] | Systematic Review: Evidence suggests BPO reduces acne lesion counts, but high-quality evidence is lacking.[2] In one study, BPO 2.5% was less effective than adapalene 0.1% in reducing non-inflammatory and total lesions at 3 months.[5] | Can cause skin irritation, dryness, and bleaching of hair and fabrics.[7] |
| Fixed-Dose Combination (Adapalene 0.3%/BPO 2.5%) | Combines the mechanisms of a retinoid and an antimicrobial agent. | Phase 3 Trial (NCT01880320): At 12 weeks, achieved a 33.7% success rate (IGA 'clear' or 'almost clear' with ≥2-grade improvement) compared to 11.0% for vehicle. Significantly reduced inflammatory (-68.7%) and non-inflammatory (-68.3%) lesions.[8][9] | Tolerability was good, with the most common adverse events being mild to moderate application site irritation.[9] |
Experimental Protocols for Key Acne Vulgaris Studies
SB204 Phase 2b Clinical Trial (NCT01844752)
-
Objective: To evaluate the efficacy, safety, and tolerability of two concentrations of topical SB204 (1% and 4%) compared to a vehicle gel in subjects with acne vulgaris.[4]
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: 150 subjects aged 12 to 40 years with facial acne vulgaris, defined as having 20 to 40 inflammatory lesions and 25 to 70 non-inflammatory lesions.[10][11]
-
Intervention: Subjects were randomized to receive SB204 1% gel, SB204 4% gel, or vehicle gel, applied twice daily for 12 weeks.
-
Primary Efficacy Endpoints: The absolute change from baseline in inflammatory and non-inflammatory lesion counts at week 12.
-
Safety and Tolerability Assessments: Evaluation of local skin reactions (erythema, scaling, dryness, pruritus, and burning/stinging) and recording of adverse events.
Visualizing the Role of Nitric Oxide in Acne Pathophysiology
Caption: Nitric oxide's role in mitigating P. acnes-induced inflammation.
Molluscum Contagiosum
Molluscum contagiosum is a common viral skin infection caused by a poxvirus. The rationale for using nitric oxide is based on its antiviral properties.
Comparison of Topical Nitric Oxide Therapies and Alternatives for Molluscum Contagiosum
| Treatment | Mechanism of Action | Efficacy | Safety and Tolerability |
| Topical Nitric Oxide (Berdazimer Gel 10.3%) | Releases nitric oxide, which has antiviral properties. | Phase 3 Trial (B-SIMPLE4): At 12 weeks, 32.4% of patients achieved complete clearance of all lesions compared to 19.7% in the vehicle group. | Generally well-tolerated with mild, transient application-site reactions being the most common adverse events. |
| Cantharidin | A vesicant that causes blistering and destruction of infected keratinocytes. | Phase 3 Trials (CAMP-1 & CAMP-2): At day 84, complete clearance rates were 46% and 54% for VP-102 (0.7% cantharidin) versus 18% and 13% for vehicle, respectively.[12] | Common adverse effects include blistering, pain, pruritus, and erythema at the application site.[12][13][14] |
| Imiquimod (B1671794) 5% Cream | An immune response modifier that stimulates a local immune reaction against the virus. | Randomized Pilot Trial: At 12 weeks, 33.3% of children treated with imiquimod achieved complete clearance compared to 9.1% with vehicle.[12] However, larger studies have not consistently shown efficacy.[15][16] | Can cause local skin reactions such as erythema, erosion, and crusting.[17] |
Experimental Protocols for Key Molluscum Contagiosum Studies
Berdazimer Gel Phase 3 Clinical Trial (B-SIMPLE4 - NCT04535531)
-
Objective: To assess the efficacy and safety of berdazimer gel, 10.3%, for the treatment of molluscum contagiosum.
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: 891 patients aged 6 months and older with 3 to 70 molluscum contagiosum lesions.
-
Intervention: Patients were randomized to apply berdazimer gel 10.3% or vehicle gel to all lesions once daily for 12 weeks.
-
Primary Efficacy Endpoint: The proportion of patients with complete clearance of all molluscum lesions at week 12.
-
Safety and Tolerability Assessments: Monitoring of local skin reactions and recording of all adverse events.
Visualizing the Experimental Workflow of a Molluscum Contagiosum Clinical Trial
Caption: A simplified workflow of a Phase 3 clinical trial for molluscum contagiosum.
Psoriasis
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes. The potential role of nitric oxide in psoriasis is complex, with studies suggesting both pro- and anti-inflammatory effects.[18] While some research indicates increased nitric oxide synthase (NOS) expression in psoriatic lesions, clinical trials of topical NO-releasing agents are limited.[18] One study investigated an NO synthase inhibitor, which is contrary to NO-donating therapies.[19]
Comparison of Topical Nitric Oxide Therapies and Alternatives for Psoriasis
Data on the efficacy of topical nitric oxide-releasing therapies for psoriasis from large-scale clinical trials are currently limited.
| Treatment | Mechanism of Action | Efficacy | Safety and Tolerability |
| Topical Nitric Oxide | Putative anti-inflammatory and immunomodulatory effects. | Data from robust clinical trials are not yet available. | Not established in large clinical trials for psoriasis. |
| Topical Corticosteroids (e.g., Betamethasone dipropionate) | Anti-inflammatory, antiproliferative, and immunosuppressive effects. | Highly effective for mild to moderate psoriasis. | Long-term use can lead to skin atrophy, striae, and tachyphylaxis. |
| Vitamin D Analogues (e.g., Calcipotriene) | Inhibit keratinocyte proliferation and promote differentiation.[20] | Effective, especially in combination with corticosteroids. A fixed-dose combination of calcipotriene/betamethasone dipropionate cream showed a 64.6% mean reduction in mPASI at 8 weeks.[21] | Can cause skin irritation. Hypercalcemia is a rare risk with extensive use.[20] |
| Topical Retinoids (e.g., Tazarotene) | Normalizes keratinocyte differentiation and has anti-inflammatory effects. | Effective in reducing plaque elevation and scaling.[17] | Often causes local irritation, including erythema, burning, and pruritus.[17] |
Visualizing the Potential Signaling Pathways of Nitric Oxide in Psoriasis
Caption: The complex and debated role of nitric oxide in psoriasis pathogenesis.
Wound Healing (Diabetic Foot Ulcers)
Nitric oxide is a critical mediator of wound healing, involved in all phases from inflammation and angiogenesis to proliferation and remodeling. In chronic wounds, such as diabetic foot ulcers, endogenous NO production is often impaired. Topical NO delivery aims to restore physiological levels to promote healing.[22]
Comparison of Topical Nitric Oxide Therapies and Alternatives for Diabetic Foot Ulcers
| Treatment | Mechanism of Action | Efficacy | Safety and Tolerability |
| Topical Nitric Oxide (e.g., EDX110) | Releases nitric oxide to promote vasodilation, angiogenesis, and has antimicrobial effects. | ProNOx1 Study: At 12 weeks, the median percentage area reduction was 88.6% with EDX110 compared to 46.9% with standard care. Complete healing at 12 weeks was 40% vs. 26%.[23] | Favorable safety profile with fewer ulcer-related serious adverse events compared to the control group.[23] |
| Standard Wound Care | Includes debridement, moisture balance, off-loading, and infection control. | Healing rates vary widely. In one study, the median time to healing for neuropathic ulcers was approximately 78 days.[3] | Dependent on the specific interventions used. |
| Becaplermin (B1179602) Gel (rh-PDGF) | A recombinant human platelet-derived growth factor that stimulates cell proliferation and angiogenesis. | Combined Analysis of 4 RCTs: At 20 weeks, 50% of patients treated with becaplermin 100 µg/g achieved complete healing versus 35% with placebo gel.[24][25] | Generally well-tolerated. A black box warning exists for an increased risk of malignancy with cumulative use of more than three tubes.[24] |
| ON101 Cream | A macrophage-regulating topical cream. | Phase 3 Trial: At 16 weeks, 61% of patients in the ON101 group achieved complete wound healing compared to 35% in the standard care group.[26] | Good safety profile with a low rate of treatment-emergent adverse events.[26] |
Experimental Protocols for Key Diabetic Foot Ulcer Studies
PATHON Clinical Trial (NCT00428727) - Nitric Oxide Releasing Patch
-
Objective: To evaluate the effectiveness and safety of a novel nitric oxide-releasing wound dressing for the treatment of diabetic foot ulcers.
-
Study Design: A double-blind, placebo-controlled clinical trial.
-
Participants: 100 patients with type 1 or 2 diabetes and a diabetic foot ulcer.
-
Intervention: Patients were randomized to receive either an active nitric oxide-releasing patch or a placebo patch, applied for 90 days.
-
Primary Efficacy Endpoint: The healing process of the diabetic foot ulcer.
-
Safety Assessment: Monitoring and recording of adverse events.
Visualizing the Role of Nitric Oxide in the Wound Healing Cascade
Caption: The multifaceted role of nitric oxide in promoting wound healing.
Conclusion
Topical nitric oxide therapies represent a novel and promising approach for the treatment of a range of dermatological conditions. Their unique mechanism of action, which combines antimicrobial, anti-inflammatory, and physiological modulatory effects, offers a potential advantage over some existing treatments. Clinical data, particularly for acne vulgaris and molluscum contagiosum, are encouraging, demonstrating both efficacy and a favorable safety profile. Further research, especially in psoriasis and chronic wounds, is warranted to fully elucidate the therapeutic potential and optimal application of this emerging class of dermatological drugs. This guide provides a foundational overview for researchers and drug development professionals to navigate the current landscape and future directions of topical nitric oxide therapies in dermatology.
References
- 1. Get to Know NO: Deconstructing the Data on Nitric Oxide–Releasing Technologies for Acne | MDedge [ma1.mdedge.com]
- 2. Nitric Oxide Releasing Nanoparticles prevent Propionibacterium acnes induced inflammation by both clearing the organism and inhibiting microbial stimulation of the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. [PDF] Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review | Semantic Scholar [semanticscholar.org]
- 5. The efficacy, safety and tolerability of adapalene versus benzoyl peroxide in the treatment of mild acne vulgaris; a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Moderate and Severe Inflammatory Acne Vulgaris Effectively Treated with Single-Agent Therapy by a New Fixed-Dose Combination Adapalene 0.3 %/Benzoyl Peroxide 2.5 % Gel: A Randomized, Double-Blind, Parallel-Group, Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moderate and Severe Inflammatory Acne Vulgaris Effectively Treated with Single-Agent Therapy by a New Fixed-Dose Combination Adapalene 0.3 %/Benzoyl Peroxide 2.5 % Gel: A Randomized, Double-Blind, Parallel-Group, Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Efficacy of Fixed-Dose Combination of Adapalene and Benzoyl Peroxide in Acne Vulgaris Treatment: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of imiquimod cream 5% for treating childhood molluscum contagiosum in a double-blind, randomized pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide regulates synthesis of gene products involved in keratinocyte differentiation and ceramide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.mdedge.com [cdn.mdedge.com]
- 14. publications.aap.org [publications.aap.org]
- 15. Molluscum contagiosum: the rise and fall of imiquimod - MedCrave online [medcraveonline.com]
- 16. A study on the use of imiquimod for the treatment of genital molluscum contagiosum and genital warts in female patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nitric Oxide Levels in Patients with Psoriasis Treated with Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. diabetesonthenet.com [diabetesonthenet.com]
- 23. dovepress.com [dovepress.com]
- 24. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medscape.com [medscape.com]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Nitric Oxide Donor Molecules for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of different classes of nitric oxide (NO) donor molecules.
Nitric oxide (NO), a pleiotropic signaling molecule, plays a crucial role in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO has led to the development of a diverse range of NO donor molecules, also known as NO-donors, which can release NO in a controlled manner. This guide provides a comparative analysis of the major classes of NO donors, focusing on their performance characteristics, mechanisms of NO release, potential toxicities, and the experimental protocols required for their evaluation.
Classes of Nitric Oxide Donors: A Performance Overview
The primary classes of NO donors include organic nitrates, S-nitrosothiols (RSNOs), diazeniumdiolates (NONOates), and metal-NO complexes. Each class possesses distinct chemical properties that dictate their mechanism of NO release, half-life, NO yield, and potential byproducts.
Organic Nitrates
Organic nitrates are one of the oldest and most widely used classes of NO donors in clinical practice.[1] They are prodrugs that require enzymatic bioactivation to release NO.[2]
-
Mechanism of NO Release: The bioactivation of organic nitrates is a complex process. For instance, nitroglycerin (GTN) is metabolized by mitochondrial aldehyde dehydrogenase (ALDH2) to release NO.[3] Other organic nitrates may be metabolized by cytochrome P450 enzymes.[4]
-
Performance Characteristics: The onset of action and duration of effect vary among different organic nitrates. A significant limitation of chronic organic nitrate (B79036) therapy is the development of tolerance, a phenomenon where repeated administration leads to a diminished physiological response.[3][5] This tolerance is often associated with increased oxidative stress and endothelial dysfunction.[3]
-
Byproducts and Toxicity: The primary byproducts of organic nitrate metabolism are the denitrated parent molecule and inorganic nitrite (B80452). While generally considered safe, the main concern with chronic use is the development of tolerance and associated endothelial dysfunction.[2]
S-Nitrosothiols (RSNOs)
S-nitrosothiols are naturally occurring NO carriers in the body and have been developed as exogenous NO donors.
-
Mechanism of NO Release: RSNOs release NO through the homolytic cleavage of the S-N bond, a process that can be initiated by heat, light, or transition metal ions.[6][7] They can also transfer the NO group to other thiol-containing molecules in a process called transnitrosation.[8]
-
Performance Characteristics: The stability and rate of NO release from RSNOs are highly dependent on the structure of the parent thiol.[9] Some RSNOs, like S-nitrosoglutathione (GSNO), are relatively stable, while others have shorter half-lives.[6]
-
Byproducts and Toxicity: The decomposition of RSNOs yields the corresponding disulfide and nitric oxide.[9] These byproducts are generally considered to have low toxicity.[10][11]
Diazeniumdiolates (NONOates)
Diazeniumdiolates, commonly known as NONOates, are a versatile class of NO donors that spontaneously release NO in a pH-dependent manner.[1]
-
Mechanism of NO Release: NONOates contain the [N(O)NO]⁻ functional group and decompose in aqueous solution to release two molecules of NO per molecule of the parent compound.[12][13] The rate of decomposition is primarily dependent on pH and temperature.[6][13]
-
Performance Characteristics: A key advantage of NONOates is their predictable and tunable rate of NO release, with half-lives ranging from seconds to hours depending on the amine precursor.[1][13][14] This allows for precise control over the NO dosage.
-
Byproducts and Toxicity: The decomposition of NONOates regenerates the parent amine and can potentially form N-nitrosamines, which are known carcinogens.[15][16] The risk of nitrosamine (B1359907) formation is a significant consideration in the development of NONOate-based therapeutics.[15][16] Strategies to mitigate this risk include the use of non-carcinogenic amine precursors or tethering the NONOate to a solid support.[15][16]
Metal-Nitric Oxide Complexes (Metal Nitrosyls)
Metal-NO complexes consist of a transition metal center coordinated to one or more NO ligands.
-
Mechanism of NO Release: NO release from metal-NO complexes can be triggered by various stimuli, including light (photodissociation), reduction of the metal center, or ligand substitution reactions.[17][18]
-
Performance Characteristics: The stability of the M-NO bond and the conditions required for NO release are dependent on the metal, its oxidation state, and the surrounding ligand environment.[19] This class offers the potential for targeted NO delivery through the use of specific triggers.
-
Byproducts and Toxicity: A major concern with some metal-NO complexes is the potential toxicity of the metal ion and the other ligands. For example, sodium nitroprusside (SNP), a clinically used vasodilator, releases cyanide ions as a byproduct of NO release, which can be toxic.[6] The toxicity of the metal and its byproducts is a critical factor in the design and application of these donors.[18][20]
Quantitative Comparison of NO Donor Performance
The selection of an appropriate NO donor for a specific research or therapeutic application depends on its quantitative performance characteristics. The following tables summarize key data for representative molecules from each class.
Table 1: Half-life and NO Release Kinetics of Representative NO Donors
| Class | Molecule | Half-life (t½) | Conditions | Moles of NO Released per Mole of Donor | Reference(s) |
| Diazeniumdiolates (NONOates) | Diethylamine NONOate (DEA/NO) | 2 min | 37°C, pH 7.4 | 1.5 | [21] |
| 16 min | 22-25°C, pH 7.4 | 1.5 | [21] | ||
| Spermine NONOate (SPER/NO) | 39 min | 37°C, pH 7.4 | 2 | [22] | |
| Diethylenetriamine NONOate (DETA/NO) | 20 h | 37°C, pH 7.4 | 2 | [14] | |
| PROLI NONOate | 1.8 s | 37°C, pH 7.4 | 2 | [13] | |
| S-Nitrosothiols (RSNOs) | S-Nitroso-N-acetylpenicillamine (SNAP) | ~37 h | 37°C, in culture medium | Variable | [22] |
| S-Nitrosoglutathione (GSNO) | Stable over days in stock solution | 4°C, protected from light | Variable | [6] | |
| Metal-NO Complexes | Sodium Nitroprusside (SNP) | < 2 min (in vivo) | Physiological conditions | 1 | [23] |
| Ruthenium-based complexes | Variable (light-dependent) | Light irradiation | Variable | [17] | |
| Organic Nitrates | Nitroglycerin (GTN) | ~1-3 min (in plasma) | In vivo | Variable (enzymatic) | [5] |
| Isosorbide Dinitrate (ISDN) | ~1 h (oral) | In vivo | Variable (enzymatic) | [2] | |
| Isosorbide Mononitrate (ISMN) | ~5 h (oral) | In vivo | Variable (enzymatic) | [2] |
Table 2: Comparative Cytotoxicity of NO Donors (IC50 Values)
| NO Donor | Cell Line | IC50 (µM) | Exposure Time | Reference(s) |
| JS-K (a NONOate prodrug) | A549 (Non-small cell lung cancer) | 0.76 | 72 h | [16] |
| H460 (Non-small cell lung cancer) | 0.33 | 72 h | [16] | |
| H1703 (Non-small cell lung cancer) | 0.53 | 72 h | [16] | |
| DETA/NO | MDA-MB-231 (Breast cancer) | LD50 concentrations used | 24 h | [24] |
| DU145 (Prostate cancer) | LD50 concentrations used | 24 h | [24] | |
| Sodium Nitroprusside (SNP) | Swirling-type smooth muscle cells | > 0.2 mmol/L | Time-dependent | [25] |
| Epithelioid-type smooth muscle cells | > 0.2 mmol/L (more sensitive) | Time-dependent | [25] | |
| S-Nitroso-N-acetylpenicillamine (SNAP) | Swirling-type smooth muscle cells | > 0.2 mmol/L | Time-dependent | [25] |
| Epithelioid-type smooth muscle cells | > 0.2 mmol/L (more sensitive) | Time-dependent | [25] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 3: Byproducts of NO Release and Associated Toxicities
| Class | Primary Byproduct(s) | Potential Toxicity | Reference(s) |
| Organic Nitrates | Denitrated parent molecule, inorganic nitrite | Tolerance, endothelial dysfunction with chronic use | [3][5] |
| S-Nitrosothiols (RSNOs) | Disulfide, parent thiol | Generally low toxicity | [9][10][11] |
| Diazeniumdiolates (NONOates) | Parent amine, N-nitrosamines | Potential carcinogenicity of nitrosamines | [15][16] |
| Metal-NO Complexes | Metal ion, other ligands (e.g., cyanide from SNP) | Metal toxicity, ligand toxicity | [6][18][20] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
Nitric oxide exerts many of its physiological effects by activating soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).
Canonical NO/sGC/cGMP signaling pathway.
Experimental Workflow: Griess Assay for Nitrite Quantification
The Griess assay is a common colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite.
Workflow for the Griess assay.
Experimental Workflow: Real-time NO Measurement
Electrochemical sensors provide a direct and real-time method for measuring NO release from donor molecules.
Workflow for real-time electrochemical NO measurement.
Detailed Experimental Protocols
Griess Assay for Nitrite Quantification
Objective: To indirectly measure NO production by quantifying nitrite concentration in aqueous samples.
Materials:
-
Griess Reagent A: Sulfanilamide solution (e.g., 1% w/v in 5% phosphoric acid).
-
Griess Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (e.g., 0.1% w/v in deionized water).
-
Nitrite standard solution (e.g., sodium nitrite).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations (e.g., 0-100 µM) in the same buffer or medium as the samples.
-
Sample Preparation: Collect the experimental samples (e.g., cell culture supernatants). If the samples contain high protein concentrations, deproteinize them using methods such as zinc sulfate (B86663) precipitation or ultrafiltration.
-
Assay: a. Add 50 µL of each standard or sample to triplicate wells of a 96-well plate. b. Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µM nitrite) from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the nitrite concentration in the unknown samples.
Real-time Electrochemical Measurement of Nitric Oxide
Objective: To directly measure the real-time release of NO from a donor molecule in solution.
Materials:
-
NO-selective electrochemical sensor and meter.
-
Calibration solution (e.g., S-nitroso-N-acetyl-D,L-penicillamine, SNAP, with a copper(II) catalyst).
-
Reaction vessel.
-
Stir plate and stir bar.
-
Data acquisition system.
Procedure:
-
Sensor Calibration: a. Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a known concentration of NO from a standard solution (e.g., by the decomposition of SNAP in the presence of Cu²⁺) and recording the corresponding current change. b. Generate a calibration curve by plotting the current response versus the known NO concentrations.
-
Experimental Setup: a. Place a known volume of buffer or experimental medium in the reaction vessel. b. Immerse the calibrated NO sensor in the solution and allow the baseline current to stabilize.
-
Measurement: a. Add a known concentration of the NO donor molecule to the solution. b. Continuously record the current output from the sensor over time using the data acquisition system.
-
Data Analysis: a. Convert the recorded current values to NO concentrations using the calibration curve. b. Plot the NO concentration versus time to obtain the NO release profile. c. From the release profile, calculate key kinetic parameters such as the half-life (t½) of NO release and the maximum rate of NO release.
Conclusion
The selection of an appropriate nitric oxide donor is critical for the success of both basic research and drug development endeavors. This guide has provided a comparative analysis of the major classes of NO donors, highlighting their distinct mechanisms of action, performance characteristics, and potential toxicities. By understanding these differences and employing the detailed experimental protocols provided, researchers can make informed decisions in choosing the most suitable NO donor for their specific application, ultimately advancing our understanding of NO biology and facilitating the development of novel NO-based therapeutics.
References
- 1. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 2. Organic Nitrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 8. The Chemical Biology of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Nitrosothiol - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 13. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diazeniumdiolates: pro- and antioxidant applications of the "NONOates" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. metal nitrosyl complexes: Topics by Science.gov [science.gov]
- 18. youtube.com [youtube.com]
- 19. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]
- 20. Recent Advances in Multinuclear Metal Nitrosyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity of nitric oxide donors in smooth muscle cells is dependent on phenotype, and mainly due to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Novan's Nitric Oxide-Based Therapies Versus Existing Treatments for Dermatological Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Novan's nitric oxide-releasing therapies against established treatments for molluscum contagiosum, acne vulgaris, and atopic dermatitis. The information is compiled from publicly available clinical trial data and research publications to assist in evaluating the therapeutic potential of this compound's innovative pipeline.
Executive Summary
This compound's therapies, based on their proprietary NITRICIL™ platform, are designed to deliver nitric oxide to the skin, leveraging its natural antimicrobial and immunomodulatory properties. This guide evaluates the safety and tolerability of this compound's lead candidates—berdazimer gel (SB206) for molluscum contagiosum, SB204 for acne vulgaris, and SB414 for atopic dermatitis—in relation to current standard-of-care treatments. The data is presented in a comparative format to facilitate a clear assessment of their relative safety profiles.
Molluscum Contagiosum: Berdazimer Gel vs. Existing Topical Treatments
Molluscum contagiosum is a common viral skin infection, particularly in children, with limited FDA-approved treatment options. This compound's berdazimer gel, 10.3% (SB206) has been submitted to the FDA for approval.
Quantitative Safety Data
| Adverse Event | Berdazimer Gel 10.3% (B-SIMPLE4, Phase 3)[1] | Cantharidin 0.7% (CAMP-1 & CAMP-2, Phase 3) | Podophyllotoxin (B1678966) 0.5% Cream |
| Application Site Pain/Burning/Stinging | 21.6% | 57.6% (Pain) | Mild to Moderate (Frequency not specified) |
| Application Site Erythema (Redness) | 12.8% | N/A | 18% |
| Application Site Pruritus (Itching) | 5.9% | N/A | 20.6% |
| Application Site Dermatitis | 12.8% | N/A | N/A |
| Discontinuation due to Adverse Events | 1.1% | 1.9% | 0% |
Experimental Protocols
Berdazimer Gel (B-SIMPLE4 Trial): This Phase 3, multicenter, randomized, double-blind, vehicle-controlled study enrolled 891 patients aged 6 months and older with 3 to 70 molluscum contagiosum lesions.[2] Patients self-administered berdazimer gel 10.3% or a vehicle gel once daily for 12 weeks. The primary efficacy endpoint was the proportion of patients with complete clearance of all lesions at Week 12. Safety was assessed through the monitoring of adverse events and local skin reactions.[2]
Cantharidin (CAMP-1 & CAMP-2 Trials): These were two identical Phase 3, randomized, double-blind, vehicle-controlled trials involving 528 patients aged 2 years and older.[3] VP-102 (cantharidin 0.7% solution) or vehicle was applied to each lesion by a healthcare professional every 21 days for up to four treatments. The primary endpoint was the percentage of patients with complete clearance of all lesions at day 84.[4]
Podophyllotoxin Cream: A multicenter, double-blind, placebo-controlled study evaluated 0.3% and 0.5% podophyllotoxin cream in 150 male patients aged 10-26 years.[5] Patients self-applied the cream twice daily for three consecutive days per week for up to four weeks. Efficacy was determined by the complete clearance of lesions.[5]
Signaling Pathway: Nitric Oxide in Viral Infections
Acne Vulgaris: SB204 vs. Existing Topical Treatments
Acne vulgaris is a multifactorial skin condition involving abnormal keratinization, sebum production, Cutibacterium acnes proliferation, and inflammation. This compound's SB204 is a nitric oxide-releasing topical gel.
Quantitative Safety Data
| Adverse Event | SB204 4% Gel (NI-AC301 & NI-AC302, Phase 3) | Tretinoin (B1684217) 0.05% Gel | Clindamycin 1.2% / Benzoyl Peroxide 3.1% Gel |
| Application Site Dryness | N/A | 14% | N/A |
| Application Site Peeling/Scaling | N/A | N/A | N/A |
| Application Site Burning/Stinging | Severe in 2 subjects (out of ~1300)[6] | 8% | N/A |
| Application Site Erythema (Redness) | N/A | 5% | N/A |
| Discontinuation due to Adverse Events | < 2%[7] | Rare | Low and similar to vehicle[8] |
Experimental Protocols
SB204 (NI-AC301 & NI-AC302 Trials): These were two identical Phase 3, multicenter, randomized, double-blind, vehicle-controlled trials that enrolled a total of 2,639 patients aged 9 and older with moderate to severe acne.[7] Patients applied SB204 4% gel or a vehicle gel once daily for 12 weeks. The co-primary endpoints were the absolute change in inflammatory and non-inflammatory lesion counts and the proportion of patients achieving a successful outcome on the Investigator's Global Assessment (IGA) at week 12.[7]
Tretinoin Gel 0.05%: A 12-week, randomized, investigator-blinded, vehicle-controlled Phase 3 study evaluated the efficacy and safety of tretinoin gel 0.05% in patients with mild to moderate acne.[9] The study drug was applied once daily. Efficacy was assessed by lesion counts and IGA.[9]
Clindamycin/Benzoyl Peroxide Gel: A Phase 3, multicenter, randomized, double-blind, active- and vehicle-controlled study assessed a fixed-dose combination gel. The treatment was applied once daily for 12 weeks, with efficacy evaluated by changes in lesion counts and IGA.
Signaling Pathway: Nitric Oxide in Acne Vulgaris
Atopic Dermatitis: SB414 vs. Existing Topical Treatments
Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus and eczematous lesions. This compound's SB414 is a nitric oxide-releasing cream.
Quantitative Safety Data
| Adverse Event | SB414 2% Cream (Phase 1b) | Topical Corticosteroids (e.g., Fluticasone (B1203827) Propionate (B1217596) 0.05%) | Topical Calcineurin Inhibitors (e.g., Tacrolimus (B1663567) 0.1%) |
| Serious Adverse Events | 0% | Rare | Rare |
| Discontinuation due to Application Site Reactions | 0% | N/A | N/A |
| Application Site Burning/Stinging | N/A (reported to be more tolerable than 6% concentration) | Uncommon | Common (up to 50% in some studies) |
| Application Site Pruritus (Itching) | N/A | Uncommon | Common |
| Skin Atrophy/Thinning | Not reported | Risk with long-term, high-potency use | No significant risk |
Note: The safety data for SB414 is from a small, short-duration Phase 1b trial and is therefore limited. Direct comparison with established therapies should be interpreted with caution.
Experimental Protocols
SB414 (Phase 1b Trial): This was a randomized, double-blind, vehicle-controlled study in 48 adults with mild-to-moderate atopic dermatitis.[10] Patients applied 2% SB414 cream, 6% SB414 cream, or vehicle twice daily for two weeks. The trial assessed safety, tolerability, systemic exposure, and changes in inflammatory biomarkers.[10]
Topical Corticosteroids (Fluticasone Propionate): A randomized, double-blind, parallel-group study compared once-daily versus twice-daily application of fluticasone propionate 0.05% cream for four weeks in patients with atopic eczema. Clinical response of a target lesion was the primary efficacy measure.
Topical Calcineurin Inhibitors (Tacrolimus): A 12-week, randomized, double-blind, vehicle-controlled study evaluated the safety and efficacy of 0.03% and 0.1% tacrolimus ointment in children with moderate to severe atopic dermatitis. The primary endpoint was clinical improvement of 90% or better.
Signaling Pathway: Nitric Oxide in Atopic Dermatitis
Conclusion
This compound's nitric oxide-based therapies demonstrate a generally favorable safety and tolerability profile in clinical trials for molluscum contagiosum, acne vulgaris, and atopic dermatitis. For molluscum contagiosum, berdazimer gel appears to have a lower incidence of application site pain and irritation compared to cantharidin. In the context of acne, SB204 was well-tolerated, with very low discontinuation rates due to adverse events. For atopic dermatitis, early data on SB414 suggests good tolerability, particularly at lower concentrations.
Compared to some existing treatments that carry risks of skin atrophy (topical corticosteroids) or significant application site reactions (cantharidin, topical calcineurin inhibitors), this compound's therapies may offer a safer alternative for long-term or widespread use. However, more comprehensive, long-term safety data from larger patient populations will be crucial for a definitive comparison. The novel mechanism of action of nitric oxide-releasing drugs presents a promising avenue for the development of new dermatological treatments with potentially improved safety profiles.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Efficacy and Safety of Topical Nitric Oxide-Releasing Berdazimer Gel in Patients With Molluscum Contagiosum: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of VP-102, a Proprietary, Drug-Device Combination Product Containing Cantharidin, 0.7% (w/v), in Children and Adults With Molluscum Contagiosum: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Topical 0.3% and 0.5% podophyllotoxin cream for self-treatment of molluscum contagiosum in males. A placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results of a Phase 2 Efficacy and Safety Study with SB204, an Investigational Topical Nitric Oxide-releasing Drug for the Treatment of Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malinplc.com [malinplc.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov:443]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Novel Compounds in a Laboratory Setting
Disclaimer: The following guidelines provide a general framework for the proper disposal of novel or uncharacterized chemical compounds, referred to herein as "NOVAN." As the specific properties of a substance designated "this compound" are not publicly available, these procedures are based on established best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to the known or suspected properties of the compound they are handling.
I. Pre-Disposal Risk Assessment
Before commencing any work that will generate waste, a thorough risk assessment is crucial for ensuring the safety of laboratory personnel and compliance with regulatory standards.[1] If the properties of the novel compound are unknown, it should be treated as highly hazardous until data suggests otherwise.[1] Key assessment questions include:
-
Toxicity: What is the known or suspected acute and chronic toxicity? Is it a known carcinogen, mutagen, or teratogen?
-
Reactivity: Is the compound reactive with water, air, or other common laboratory chemicals? Is it unstable, explosive, or capable of polymerization?
-
Flammability: What are the flashpoint and autoignition temperature?
-
Corrosivity: Is the compound corrosive to the skin, eyes, or materials?
-
Environmental Hazard: Is the compound ecotoxic or persistent in the environment?[1]
II. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling any novel chemical compound. The minimum recommended PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: A flame-resistant lab coat.
-
Hand Protection: Chemically compatible gloves. For compounds with unknown properties, using a double layer of nitrile gloves is a recommended precaution.[1]
-
Foot Protection: Closed-toe shoes.
-
Respiratory Protection: If the compound is volatile or produces dust, all work should be conducted in a certified chemical fume hood. A respirator may be required for certain operations.[1]
III. Waste Characterization and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[1] All waste streams containing the novel compound must be treated as hazardous chemical waste. This includes stock solutions, used media, and any contaminated labware.[2]
Table 1: Waste Characterization Summary for a Novel Compound [1]
| Property | Classification/Value | Disposal Considerations |
| Physical State | Solid, Liquid, Gas | Determines the type of waste container required. |
| pH | 1-14 | Corrosive waste (pH ≤ 2 or ≥ 12.5) requires special handling. |
| Halogenated Organics | Yes/No | Halogenated waste must be segregated from non-halogenated waste. |
| Heavy Metals | e.g., Pb, Hg, Cd | Waste containing heavy metals must be collected separately. |
IV. Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe handling and disposal of waste streams containing a novel compound.
Experimental Protocol: Novel Compound Waste Decontamination and Disposal
-
Waste Segregation at the Source:
-
Liquid Waste: Collect all liquid waste (e.g., stock solutions, reaction mixtures) in a designated, sealed, and clearly labeled hazardous chemical waste container.[2] Do not mix with other chemical waste unless compatibility has been verified.[2]
-
Solid Waste: Dispose of all contaminated solid waste (e.g., gloves, pipette tips, bench paper) in a designated hazardous waste container.[2]
-
Sharps: Any contaminated sharps (e.g., needles, scalpels, serological pipettes) must be placed directly into a puncture-proof sharps container.[2]
-
-
Container Management:
-
Containment: Collect waste in a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid.[1]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include the full chemical name, approximate concentration and volume, the date accumulation started, and the primary hazards (e.g., "Flammable," "Toxic," "Corrosive").[1]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment, such as a tray or tub, to contain potential spills.[1]
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
The cleaning materials (e.g., wipes, paper towels) should be disposed of as hazardous waste.[1]
-
-
Final Disposal:
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a novel chemical compound.
Caption: Workflow for the safe disposal of novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
